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Xylitol-2-13C

Cat. No.: B12407076
M. Wt: 153.14 g/mol
InChI Key: HEBKCHPVOIAQTA-ZVBPZXGCSA-N
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Description

Xylitol-2-13C is a stable, heavy isotope of the natural sugar alcohol xylitol, specifically labeled with Carbon-13 at the second carbon position. This compound is an essential tool in life science research, particularly for tracing metabolic pathways using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Studies utilizing 13C-labeled compounds have been pivotal in elucidating complex metabolic routes, such as the pentose phosphate pathway in fungi and yeast. The incorporation of a stable heavy isotope allows researchers to track the fate of specific carbon atoms through biological systems without using radioactive materials, providing a safe and highly precise method for metabolic flux analysis. Xylitol itself is a five-carbon sugar alcohol (C5H12O5) that occurs naturally in many fruits and vegetables. Its metabolism in humans is independent of insulin, and it has a negligible effect on blood glucose and insulin levels, making it a subject of interest in diabetes research. The parent compound is also widely studied for its dental benefits, as it is non-fermentable by oral bacteria and can reduce levels of cariogenic microorganisms. The 13C-labeled version, this compound, possesses identical chemical and biological properties to unlabeled xylitol, with the exception of the isotopic label, which enables detailed investigation of its uptake and conversion in vivo. The molecular weight of this compound is 153.14 g/mol, with a chemical formula of C4¹³CH12O5. This product is intended for research applications and is strictly for laboratory use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12O5 B12407076 Xylitol-2-13C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12O5

Molecular Weight

153.14 g/mol

IUPAC Name

(2R,3R,4S)-(213C)pentane-1,2,3,4,5-pentol

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5+/i3+1/m1/s1

InChI Key

HEBKCHPVOIAQTA-ZVBPZXGCSA-N

Isomeric SMILES

C([C@@H]([C@H]([13C@@H](CO)O)O)O)O

Canonical SMILES

C(C(C(C(CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Xylitol-2-13C for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and application of Xylitol-2-13C, a stable isotope-labeled sugar alcohol crucial for metabolic research. This document details the chemical synthesis pathway, purification protocols, and its utility as a tracer in elucidating metabolic fluxes, particularly within the pentose phosphate pathway.

Introduction to this compound in Metabolic Research

Xylitol, a five-carbon sugar alcohol, is a naturally occurring intermediate in carbohydrate metabolism. Its labeled counterpart, this compound, serves as a powerful tool in metabolic flux analysis (MFA). By introducing a carbon-13 isotope at a specific position, researchers can trace the journey of this molecule through various metabolic pathways, providing quantitative insights into cellular metabolism under different physiological and pathological conditions. The primary application of this compound lies in its ability to probe the pentose phosphate pathway (PPP), a critical route for generating NADPH and precursors for nucleotide biosynthesis.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high isotopic enrichment and chemical purity. The most plausible synthetic route involves the preparation of a 13C-labeled xylose precursor followed by its reduction. A key intermediate in this synthesis is D-threo-2-pentulose-2-13C, which can be prepared from D-xylose that is isotopically labeled at the C2 position.

Synthesis of D-threo-2-pentulose-2-13C

The synthesis of D-threo-2-pentulose-2-13C can be achieved from commercially available D-xylose-2-13C. This conversion is typically accomplished through enzymatic isomerization using an immobilized D-xylose (D-glucose) isomerase.

Experimental Protocol: Enzymatic Isomerization of D-Xylose-2-13C

  • Enzyme Immobilization: Immobilize D-xylose isomerase on a solid support (e.g., agarose beads) according to standard protocols to facilitate enzyme recovery and reuse.

  • Reaction Setup: Prepare a solution of D-Xylose-2-13C in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.5) containing a catalytic amount of a divalent cation such as Mg²⁺, which is often required for isomerase activity.

  • Isomerization: Add the immobilized D-xylose isomerase to the D-Xylose-2-13C solution and incubate at an optimal temperature (typically 50-60 °C) with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC) with a suitable carbohydrate column.

  • Enzyme Removal: Upon reaching equilibrium (or desired conversion), separate the immobilized enzyme from the reaction mixture by filtration or centrifugation.

  • Product Isolation: The resulting solution contains a mixture of D-Xylose-2-13C and D-threo-2-pentulose-2-13C. This mixture can be used directly in the subsequent reduction step or the D-threo-2-pentulose-2-13C can be purified by chromatographic methods.

Reduction of D-threo-2-pentulose-2-13C to this compound

The final step in the synthesis is the reduction of the keto group of D-threo-2-pentulose-2-13C to a hydroxyl group, yielding this compound. This can be achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

  • Catalyst Preparation: Use a pre-reduced heterogeneous catalyst such as Raney nickel or a noble metal catalyst like ruthenium on a carbon support (Ru/C).

  • Reaction Setup: Dissolve the D-threo-2-pentulose-2-13C (or the mixture from the previous step) in a suitable solvent, typically water or a lower alcohol like ethanol.

  • Hydrogenation: Transfer the solution to a high-pressure reactor (autoclave). Add the catalyst and purge the reactor with nitrogen before introducing hydrogen gas.

  • Reaction Conditions: Pressurize the reactor with hydrogen gas (typically 30-50 bar) and heat to a temperature of 80-140 °C. The reaction is carried out with vigorous stirring to ensure good contact between the substrate, catalyst, and hydrogen.[1]

  • Reaction Monitoring: Monitor the consumption of hydrogen gas to follow the progress of the reaction. The reaction is considered complete when hydrogen uptake ceases.

  • Catalyst Removal: After cooling the reactor and releasing the pressure, the catalyst is removed by filtration through a bed of celite.

Synthesis Workflow

G cluster_synthesis Synthesis of this compound A D-Xylose-2-13C C D-threo-2-pentulose-2-13C A->C Isomerization B Immobilized D-xylose Isomerase E This compound C->E Reduction D Catalytic Hydrogenation (e.g., Ru/C, H2) G cluster_purification Purification of this compound A Crude Reaction Mixture B Filtration (Catalyst Removal) A->B C Ion-Exchange Chromatography B->C D Activated Charcoal Treatment C->D E Concentration D->E F Crystallization E->F G Pure this compound F->G G cluster_ppp Pentose Phosphate Pathway Xylitol This compound Xylulose D-Xylulose-2-13C Xylitol->Xylulose Oxidation X5P D-Xylulose-5-P-2-13C Xylulose->X5P Phosphorylation R5P Ribose-5-P X5P->R5P Epimerase/Isomerase G3P Glyceraldehyde-3-P X5P->G3P Transketolase S7P Sedoheptulose-7-P R5P->S7P Transketolase F6P Fructose-6-P S7P->F6P Transaldolase Glycolysis Glycolysis G3P->Glycolysis F6P->Glycolysis

References

A Technical Guide to the Chemical Properties and Stability of Xylitol-2-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Xylitol-2-13C, a stable isotope-labeled form of the sugar alcohol xylitol. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies.

Introduction to this compound

This compound is a form of xylitol where the carbon atom at the second position of the pentane-1,2,3,4,5-pentol structure is replaced with the stable, non-radioactive carbon-13 (¹³C) isotope. This isotopic labeling makes it a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry, particularly in mass spectrometry-based assays. Its chemical behavior is nearly identical to that of its unlabeled counterpart, allowing it to trace the metabolic fate of xylitol in biological systems with high precision.

Chemical and Physical Properties

The incorporation of a single ¹³C atom has a negligible effect on the macroscopic physical and chemical properties of xylitol. The primary difference is the increase in molecular weight. The properties of this compound are summarized in the table below, with data for unlabeled xylitol provided for comparison where specific data for the labeled compound is not available.

PropertyValueReference
Chemical Name D-Xylitol-2-13C[1]
Molecular Formula C₄¹³CH₁₂O₅[1]
Molecular Weight 153.15 g/mol [1]
CAS Number Not explicitly found for 2-¹³C isomer, general D-[2-¹³C]Xylitol mentioned.[2]
Appearance White, granular solid or crystalline powder.[3]
Melting Point 93-94.5 °C (for unlabeled xylitol)[4]
Boiling Point 216 °C (for unlabeled xylitol)[4]
Solubility Very soluble in water; soluble in ethanol and pyridine.[4]
pH 5.0 - 7.0 (10% w/v aqueous solution of unlabeled xylitol)[4]
Taste Sweetness comparable to sucrose, with a distinct cooling sensation.[3][4]

Chemical Stability and Storage

Xylitol is a chemically stable polyol, a property that extends to its isotopically labeled forms like this compound.

  • pH Stability: Xylitol is stable over a wide pH range, from 1 to 11.[3] Aqueous solutions of xylitol have been reported to be stable even after prolonged heating and storage.[4]

  • Thermal Stability: It is stable to heat, with caramelization only occurring after several minutes of heating near its boiling point.[4]

  • Hygroscopicity: Xylitol is slightly hygroscopic. Milled and specialized granulated grades may have a tendency to cake and should ideally be used within 9 to 12 months of manufacture.[4]

  • Storage Recommendations: To ensure stability, this compound should be stored in a well-closed container in a cool, dry place.

Experimental Protocols

The analysis of this compound typically involves standard analytical techniques used for the characterization of small organic molecules.

Purity and Identity Confirmation by Chromatography and Mass Spectrometry

A common workflow for confirming the purity and identity of this compound involves High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as water or a water/acetonitrile mixture, at a known concentration (e.g., 1 mg/mL). This is further diluted to working concentrations.

  • Chromatographic Separation:

    • HPLC System: A standard HPLC system equipped with a suitable column for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a specific carbohydrate analysis column.

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of a modifier like ammonium formate or ammonium acetate to improve peak shape and ionization efficiency.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode is often effective for polyols.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to accurately determine the mass-to-charge ratio (m/z) of the parent ion and its fragments.

    • Data Analysis: The extracted ion chromatogram for the expected m/z of this compound is analyzed to determine its retention time and purity. The high-resolution mass spectrum confirms its elemental composition.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep Prepare this compound Stock Solution hplc HPLC Separation (HILIC Column) prep->hplc Inject ms Mass Spectrometry (ESI-MS) hplc->ms Elute chrom Analyze Chromatogram (Retention Time, Purity) ms->chrom spec Analyze Mass Spectrum (m/z, Isotopic Enrichment) ms->spec

Caption: Experimental workflow for the analysis of this compound.

Structural Elucidation and Isotopic Enrichment by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound and determining the position and extent of ¹³C labeling.

Methodology:

  • Sample Preparation: A sufficient amount of the compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O). A small amount of an internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) may be added for chemical shift referencing.

  • NMR Data Acquisition:

    • ¹H NMR: A one-dimensional proton NMR spectrum is acquired to observe the overall proton environment. The signal corresponding to the proton attached to the ¹³C-labeled carbon will appear as a doublet due to ¹J(C,H) coupling.

    • ¹³C NMR: A one-dimensional carbon NMR spectrum is acquired. The signal for the C2 carbon will be significantly enhanced in intensity compared to the other carbon signals, confirming the position of the label.

    • 2D NMR (HSQC): A Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly useful. It correlates directly bonded protons and carbons. A strong cross-peak will be observed between the C2 carbon and its attached proton, providing unambiguous confirmation of the labeling site.

  • Data Analysis: The chemical shifts, coupling constants, and signal intensities are analyzed to confirm the structure and estimate the isotopic enrichment.

Determination of Origin by Isotope Ratio Mass Spectrometry (IRMS)

While not a direct property of the synthesized this compound, understanding the natural ¹³C abundance in unlabeled xylitol is crucial for background correction in tracer studies. The natural δ¹³C value can also determine the botanical origin (C3 vs. C4 plants) of the starting material for xylitol production.[5][6][7]

Methodology:

  • Sample Combustion: A small, precise amount of the xylitol sample is combusted at high temperature in an elemental analyzer to convert it to CO₂ gas.

  • Gas Chromatography: The resulting CO₂ is purified by gas chromatography.

  • Isotope Ratio Mass Spectrometry: The purified CO₂ is introduced into an isotope ratio mass spectrometer, which measures the ratio of ¹³CO₂ to ¹²CO₂.

  • Data Analysis: The measured isotope ratio is compared to a standard (Vienna Pee Dee Belemnite, VPDB) and expressed in delta notation (δ¹³C) in parts per thousand (‰). This allows for the differentiation between xylitol derived from C3 plants (like birch trees, with more negative δ¹³C values) and C4 plants (like corn, with less negative δ¹³C values).[5][6]

logical_workflow cluster_origin Plant Origin cluster_process Production Process cluster_analysis Isotope Analysis cluster_result Result Interpretation c3 C3 Plants (e.g., Birch) hydrolysis Hydrolysis of Xylan c3->hydrolysis c4 C4 Plants (e.g., Corn) c4->hydrolysis hydrogenation Hydrogenation of Xylose hydrolysis->hydrogenation irms δ¹³C Analysis (IRMS) hydrogenation->irms Sample Xylitol c3_result More Negative δ¹³C irms->c3_result Indicates c4_result Less Negative δ¹³C irms->c4_result Indicates c3_result->c3 c4_result->c4

Caption: Logical workflow for determining the botanical origin of xylitol.

References

Xylitol-2-13C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylitol, a five-carbon sugar alcohol, is a naturally occurring sweetener found in many fruits and vegetables. It is widely used in the food and pharmaceutical industries as a sugar substitute due to its low caloric value and dental health benefits. In scientific research, stable isotope-labeled analogs of endogenous compounds are invaluable tools for elucidating metabolic pathways, quantifying metabolite concentrations, and understanding disease mechanisms. Xylitol-2-13C, a stable isotope-labeled version of xylitol with a carbon-13 atom at the C-2 position, serves as a critical tracer and internal standard for advanced analytical studies. This technical guide provides an in-depth overview of this compound, its applications, and detailed methodologies for its use in research.

Physicochemical Properties

The physicochemical properties of this compound are nearly identical to those of its unlabeled counterpart, with a slight increase in molecular weight due to the presence of the 13C isotope.

PropertyValue
Chemical Formula C₄¹³CH₁₂O₅
Molecular Weight 153.15 g/mol
Appearance White crystalline solid
Solubility Highly soluble in water
Melting Point 92-96 °C

Synthesis of this compound

While detailed proprietary synthesis methods are often not fully disclosed, the biosynthesis of this compound can be achieved through the microbial conversion of 2-13C labeled D-xylose. Several yeast strains, such as those from the Candida genus, are known to efficiently reduce xylose to xylitol.[1]

A general biosynthetic approach would involve:

  • Culturing a Xylitol-Producing Microorganism: A selected yeast strain (e.g., Candida tropicalis) is cultured in a suitable growth medium.

  • Introduction of the Labeled Precursor: 2-13C labeled D-xylose is introduced into the fermentation broth as the primary carbon source.

  • Biotransformation: The microorganism's enzymatic machinery, particularly xylose reductase, converts the 2-13C-D-xylose into this compound.[2]

  • Purification: The labeled xylitol is then purified from the fermentation broth using techniques such as chromatography and crystallization.[3]

Applications of this compound

The primary applications of this compound in research are as an internal standard for quantitative analysis and as a tracer for metabolic flux analysis.

Internal Standard for Quantitative Analysis by Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (ID-MS) is the gold standard for accurate quantification of metabolites in complex biological matrices. This compound is an ideal internal standard for the quantification of endogenous xylitol due to its similar chemical and physical properties, which ensures co-elution during chromatography and similar ionization efficiency in the mass spectrometer.

Experimental Protocol: Quantification of Xylitol in Human Plasma using LC-MS/MS

This protocol provides a general framework for the analysis of xylitol in human plasma. Optimization of specific parameters may be required for different instrumentation and sample types.

a. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of a known concentration of this compound internal standard solution (e.g., 1 µg/mL in water).

  • Add 400 µL of a protein precipitation solvent (e.g., ice-cold methanol or acetonitrile).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Conditions:

ParameterRecommended Setting
LC Column HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 95% B, decrease to 40% B over 5 minutes, hold for 2 minutes, then return to 95% B and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
Mass Spectrometer Triple Quadrupole
MRM Transitions Xylitol (unlabeled): Precursor ion [M-H]⁻ m/z 151.1 -> Product ion m/z 89.1This compound (labeled): Precursor ion [M-H]⁻ m/z 152.1 -> Product ion m/z 90.1
Collision Energy Optimize for specific instrument, typically in the range of 10-20 eV.

c. Data Analysis: The concentration of endogenous xylitol is determined by calculating the peak area ratio of the analyte (unlabeled xylitol) to the internal standard (this compound) and comparing it to a calibration curve prepared with known concentrations of unlabeled xylitol and a fixed concentration of the internal standard.

Tracer for Metabolic Flux Analysis

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique to quantify the rates (fluxes) of metabolic pathways in living cells. By introducing a 13C-labeled substrate like this compound, researchers can trace the path of the labeled carbon atom through interconnected metabolic reactions. This is particularly useful for studying the pentose phosphate pathway (PPP), where xylitol is an intermediate.[4][5]

Experimental Protocol: 13C-MFA in a Microbial Culture

This protocol outlines a general workflow for using this compound to study microbial metabolism.

a. Cell Culture and Labeling:

  • Culture the microbial strain of interest (e.g., E. coli or a yeast strain) in a defined minimal medium with a standard carbon source (e.g., glucose) to a mid-logarithmic growth phase.

  • To initiate the labeling experiment, switch the cells to a fresh medium where the primary carbon source is replaced with a known concentration of this compound. Alternatively, a mixture of labeled and unlabeled xylitol can be used.

  • Continue the culture under controlled conditions (temperature, pH, aeration) to allow for the uptake and metabolism of the labeled substrate.

  • Harvest the cells at different time points to check for isotopic steady state, which is achieved when the isotopic enrichment of intracellular metabolites remains constant over time.[6]

b. Metabolite Extraction:

  • Rapidly quench the metabolic activity of the harvested cells by, for example, immersing them in a cold solvent like -20°C methanol.

  • Lyse the cells using methods such as sonication or bead beating in a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

  • Centrifuge the lysate to remove cell debris and collect the supernatant containing the intracellular metabolites.

  • Dry the extract under vacuum or nitrogen.

c. Derivatization and GC-MS Analysis:

  • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the polar metabolites in the extract need to be derivatized to make them volatile. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Analyze the derivatized samples on a GC-MS system to determine the mass isotopomer distributions of key metabolites (e.g., amino acids, organic acids). The mass isotopomer distribution refers to the relative abundance of a metabolite with different numbers of 13C atoms.

d. Data Analysis and Flux Calculation:

  • The mass isotopomer distribution data is used as an input for computational models of the organism's metabolic network.

  • Software packages such as INCA or Metran are used to estimate the intracellular metabolic fluxes by fitting the experimental labeling data to the model.[7]

Visualization of Key Pathways and Workflows

To aid in the understanding of the experimental processes and metabolic context, the following diagrams are provided.

Diagram 1: Metabolic Fate of Xylitol

Xylitol Xylitol Xylulose D-Xylulose Xylitol->Xylulose Xylitol Dehydrogenase Xylulose5P D-Xylulose-5-Phosphate Xylulose->Xylulose5P Xylulokinase PPP Pentose Phosphate Pathway Xylulose5P->PPP Glycolysis Glycolysis PPP->Glycolysis

Caption: Simplified metabolic pathway of xylitol entering the pentose phosphate pathway.

Diagram 2: Isotope Dilution Mass Spectrometry Workflow

cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Add this compound (Internal Standard) Sample->Spike Extract Protein Precipitation & Metabolite Extraction Spike->Extract DryRecon Dry & Reconstitute Extract->DryRecon LCMS LC-MS/MS Analysis DryRecon->LCMS Data Data Processing (Peak Integration) LCMS->Data Quant Quantification (Ratio to Standard Curve) Data->Quant

Caption: General workflow for quantitative analysis using an isotope-labeled internal standard.

Diagram 3: 13C-Metabolic Flux Analysis Workflow

Culture Cell Culture with This compound Quench Metabolic Quenching Culture->Quench Extract Metabolite Extraction Quench->Extract Derivatize Derivatization (for GC-MS) Extract->Derivatize Analysis GC-MS or LC-MS/MS Analysis Derivatize->Analysis MID Determine Mass Isotopomer Distributions Analysis->MID Flux Computational Flux Analysis MID->Flux

Caption: Experimental workflow for 13C-Metabolic Flux Analysis.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of metabolomics, drug development, and systems biology. Its use as an internal standard enables highly accurate and precise quantification of xylitol in biological systems. As a metabolic tracer, it provides invaluable insights into the dynamics of the pentose phosphate pathway and related metabolic networks. The detailed protocols and workflows presented in this guide offer a solid foundation for the successful implementation of this compound in a variety of research applications. As with any advanced analytical technique, careful optimization and validation are crucial for obtaining reliable and meaningful results.

References

A Technical Guide to Metabolic Tracing with Xylitol-2-13C: Principles and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. Xylitol, a five-carbon sugar alcohol, is a key intermediate in the pentose phosphate pathway (PPP), a critical route for nucleotide synthesis and redox balance. This technical guide provides a comprehensive overview of the principles and methodologies for utilizing Xylitol-2-13C as a tracer to probe the dynamics of the PPP and related metabolic networks. While direct experimental literature on this compound is emerging, this document outlines a robust theoretical framework and a detailed, practical guide for its application in metabolic research, from experimental design to data interpretation. The protocols and expected outcomes presented herein are based on established principles of 13C-metabolic flux analysis and the known biochemistry of xylitol metabolism.

Introduction: Xylitol and the Pentose Phosphate Pathway

Xylitol is a naturally occurring sugar alcohol primarily metabolized in the liver. Its entry into cellular metabolism is remarkably direct, bypassing the upper stages of glycolysis. The enzyme xylitol dehydrogenase oxidizes xylitol to D-xylulose, which is then phosphorylated by xylulokinase to form D-xylulose-5-phosphate. This intermediate is a central node in the non-oxidative branch of the pentose phosphate pathway (PPP).

The PPP is a crucial metabolic pathway that operates in parallel with glycolysis. It has two primary functions:

  • The Oxidative Branch: Generates NADPH, the primary cellular reductant, essential for antioxidant defense and reductive biosynthesis (e.g., fatty acid synthesis).

  • The Non-Oxidative Branch: Interconverts five-carbon sugars, producing precursors for nucleotide biosynthesis (ribose-5-phosphate) and intermediates that can re-enter glycolysis (fructose-6-phosphate and glyceraldehyde-3-phosphate).

Due to its direct entry into the non-oxidative PPP, this compound offers a unique tool to study the flux and regulation of this pathway, potentially with less complex labeling patterns compared to glucose tracers.

Principle of Metabolic Tracing with this compound

When cells are cultured in the presence of this compound, the labeled carbon atom at the C2 position is incorporated into D-xylulose-5-phosphate. The enzymes of the non-oxidative PPP, transketolase and transaldolase, then transfer carbon fragments, distributing the 13C label to other intermediates of the PPP and glycolysis. By analyzing the mass isotopologue distribution (MID) of these downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the relative activities of different enzymes and pathways.

For instance, the fate of the 13C label from this compound can reveal:

  • The reversibility of the non-oxidative PPP reactions.

  • The flux towards nucleotide synthesis (via ribose-5-phosphate).

  • The flux towards glycolysis (via fructose-6-phosphate and glyceraldehyde-3-phosphate).

The logical flow of using this compound as a metabolic tracer is depicted below.

logical_workflow cluster_input Tracer Input cluster_system Biological System cluster_process Analytical Process cluster_output Research Output This compound This compound Cellular_Metabolism Cellular Metabolism (e.g., in vitro cell culture, in vivo model) This compound->Cellular_Metabolism Introduction of labeled substrate Metabolite_Extraction Metabolite Extraction Cellular_Metabolism->Metabolite_Extraction Quenching and Extraction MS_Analysis Mass Spectrometry (GC-MS or LC-MS/MS) Metabolite_Extraction->MS_Analysis Sample Preparation Data_Analysis Isotopologue Distribution Analysis MS_Analysis->Data_Analysis Raw Data Acquisition Flux_Quantification Metabolic Flux Quantification Data_Analysis->Flux_Quantification Flux Calculation and Modeling

Figure 1: Logical workflow for metabolic tracing using this compound.

Hypothetical Experimental Protocol

This section provides a detailed, albeit hypothetical, protocol for a metabolic tracing experiment using this compound in cultured mammalian cells. This protocol can be adapted for various cell lines and research questions.

Materials and Reagents
  • Cell Line: e.g., HepG2 (human liver cancer cell line)

  • Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Labeling Medium: Glucose-free DMEM supplemented with 10 mM unlabeled glucose and 5 mM this compound

  • Quenching Solution: 80:20 Methanol:Water, pre-chilled to -80°C

  • Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -20°C

  • Internal Standards: A mix of 13C-labeled metabolites not expected to be labeled by xylitol (e.g., 13C-Sorbitol)

  • Derivatization Agent (for GC-MS): N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

Experimental Workflow

The general experimental workflow is illustrated in the diagram below.

experimental_workflow Cell_Seeding 1. Seed cells and grow to ~80% confluency Media_Change 2. Replace with labeling medium (containing this compound) Cell_Seeding->Media_Change Incubation 3. Incubate for a defined time course (e.g., 0, 1, 4, 8, 24h) Media_Change->Incubation Quenching 4. Rapidly quench metabolism with cold methanol/water Incubation->Quenching Extraction 5. Scrape cells and extract metabolites Quenching->Extraction Centrifugation 6. Centrifuge to pellet debris and collect supernatant Extraction->Centrifugation Drying 7. Dry metabolite extract under vacuum Centrifugation->Drying Derivatization 8. Derivatize for GC-MS analysis (if required) Drying->Derivatization Analysis 9. Analyze by GC-MS or LC-MS/MS Derivatization->Analysis Data_Processing 10. Process data and determine isotopologue distributions Analysis->Data_Processing

Figure 2: Step-by-step experimental workflow for this compound tracing.
Detailed Methodologies

  • Cell Culture and Labeling:

    • Seed HepG2 cells in 6-well plates and grow to 80% confluency.

    • Aspirate the growth medium and wash the cells once with PBS.

    • Add 2 mL of pre-warmed labeling medium to each well.

    • Incubate for the desired time points.

  • Metabolite Quenching and Extraction:

    • At each time point, aspirate the labeling medium.

    • Immediately add 1 mL of ice-cold quenching solution to each well to arrest metabolism.

    • Scrape the cells on ice and transfer the cell suspension to a microcentrifuge tube.

    • Add 1 mL of ice-cold extraction solvent.

    • Vortex thoroughly and incubate at -20°C for 20 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (containing the metabolites) to a new tube.

  • Sample Preparation for Analysis:

    • Dry the metabolite extract using a vacuum concentrator.

    • For GC-MS analysis, derivatize the dried sample by adding 50 µL of MSTFA + 1% TMCS and incubating at 60°C for 30 minutes.

    • For LC-MS/MS, reconstitute the dried sample in a suitable solvent (e.g., 50:50 methanol:water).

  • Mass Spectrometry Analysis:

    • GC-MS: Analyze the derivatized samples on a GC-MS system. Use a standard temperature gradient and scan for a mass range of m/z 50-600.

    • LC-MS/MS: Analyze the reconstituted samples on an LC-MS/MS system, typically using a HILIC column for separation of polar metabolites. Use targeted Selected Reaction Monitoring (SRM) or parallel reaction monitoring (PRM) to quantify the isotopologues of key metabolites.

Metabolic Pathways and Expected Labeling Patterns

The core of the analysis involves tracing the 13C label from the C2 position of xylitol as it propagates through the PPP.

metabolic_pathway Xylitol_2_13C This compound Xylulose D-Xylulose-2-13C Xylitol_2_13C->Xylulose Xylitol Dehydrogenase Xylitol_2_13C->Xylulose X5P Xylulose-5-P (X5P) (M+1) Xylulose->X5P Xylulokinase Xylulose->X5P R5P Ribose-5-P (R5P) (M+1) S7P Sedoheptulose-7-P (S7P) (M+1) X5P->S7P Transketolase (with R5P) X5P->S7P F6P Fructose-6-P (F6P) (M+1) X5P->F6P Transketolase (with E4P) X5P->F6P R5P->X5P Isomerase/ Epimerase Nucleotides Nucleotide Synthesis R5P->Nucleotides S7P->F6P Transaldolase (with G3P) S7P->F6P G3P Glyceraldehyde-3-P (G3P) (M+0 or M+1) Glycolysis Glycolysis G3P->Glycolysis F6P->Glycolysis

Figure 3: Simplified metabolic pathway of this compound into the Pentose Phosphate Pathway.

Quantitative Data Presentation (Hypothetical)

Following the analysis, the quantitative data on isotopic enrichment should be summarized. The tables below represent the expected format and type of data from a this compound tracing experiment.

Table 1: Hypothetical Isotopic Enrichment of Pentose Phosphate Pathway Intermediates

MetaboliteTime (hours)M+0 (%)M+1 (%)M+2 (%)
Xylulose-5-P 120.579.10.4
45.294.30.5
84.894.60.6
Ribose-5-P 185.314.20.5
455.144.30.6
840.758.60.7
Sedoheptulose-7-P 178.920.50.6
442.656.70.7
831.268.00.8

M+n represents the fraction of the metabolite pool containing 'n' 13C atoms.

Table 2: Hypothetical Fractional Contribution of Xylitol to Glycolytic Intermediates

MetaboliteTime (hours)Fractional Contribution (%)
Fructose-6-P 435.8
848.2
2455.1
3-Phosphoglycerate 412.3
820.1
2428.9

Fractional contribution is calculated based on the isotopic enrichment of the metabolite pool, corrected for natural 13C abundance.

Applications in Drug Development and Research

The use of this compound as a metabolic tracer has significant potential in several areas of research and drug development:

  • Oncology: Cancer cells often exhibit altered PPP flux to support rapid proliferation and combat oxidative stress. This compound can be used to precisely quantify these changes in response to targeted therapies.

  • Metabolic Diseases: Conditions like diabetes and non-alcoholic fatty liver disease are associated with dysregulated glucose and lipid metabolism. Tracing with this compound can help elucidate the role of the PPP in the pathophysiology of these diseases.

  • Inborn Errors of Metabolism: Studying genetic defects in PPP enzymes can be facilitated by tracing the metabolic fate of xylitol.

  • Pharmacodynamics: The on-target and off-target effects of drugs that modulate metabolic pathways can be assessed by observing changes in PPP flux.

Conclusion

This compound is a promising, yet underutilized, tool for metabolic research. Its direct entry into the non-oxidative pentose phosphate pathway provides a unique window into the complex regulation of this central metabolic hub. This technical guide provides a foundational framework for researchers to design, execute, and interpret metabolic tracing studies using this compound. As the field of metabolomics continues to advance, the application of such specific and informative tracers will be invaluable in unraveling the complexities of cellular metabolism in health and disease.

Probing the Pentose Phosphate Pathway: A Technical Guide to Utilizing Xylitol-2-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route for the production of NADPH and the synthesis of nucleotide precursors. Dysregulation of the PPP is implicated in numerous diseases, including cancer and metabolic disorders, making it a key target for therapeutic intervention. This technical guide details the application of Xylitol-2-13C, a stable isotope-labeled tracer, for in-depth investigation of PPP flux and its interplay with central carbon metabolism. We provide a comprehensive overview of the underlying principles, detailed experimental protocols, and data interpretation strategies. This document serves as a resource for researchers aiming to employ stable isotope tracing to unravel the complexities of the PPP in various biological systems.

Introduction to 13C Metabolic Flux Analysis and the Pentose Phosphate Pathway

Metabolic Flux Analysis (MFA) using 13C-labeled substrates is a powerful technique to quantify the rates (fluxes) of metabolic pathways within a living cell.[1][2][3] By supplying cells with a substrate containing a heavy isotope of carbon (13C) at a specific atomic position, researchers can trace the path of these labeled atoms through the metabolic network. The resulting distribution of 13C in downstream metabolites, measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a detailed picture of intracellular metabolic activity.

The Pentose Phosphate Pathway is a prime candidate for investigation using 13C-MFA. It consists of two main branches:

  • The Oxidative Branch: This irreversible phase produces NADPH and releases the C1 carbon of glucose as CO2.

  • The Non-oxidative Branch: This reversible phase involves a series of carbon-shuffling reactions that interconvert various sugar phosphates, linking the PPP back to glycolysis and gluconeogenesis.

Understanding the relative contributions of these branches is critical for a complete picture of cellular metabolism. While various 13C-labeled glucose tracers, such as [1,2-13C2]glucose, are commonly used to study the PPP, they can present challenges in deconvoluting the complex rearrangements of carbon atoms in the non-oxidative branch.[1][4][5]

This compound: A Novel Tracer for the Pentose Phosphate Pathway

Xylitol, a five-carbon sugar alcohol, is primarily metabolized in the liver, where it is converted to D-xylulose. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, a key intermediate that directly enters the non-oxidative branch of the PPP.[6] This unique entry point makes this compound a potentially powerful tool to specifically probe the non-oxidative PPP and its connections to glycolysis.

Advantages of using this compound:

  • Direct Entry into the Non-oxidative PPP: Bypasses the oxidative branch, allowing for a more focused analysis of the carbon-shuffling reactions.

  • Unique Labeling Patterns: The 13C label at the C2 position of xylitol will generate distinct mass isotopomer distributions in PPP intermediates and connected pathways, providing complementary information to that obtained with glucose tracers.

  • Probing Reverse Flux: Can help to quantify the reverse flux from the PPP back to glycolysis.

Experimental Workflow and Methodologies

A typical 13C-MFA experiment using this compound involves several key steps:

experimental_workflow cluster_prep Cell Culture & Labeling cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation cell_culture 1. Cell Culture media_exchange 2. Media Exchange with This compound cell_culture->media_exchange steady_state 3. Incubation to Isotopic Steady State media_exchange->steady_state quenching 4. Metabolic Quenching steady_state->quenching extraction 5. Metabolite Extraction quenching->extraction ms_analysis 6. LC-MS/MS or GC-MS Analysis extraction->ms_analysis isotopomer_dist 7. Mass Isotopomer Distribution Analysis ms_analysis->isotopomer_dist flux_calculation 8. 13C-Metabolic Flux Analysis isotopomer_dist->flux_calculation ppp_labeling xylitol This compound xu5p Xylulose-5-P (M+1) xylitol->xu5p r5p Ribose-5-P (M+1) xu5p->r5p TKT/TAL g3p Glyceraldehyde-3-P (M+0 or M+1) xu5p->g3p TKT s7p Sedoheptulose-7-P (M+1) r5p->s7p TKT nucleotides Nucleotide Synthesis r5p->nucleotides f6p Fructose-6-P (M+1) s7p->f6p TAL glycolysis Glycolysis g3p->glycolysis f6p->glycolysis

References

Probing Microbial Metabolism: A Technical Guide to Preliminary Studies with Xylitol-2-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Xylitol-2-13C in microbiological research, particularly within the framework of 13C-Metabolic Flux Analysis (13C-MFA). While direct preliminary studies utilizing this specific isotopologue are not extensively published, this document outlines a robust, hypothetical experimental design based on established principles of xylitol metabolism and 13C-MFA. The guide is intended to equip researchers with the foundational knowledge, detailed protocols, and data interpretation frameworks necessary to design and execute studies aimed at elucidating the metabolic fate of xylitol in various microorganisms. Such studies are pivotal for understanding microbial physiology, identifying novel drug targets, and optimizing biotechnological production processes.

Introduction to Xylitol Metabolism and 13C-MFA

Xylitol, a five-carbon sugar alcohol, is a key intermediate in the pentose phosphate pathway (PPP) in many microorganisms.[1][2] Its metabolism is of significant interest in fields ranging from industrial biotechnology, for the production of biofuels and biochemicals, to medicine, where it has applications as a sugar substitute and an anti-cariogenic agent.[3][4] Understanding the metabolic fluxes through the xylitol-related pathways is crucial for the rational engineering of microbial strains and for elucidating its mechanism of action.

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the in vivo rates (fluxes) of metabolic pathways.[5] The core of 13C-MFA involves feeding a microorganism a substrate labeled with the stable isotope 13C and then measuring the distribution of the 13C label in downstream metabolites. By analyzing these labeling patterns, researchers can deduce the relative contributions of different pathways to the production of a particular metabolite.[6]

This compound, with its isotopic label on the second carbon, serves as an ideal tracer to probe the activity of the pentose phosphate pathway and its connections to central carbon metabolism.

Hypothetical Experimental Design: Tracing this compound in Escherichia coli

This guide will use a hypothetical study on a genetically engineered strain of Escherichia coli designed to utilize xylitol as a carbon source. The primary objective is to quantify the metabolic flux from xylitol into the pentose phosphate pathway and glycolysis.

Core Experimental Workflow

The overall experimental workflow for a 13C-MFA study using this compound is depicted below.

G cluster_0 Preparation cluster_1 13C-Labeling Experiment cluster_2 Analytical Phase cluster_3 Data Analysis Strain Selection Strain Selection Media Preparation Media Preparation Strain Selection->Media Preparation Pre-culture Pre-culture Media Preparation->Pre-culture Main Culture (with this compound) Main Culture (with this compound) Pre-culture->Main Culture (with this compound) Quenching & Sampling Quenching & Sampling Main Culture (with this compound)->Quenching & Sampling Metabolite Extraction Metabolite Extraction Quenching & Sampling->Metabolite Extraction GC-MS Analysis GC-MS Analysis Metabolite Extraction->GC-MS Analysis MID Determination MID Determination GC-MS Analysis->MID Determination Flux Calculation Flux Calculation MID Determination->Flux Calculation Pathway Interpretation Pathway Interpretation Flux Calculation->Pathway Interpretation G This compound This compound Xylulose Xylulose (C2 labeled) This compound->Xylulose XDH Xylulose-5-P Xylulose-5-Phosphate (C2 labeled) Xylulose->Xylulose-5-P XK Ribulose-5-P Ribulose-5-Phosphate Xylulose-5-P->Ribulose-5-P Sedoheptulose-7-P Sedoheptulose-7-Phosphate Xylulose-5-P->Sedoheptulose-7-P TKT Glyceraldehyde-3-P Glyceraldehyde-3-Phosphate Xylulose-5-P->Glyceraldehyde-3-P TKT Ribose-5-P Ribose-5-Phosphate Ribulose-5-P->Ribose-5-P RPI Ribose-5-P->Sedoheptulose-7-P Erythrose-4-P Erythrose-4-Phosphate Sedoheptulose-7-P->Erythrose-4-P TAL Fructose-6-P Fructose-6-Phosphate Sedoheptulose-7-P->Fructose-6-P TAL Erythrose-4-P->Fructose-6-P Glycolysis Glycolysis Fructose-6-P->Glycolysis Glyceraldehyde-3-P->Fructose-6-P Glyceraldehyde-3-P->Glycolysis

References

Xylitol-2-13C: A Technical Guide to its Application in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing is a powerful technique for elucidating the complexities of cellular metabolism.[1] Xylitol, a five-carbon sugar alcohol, is metabolized primarily through the pentose phosphate pathway (PPP), a critical nexus for biosynthesis and redox balance.[2][3][4] This technical guide details the theoretical and practical applications of Xylitol-2-13C, a novel isotopic tracer, for interrogating the non-oxidative branch of the PPP. By tracing the fate of the 13C label from the second carbon of xylitol, researchers can gain unprecedented insights into the dynamics of carbon shuffling reactions central to nucleotide synthesis, aromatic amino acid production, and the interplay with glycolysis. This document provides an overview of xylitol metabolism, detailed experimental protocols for 13C metabolic flux analysis (MFA), illustrative quantitative data, and potential applications in disease research and drug development.

Introduction to Xylitol Metabolism and Isotope Tracing

Xylitol is a naturally occurring sugar alcohol found in many fruits and vegetables.[5] In mammalian cells, particularly in the liver, xylitol is metabolized in a two-step process. First, it is oxidized to D-xylulose by a NAD+-dependent xylitol dehydrogenase. Subsequently, D-xylulose is phosphorylated by xylulokinase to form D-xylulose-5-phosphate (Xu5P).[3] This intermediate directly enters the non-oxidative branch of the pentose phosphate pathway, making xylitol a unique substrate for probing this specific segment of central carbon metabolism.[2]

13C Metabolic Flux Analysis (13C-MFA) is a state-of-the-art methodology used to quantify the rates (fluxes) of intracellular metabolic pathways.[6] The technique involves introducing a substrate labeled with the stable isotope 13C into a biological system.[1] As the labeled substrate is metabolized, the 13C atoms are incorporated into downstream metabolites. By measuring the mass isotopomer distribution (MID) of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the flow of carbon through the metabolic network can be mathematically modeled and quantified.[1][6] The choice of the labeled position on the tracer molecule is critical for maximizing the information obtained about specific pathways.[7][8]

cluster_metabolism Cytosolic Metabolism Xylitol Xylitol Xylulose D-Xylulose Xylitol->Xylulose Xylitol Dehydrogenase (NAD+ -> NADH) Xu5P D-Xylulose-5-Phosphate Xylulose->Xu5P Xylulokinase (ATP -> ADP) PPP Pentose Phosphate Pathway (PPP) Xu5P->PPP

Diagram 1: Metabolism of Xylitol into the Pentose Phosphate Pathway.

The Pentose Phosphate Pathway: A Key Hub in Cellular Metabolism

The PPP is a fundamental metabolic pathway that runs parallel to glycolysis. It consists of two distinct branches:

  • The Oxidative Branch: This irreversible phase starts with glucose-6-phosphate and produces two molecules of NADPH for each molecule of glucose-6-phosphate that is fully oxidized. NADPH is crucial for reductive biosynthesis (e.g., fatty acid synthesis) and for maintaining a reduced glutathione pool to combat oxidative stress.[9]

  • The Non-Oxidative Branch: This reversible phase consists of a series of carbon-shuffling reactions catalyzed by the enzymes transketolase and transaldolase.[10] It interconverts pentose phosphates (like ribose-5-phosphate, essential for nucleotide and nucleic acid synthesis) and other sugar phosphates, linking the PPP with glycolysis (via fructose-6-phosphate and glyceraldehyde-3-phosphate).[10]

Because xylitol enters the PPP as Xu5P, this compound is an ideal tracer to specifically investigate the flux through the non-oxidative branch, its reversibility, and its connections to glycolysis, without the immediate confounding effects of the oxidative branch.

This compound as a Probe for the Non-Oxidative Pentose Phosphate Pathway

When cells are cultured with this compound, the 13C label is introduced at the second carbon position of D-xylulose-5-phosphate. The fate of this label is then determined by the activity of transketolase and transaldolase.

  • Transketolase: This enzyme transfers a two-carbon unit. When [2-13C]Xu5P reacts with ribose-5-phosphate (R5P), it generates sedoheptulose-7-phosphate (S7P) and [2-13C]glyceraldehyde-3-phosphate (G3P). The label is retained on the second carbon of G3P.

  • Transaldolase: This enzyme transfers a three-carbon unit. When the S7P generated above reacts with G3P, it produces fructose-6-phosphate (F6P) and erythrose-4-phosphate (E4P). The label from [2-13C]G3P would be incorporated into F6P at the C5 position.

By tracking the appearance and distribution of 13C in metabolites such as G3P, F6P, S7P, and R5P, researchers can precisely map the flow of carbon through these reversible reactions. This allows for the quantification of:

  • The forward and reverse fluxes of the non-oxidative PPP.

  • The rate of ribose-5-phosphate synthesis for nucleotide production.

  • The degree of carbon recycling from the PPP back into glycolysis.

cluster_ppp Non-Oxidative PPP cluster_transketolase1 Non-Oxidative PPP cluster_transaldolase Non-Oxidative PPP Xylitol This compound Xu5P [2-13C]Xylulose-5-P Xylitol->Xu5P R5P Ribose-5-P G3P [2-13C]Glyceraldehyde-3-P Xu5P->G3P Transketolase TK1 TK1 Xu5P->TK1 S7P Sedoheptulose-7-P R5P->S7P Transketolase R5P->TK1 F6P_glycolysis [5-13C]Fructose-6-P (to Glycolysis) TA TA G3P->TA E4P Erythrose-4-P S7P->TA TK1->G3P TK1->S7P TA->F6P_glycolysis TA->E4P

Diagram 2: Tracing the 2-13C Label through the Non-Oxidative PPP.

Experimental Design and Protocols for this compound Tracing

A typical 13C-MFA experiment using this compound involves several key steps, from cell culture to data analysis.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

  • Media Formulation: Prepare culture media where a portion or all of the primary carbon source (e.g., glucose) is replaced with unlabeled xylitol and this compound. The exact ratio will depend on the experimental goals. A common approach is a 50:50 mixture of labeled and unlabeled tracer to ensure sufficient labeling without causing major metabolic perturbations.

  • Labeling: Once cells reach the desired confluency, replace the standard medium with the pre-warmed 13C-labeling medium.

  • Incubation: Incubate the cells for a duration sufficient to reach isotopic steady state. This duration varies by cell type and pathway; for the PPP and glycolysis, this is typically achieved within a few hours.[11]

Metabolite Extraction
  • Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold saline to halt metabolic activity.

  • Extraction: Immediately add a cold extraction solvent (e.g., 80% methanol) to the culture dish.

  • Scraping and Collection: Scrape the cells and collect the cell lysate/solvent mixture into a microcentrifuge tube.

  • Centrifugation: Centrifuge at high speed at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Collect the supernatant containing the polar metabolites and dry it under a vacuum or nitrogen stream.

Mass Spectrometry Analysis
  • Sample Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), the dried metabolites must be derivatized to increase their volatility.

  • Resuspension (for LC-MS): For Liquid Chromatography-Mass Spectrometry (LC-MS), resuspend the dried metabolites in an appropriate solvent.

  • Data Acquisition: Analyze the samples on a high-resolution mass spectrometer to separate metabolites and determine the relative abundance of each mass isotopomer (M+0, M+1, M+2, etc.).

Data Analysis and Flux Calculation
  • Data Correction: Correct the raw mass spectrometry data for the natural abundance of 13C and other isotopes.

  • Metabolic Modeling: Use a computational model of central carbon metabolism.

  • Flux Estimation: Employ software (e.g., INCA, Metran) to fit the measured MIDs to the model and estimate the intracellular metabolic fluxes by minimizing the sum of squared residuals between the measured and simulated labeling patterns.

cluster_workflow Experimental Workflow A Cell Culture (Exponential Growth) B Introduce this compound Labeling Medium A->B C Incubate to Isotopic Steady State B->C D Quench Metabolism & Extract Metabolites C->D E LC-MS or GC-MS Analysis D->E F Measure Mass Isotopomer Distributions (MIDs) E->F G Correct for Natural 13C Abundance F->G H Metabolic Flux Analysis (Software Modeling) G->H I Quantify Pathway Fluxes H->I

Diagram 3: Experimental Workflow for 13C-MFA using this compound.

Quantitative Data Presentation (Illustrative)

The primary output of a this compound tracing experiment is the mass isotopomer distribution (MID) for key metabolites. This data is then used to calculate metabolic fluxes. The tables below present hypothetical data from an experiment comparing a control cell line to a cancer cell line with altered PPP metabolism.

Table 1: Illustrative Mass Isotopomer Distribution (MID) of Key Metabolites

MetaboliteIsotopomerControl Cells (%)Cancer Cells (%)
Xylulose-5-P M+050.050.0
M+150.050.0
Glyceraldehyde-3-P M+075.065.0
M+125.035.0
Fructose-6-P M+088.078.0
M+112.022.0
Ribose-5-P M+082.070.0
M+118.030.0

Note: Data is hypothetical and for illustrative purposes only. The M+1 in Xylulose-5-P reflects a 50% labeled tracer input.

Table 2: Illustrative Calculated Relative Metabolic Fluxes (normalized to xylitol uptake)

ReactionControl CellsCancer Cells
Transketolase (Xu5P + R5P <-> G3P + S7P) 100140
Transaldolase (S7P + G3P <-> F6P + E4P) 80125
PPP efflux to Glycolysis (via F6P, G3P) 6095
PPP influx from Glycolysis (reversible) 2025
Net Ribose-5-P synthesis 4045

Note: Data is hypothetical and for illustrative purposes only.

Applications in Research and Drug Development

The ability to precisely measure flux through the non-oxidative PPP using this compound has significant implications:

  • Cancer Metabolism: Many cancer cells exhibit upregulated PPP activity to support rapid proliferation (nucleotide synthesis) and manage high oxidative stress (NADPH production).[7] This tracer can help dissect the specific contribution of the non-oxidative branch to tumorigenesis and identify potential therapeutic targets within this pathway.

  • Metabolic Syndrome and Diabetes: Xylitol metabolism has a low impact on blood glucose and insulin levels.[2] Understanding its flux into central carbon metabolism can provide insights into alternative energy utilization pathways and their role in metabolic diseases.

  • Inborn Errors of Metabolism: This technique could be used to study the metabolic consequences of genetic defects in PPP enzymes, such as transketolase deficiency.

  • Drug Discovery: this compound can be used to assess the on-target and off-target effects of drugs designed to modulate the PPP or related pathways. By quantifying changes in metabolic fluxes, researchers can gain a deeper understanding of a compound's mechanism of action.

Conclusion

This compound represents a highly specific and powerful tool for the investigation of cellular metabolism. Its unique entry point into the non-oxidative branch of the pentose phosphate pathway allows for a detailed and quantitative analysis of a pathway that is often difficult to resolve with other tracers like glucose. For researchers and drug development professionals, the application of this compound offers a novel approach to understanding the metabolic reprogramming in disease, identifying new therapeutic targets, and elucidating the mechanisms of action for next-generation metabolic modulators.

References

Understanding Carbon Labeling with Xylitol-2-13C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing metabolic pathways and quantifying fluxes in biological systems.[1][2] The use of non-radioactive heavy isotopes, such as Carbon-13 (¹³C), allows for the safe and detailed investigation of cellular metabolism in vivo and in vitro.[3] Xylitol, a five-carbon sugar alcohol, plays an interesting role in metabolism, particularly its entry into the pentose phosphate pathway (PPP). This guide focuses on the specific use of Xylitol-2-¹³C, where the second carbon atom is replaced with a ¹³C isotope, as a tracer to elucidate metabolic dynamics.

While xylitol is naturally present in some fruits and vegetables, its commercial production is primarily through the chemical or biotechnological conversion of xylose from hemicellulosic hydrolysates.[4][5][6] The ¹³C labeling of xylitol, specifically at the C2 position, provides a unique tool for researchers. When Xylitol-2-¹³C is introduced into a biological system, its metabolism can be tracked by detecting the ¹³C label in downstream metabolites using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][7] This allows for the precise mapping of its metabolic fate and the quantification of its contribution to various pathways.

This technical guide provides an in-depth overview of the application of Xylitol-2-¹³C in metabolic research. It covers the core principles of ¹³C tracer studies, detailed experimental protocols, and data interpretation, aiming to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this powerful tool.

Core Principles of ¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a central technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[2] The core of ¹³C-MFA involves introducing a ¹³C-labeled substrate, such as Xylitol-2-¹³C, into a biological system at a metabolic steady state. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites.

The distribution of these ¹³C labels, known as isotopologue distributions, is measured using analytical techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][8] By analyzing these patterns and using computational models of metabolic networks, researchers can deduce the relative fluxes through different pathways.[2]

The choice of the isotopic tracer is critical and significantly influences the precision of the estimated fluxes.[9][10][11] Using multiple isotopic tracers can be particularly effective for studying complex systems with multiple carbon sources.[2]

Quantitative Data Presentation

The following tables present hypothetical, yet representative, quantitative data that could be obtained from a ¹³C-MFA study using Xylitol-2-¹³C in a mammalian cell line. These tables are for illustrative purposes to demonstrate the type of data generated and its potential interpretation.

Table 1: Isotopic Enrichment of Key Metabolites

This table shows the percentage of ¹³C labeling in various metabolites after incubation with Xylitol-2-¹³C. This data helps in understanding the extent to which xylitol contributes to the synthesis of these compounds.

MetaboliteIsotopic Enrichment (%)Standard Deviation
Xylulose-5-phosphate95.21.8
Ribose-5-phosphate45.72.5
Sedoheptulose-7-phosphate30.11.9
Fructose-6-phosphate15.81.2
Glucose-6-phosphate12.31.1
3-Phosphoglycerate8.50.9
Lactate5.20.6

Table 2: Calculated Metabolic Fluxes

This table presents the calculated metabolic fluxes through key reactions, normalized to the xylitol uptake rate. These values provide a quantitative measure of the activity of different metabolic pathways.

Metabolic PathwayReactionRelative Flux (%)95% Confidence Interval
Pentose Phosphate PathwayXylitol -> Xylulose-5-P100-
Pentose Phosphate PathwayXylulose-5-P -> Ribose-5-P4845-51
Pentose Phosphate PathwayXylulose-5-P -> Fructose-6-P3229-35
GlycolysisFructose-6-P -> 3-PG1816-20
Lactate ProductionPyruvate -> Lactate65-7
TCA CyclePyruvate -> Acetyl-CoA1210-14

Experimental Protocols

The following are detailed methodologies for key experiments involving Xylitol-2-¹³C as a metabolic tracer.

Protocol 1: ¹³C Labeling Experiment in Cell Culture

Objective: To label intracellular metabolites with ¹³C from Xylitol-2-¹³C for subsequent analysis.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Appropriate cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Xylitol-2-¹³C

  • Culture plates or flasks

  • Incubator (37°C, 5% CO₂)

  • Methanol, Chloroform, Water (for extraction)

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of the experiment.

  • Tracer Introduction: Once cells reach the desired confluency, replace the standard culture medium with a medium containing Xylitol-2-¹³C at a defined concentration (e.g., 5 mM).

  • Incubation: Incubate the cells with the labeled medium for a predetermined period to allow for the incorporation of the ¹³C label into downstream metabolites. The incubation time will depend on the metabolic rates of the cell line and the pathways being investigated.

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold PBS to halt metabolic activity.

    • Add a pre-chilled extraction solvent mixture (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Perform a liquid-liquid extraction (e.g., using a methanol/chloroform/water system) to separate polar metabolites from lipids and proteins.

  • Sample Preparation for Analysis:

    • Collect the polar metabolite fraction.

    • Dry the sample under a stream of nitrogen or using a vacuum concentrator.

    • The dried metabolite extract is now ready for analysis by MS or NMR.

Protocol 2: Analysis of ¹³C Labeled Metabolites by LC-MS/MS

Objective: To identify and quantify the isotopic enrichment in metabolites.

Materials:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Appropriate LC column for polar metabolite separation (e.g., HILIC column)

  • Mobile phases (e.g., acetonitrile, water with additives like ammonium acetate)

  • Dried metabolite extracts from Protocol 1

  • Standards of unlabeled metabolites for comparison

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile).

  • LC Separation: Inject the sample into the LC system. The metabolites are separated based on their physicochemical properties as they pass through the column.

  • MS/MS Analysis:

    • The eluting compounds are ionized (e.g., by electrospray ionization) and enter the mass spectrometer.

    • The mass spectrometer is operated in a mode that allows for the detection of different isotopologues of each metabolite (e.g., selected reaction monitoring or full scan mode).

  • Data Analysis:

    • Identify metabolites by comparing their retention times and mass-to-charge ratios (m/z) with known standards.

    • Quantify the abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.) for each metabolite.

    • Correct for the natural abundance of ¹³C to determine the true isotopic enrichment from the tracer.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the use of Xylitol-2-¹³C.

xylitol_metabolism cluster_pentose_phosphate_pathway Pentose Phosphate Pathway cluster_glycolysis Glycolysis Xylitol_2_13C Xylitol-2-13C Xylitol Xylitol Xylitol_2_13C->Xylitol Xylulose Xylulose Xylitol->Xylulose Xylitol Dehydrogenase Xylulose_5P Xylulose-5-P Xylulose->Xylulose_5P Xylulokinase Ribulose_5P Ribulose-5-P Xylulose_5P->Ribulose_5P Epimerase Fructose_6P Fructose-6-P Xylulose_5P->Fructose_6P Transketolase Glyceraldehyde_3P Glyceraldehyde-3-P Xylulose_5P->Glyceraldehyde_3P Transketolase Ribose_5P Ribose-5-P Ribulose_5P->Ribose_5P Isomerase Ribose_5P->Glyceraldehyde_3P Transketolase Sedoheptulose_7P Sedoheptulose-7-P Sedoheptulose_7P->Fructose_6P Transaldolase Erythrose_4P Erythrose-4-P Erythrose_4P->Fructose_6P Transketolase Glucose_6P Glucose-6-P Fructose_6P->Glucose_6P Isomerase Glyceraldehyde_3P->Fructose_6P Transaldolase Pyruvate Pyruvate Glyceraldehyde_3P->Pyruvate

Metabolic fate of Xylitol-2-¹³C in the Pentose Phosphate Pathway.

experimental_workflow start Start: Cell Culture tracer Introduce This compound start->tracer incubation Incubation tracer->incubation extraction Metabolite Extraction incubation->extraction analysis LC-MS/MS or NMR Analysis extraction->analysis data_processing Data Processing and Isotopologue Analysis analysis->data_processing mfa 13C-Metabolic Flux Analysis data_processing->mfa interpretation Biological Interpretation mfa->interpretation end End: Flux Map interpretation->end

General experimental workflow for a ¹³C metabolic flux analysis study.

References

A Technical Guide to Investigating Microbial Carbon Metabolism using Xylitol-2-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Xylitol-2-13C, a stable isotope-labeled sugar alcohol, for elucidating microbial carbon metabolism. This powerful tool enables precise tracing of carbon atoms as they are processed through various metabolic pathways, offering critical insights for researchers in microbiology, biotechnology, and drug development.

Introduction to 13C-Labeling in Metabolic Research

Stable isotope labeling, particularly with Carbon-13 (13C), is a cornerstone technique for determining and quantifying metabolic pathways in microorganisms.[1][2] By providing a 13C-labeled substrate to a culture, researchers can track the incorporation of the heavy isotope into downstream metabolites. Subsequent analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) reveals the specific routes and fluxes of carbon through the organism's metabolic network.[1][2] This approach provides a dynamic view of cellular metabolism that complements genomic and proteomic data.

Xylitol, a five-carbon sugar alcohol, is a key intermediate in the pentose phosphate pathway (PPP) and xylose metabolism in many microorganisms.[3][4] Using this compound, where the carbon atom at the second position is replaced with its stable isotope, allows for the precise tracking of this specific carbon atom through central metabolism.

The Metabolic Fate of this compound

In microorganisms capable of metabolizing xylitol, it is first oxidized to D-xylulose by xylitol dehydrogenase. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which enters the pentose phosphate pathway. The 13C label at the C2 position of xylitol will consequently be found at the C2 position of D-xylulose and D-xylulose-5-phosphate.

From the PPP, the 13C label can be traced into various key metabolic pathways:

  • Glycolysis and Gluconeogenesis: The transketolase and transaldolase reactions of the PPP will transfer the 13C label to intermediates of glycolysis, such as fructose-6-phosphate and glyceraldehyde-3-phosphate.

  • Tricarboxylic Acid (TCA) Cycle: Carbon atoms from glycolysis feed into the TCA cycle, allowing the 13C label to be traced through intermediates like citrate, succinate, and malate.

  • Amino Acid Biosynthesis: The carbon backbones of many amino acids are derived from intermediates of the PPP, glycolysis, and the TCA cycle. Analysis of the 13C incorporation into proteinogenic amino acids can, therefore, reveal the metabolic pathways utilized by the microbe.[1]

  • Nucleotide Biosynthesis: The ribose-5-phosphate generated in the PPP is a direct precursor for nucleotide synthesis.

The following diagram illustrates the entry of this compound into central metabolism.

xylitol_metabolism This compound This compound D-Xylulose-2-13C D-Xylulose-2-13C This compound->D-Xylulose-2-13C Xylitol Dehydrogenase D-Xylulose-5-P-2-13C D-Xylulose-5-P-2-13C D-Xylulose-2-13C->D-Xylulose-5-P-2-13C Xylulokinase Pentose Phosphate Pathway Pentose Phosphate Pathway D-Xylulose-5-P-2-13C->Pentose Phosphate Pathway Glycolysis / Gluconeogenesis Glycolysis / Gluconeogenesis Pentose Phosphate Pathway->Glycolysis / Gluconeogenesis Nucleotide Biosynthesis Nucleotide Biosynthesis Pentose Phosphate Pathway->Nucleotide Biosynthesis TCA Cycle TCA Cycle Glycolysis / Gluconeogenesis->TCA Cycle Amino Acid Biosynthesis Amino Acid Biosynthesis Glycolysis / Gluconeogenesis->Amino Acid Biosynthesis TCA Cycle->Amino Acid Biosynthesis

Entry of this compound into central metabolic pathways.

Experimental Design and Protocols

A typical experiment to investigate microbial metabolism using this compound involves several key steps, from cell culture to data analysis.

The following diagram outlines a general experimental workflow.

experimental_workflow cluster_culture Cell Culture cluster_sampling Sampling & Quenching cluster_extraction Metabolite Extraction cluster_analysis Analysis cluster_data Data Interpretation Start Culture Start Culture Mid-log Phase Mid-log Phase Start Culture->Mid-log Phase Introduce this compound Introduce this compound Mid-log Phase->Introduce this compound Quench Metabolism Quench Metabolism Introduce this compound->Quench Metabolism Harvest Cells Harvest Cells Quench Metabolism->Harvest Cells Cell Lysis Cell Lysis Harvest Cells->Cell Lysis Extract Metabolites Extract Metabolites Cell Lysis->Extract Metabolites NMR Spectroscopy NMR Spectroscopy Extract Metabolites->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Extract Metabolites->Mass Spectrometry Isotopomer Distribution Isotopomer Distribution NMR Spectroscopy->Isotopomer Distribution Mass Spectrometry->Isotopomer Distribution Metabolic Flux Analysis Metabolic Flux Analysis Isotopomer Distribution->Metabolic Flux Analysis

General experimental workflow for 13C-labeling studies.
Detailed Experimental Protocols

1. Microbial Culture and Labeling

  • Objective: To grow the microbial strain of interest and introduce the 13C-labeled substrate.

  • Protocol:

    • Prepare the appropriate growth medium for the target microorganism.

    • Inoculate the medium with the microbial strain and grow to the mid-logarithmic phase to ensure active metabolism.

    • Introduce this compound as the sole carbon source or in combination with other carbon sources, depending on the experimental goals.

    • Continue incubation under controlled conditions (temperature, aeration, pH) for a defined period to allow for the uptake and metabolism of the labeled substrate.

2. Quenching and Metabolite Extraction

  • Objective: To rapidly halt metabolic activity and extract intracellular metabolites.

  • Protocol:

    • Quickly quench the metabolism of a measured volume of the cell culture. A common method is rapid cooling by mixing with a cold quenching solution (e.g., 60% methanol at -50°C).

    • Harvest the cells by centrifugation at a low temperature.

    • Extract the metabolites using a suitable solvent system, such as a mixture of chloroform, methanol, and water, to separate polar and nonpolar metabolites.

3. Analytical Methods

  • Objective: To identify and quantify the incorporation of 13C into metabolites.

  • A. NMR Spectroscopy:

    • Sample Preparation: Lyophilize the extracted metabolites and reconstitute them in a deuterated solvent (e.g., D2O) with a known concentration of an internal standard.

    • Data Acquisition: Acquire 1D and 2D NMR spectra (e.g., 1H-13C HSQC) to identify and quantify the 13C-labeled metabolites.[5] The chemical shifts and coupling patterns provide detailed information about the position of the 13C label within the molecule.[6]

  • B. Mass Spectrometry (GC-MS or LC-MS):

    • Sample Preparation: Derivatize the extracted metabolites to increase their volatility and thermal stability for GC-MS analysis. For LC-MS, derivatization may not be necessary.

    • Data Acquisition: Analyze the samples using GC-MS or LC-MS. The mass spectrometer will detect the mass-to-charge ratio of the metabolite fragments, allowing for the determination of the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms).[1]

Data Presentation and Interpretation

The quantitative data obtained from NMR or MS analysis is typically summarized in tables to facilitate comparison and interpretation.

Table 1: Mass Isotopomer Distribution of Key Metabolites

This table shows the percentage of the metabolite pool that contains a certain number of 13C atoms (M+0, M+1, M+2, etc.).

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)
Pyruvate45.348.26.50.0
Alanine44.848.96.30.0
Aspartate30.155.412.32.2
Glutamate25.648.120.75.6

M+n represents the fraction of the metabolite with n carbon atoms labeled with 13C.

Table 2: 13C Enrichment in Proteinogenic Amino Acids

This table details the percentage of 13C incorporation into specific carbon positions of amino acids, which can be determined by NMR.

Amino AcidCα (%)Cβ (%)Cγ (%)Cδ (%)
Alanine5.245.1--
Proline4.815.338.912.1
Leucine5.518.212.440.3

Data are hypothetical and for illustrative purposes.

Metabolic Flux Analysis

The isotopomer distribution data can be used to perform Metabolic Flux Analysis (MFA). MFA is a computational method that uses the 13C labeling patterns to calculate the in vivo fluxes (rates) of metabolic reactions. This provides a quantitative understanding of the activity of different metabolic pathways.

The logical flow of MFA is depicted in the diagram below.

mfa_logic Experimental Data Experimental Data Computational Fitting Computational Fitting Experimental Data->Computational Fitting Metabolic Network Model Metabolic Network Model Metabolic Network Model->Computational Fitting Metabolic Flux Map Metabolic Flux Map Computational Fitting->Metabolic Flux Map

Logical flow of Metabolic Flux Analysis (MFA).

Conclusion

This compound is a valuable tool for dissecting the complexities of microbial carbon metabolism. By combining targeted isotope labeling with advanced analytical techniques and computational modeling, researchers can gain unprecedented insights into the metabolic adaptations of microorganisms. This knowledge is crucial for applications ranging from the optimization of microbial production strains in biotechnology to the development of novel antimicrobial agents that target essential metabolic pathways.

References

Methodological & Application

Application Notes and Protocols for Xylitol-2-13C Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to elucidate the flow of metabolites through a metabolic network.[1] This document provides detailed application notes and protocols for conducting Metabolic Flux Analysis using Xylitol-2-13C as a tracer. Xylitol, a five-carbon sugar alcohol, is an important intermediate in the pentose phosphate pathway (PPP) and is relevant in various biotechnological and biomedical research areas, including studies on microbial xylose metabolism and its impact on cellular bioenergetics.[2][3][4][5] The use of Xylitol specifically labeled with 13C at the second carbon position (this compound) allows for precise tracking of its metabolic fate and the quantification of fluxes through connected pathways.

These protocols are designed for researchers in academia and industry, including those in drug development, who are interested in understanding the metabolic rewiring in response to genetic modifications, disease states, or drug treatments involving xylitol metabolism.

Metabolic Pathway of Xylitol

Xylitol is primarily metabolized through the pentose phosphate pathway. In many microorganisms, particularly yeasts, the metabolism of D-xylose is initiated by its reduction to xylitol, a reaction catalyzed by xylose reductase (XR).[2][3][5] Xylitol is then oxidized to D-xylulose by xylitol dehydrogenase (XDH).[2][3][5] D-xylulose is subsequently phosphorylated to D-xylulose-5-phosphate, which then enters the central carbon metabolism via the pentose phosphate pathway. The labeling pattern of downstream metabolites will depend on the specific enzymatic reactions and pathway splits.

xylitol_pathway cluster_pentose_phosphate_pathway Pentose Phosphate Pathway Xylitol_2_13C This compound Xylulose Xylulose Xylitol_2_13C->Xylulose Xylitol Dehydrogenase (XDH) NAD+ -> NADH Xylulose5P Xylulose-5-Phosphate Xylulose->Xylulose5P Xylulokinase ATP -> ADP PPP_intermediates PPP Intermediates (e.g., Ribose-5-P, Sedoheptulose-7-P) Xylulose5P->PPP_intermediates Transketolase/ Transaldolase Glycolysis Glycolysis PPP_intermediates->Glycolysis TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle

Caption: Metabolic fate of this compound through the Pentose Phosphate Pathway.

Experimental Workflow

A typical workflow for a this compound metabolic flux analysis experiment involves several key stages, from cell culture to data analysis.[1][6] The overall process requires careful planning and execution to ensure high-quality, reproducible data.

experimental_workflow cluster_planning 1. Experimental Design cluster_experiment 2. Isotope Labeling Experiment cluster_analysis 3. Analytical Measurement cluster_modeling 4. Data Interpretation Tracer_Selection Tracer Selection (this compound) Culture_Conditions Define Culture Conditions (e.g., media, growth phase) Cell_Culture Cell Culture & Growth Labeling Introduce this compound Cell_Culture->Labeling Quenching Rapid Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction MS_Analysis LC-MS/MS or GC-MS Analysis Extraction->MS_Analysis Data_Processing Mass Isotopomer Distribution (MID) Analysis MS_Analysis->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation Model_Validation Model Validation & Refinement Flux_Calculation->Model_Validation

Caption: General workflow for this compound Metabolic Flux Analysis.

Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol is a general guideline and should be adapted based on the specific cell type and experimental goals.

Materials:

  • Appropriate cell culture medium

  • This compound (ensure high isotopic purity)

  • Sterile culture flasks or plates

  • Incubator with temperature and CO2 control

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

  • Pre-culture: Grow cells in their standard culture medium to the desired cell density and growth phase (typically mid-exponential phase).

  • Medium Exchange: Centrifuge the cells to pellet them and wash with a medium lacking the unlabeled carbon source.

  • Labeling: Resuspend the cell pellet in a pre-warmed culture medium containing this compound as the sole or a major carbon source. The concentration of this compound should be optimized for the specific cell line and experimental question.

  • Incubation: Incubate the cells under their normal growth conditions for a predetermined period. The labeling duration should be sufficient to reach an isotopic steady state, which should be determined empirically.[1]

  • Monitoring: Monitor cell growth and viability throughout the labeling experiment.

Protocol 2: Metabolite Quenching and Extraction

Rapid quenching is critical to halt metabolic activity and preserve the in vivo metabolite labeling patterns.

Materials:

  • Cold quenching solution (e.g., 60% methanol in water, pre-chilled to -40°C or lower)

  • Cold extraction solvent (e.g., 80% methanol in water, pre-chilled to -20°C)

  • Centrifuge capable of reaching low temperatures

  • Lyophilizer or vacuum concentrator

Procedure:

  • Quenching: Rapidly aspirate the culture medium and add the ice-cold quenching solution to the cells.

  • Harvesting: Scrape the cells (if adherent) or directly transfer the cell suspension to a pre-chilled centrifuge tube.

  • Centrifugation: Centrifuge the cell suspension at a low temperature (e.g., 4°C) to pellet the cells.

  • Washing: Discard the supernatant and wash the cell pellet with the cold quenching solution to remove any remaining extracellular metabolites.

  • Extraction: Add the cold extraction solvent to the cell pellet. Vortex vigorously to ensure complete lysis and extraction of intracellular metabolites.

  • Incubation: Incubate the mixture at -20°C for at least 15 minutes to allow for complete extraction.

  • Clarification: Centrifuge the extract at high speed to pellet cell debris.

  • Collection: Transfer the supernatant containing the extracted metabolites to a new tube.

  • Drying: Dry the metabolite extract using a lyophilizer or a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Protocol 3: Mass Spectrometry Analysis

The following provides a general framework for LC-MS/MS analysis. Specific parameters will need to be optimized for the instrument used.

Materials:

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

  • Appropriate LC column for polar metabolite separation (e.g., HILIC or reversed-phase with ion-pairing)

  • Mobile phases (e.g., acetonitrile, water with appropriate additives)

  • Metabolite standards for retention time and fragmentation pattern confirmation

Procedure:

  • Reconstitution: Reconstitute the dried metabolite extracts in an appropriate solvent (e.g., a mixture of mobile phases).

  • Chromatographic Separation: Inject the reconstituted sample onto the LC column and separate the metabolites using a suitable gradient.

  • Mass Spectrometry Detection: Analyze the eluting metabolites using the mass spectrometer in either positive or negative ionization mode.

  • Targeted Analysis: Set up a targeted analysis method to monitor the mass isotopologues of xylitol and its downstream metabolites. This involves defining the precursor and product ion masses for each metabolite.

  • Data Acquisition: Acquire data in a way that allows for the quantification of the different mass isotopologues for each metabolite of interest.

Data Presentation

The primary data from a 13C-MFA experiment is the Mass Isotopologue Distribution (MID) or Mass Distribution Vector (MDV) for key metabolites.[7] This data is then used to calculate metabolic fluxes.

Table 1: Mass Isotopologue Distribution of Key Metabolites
MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Xylitol2.597.00.50.00.00.0
Xylulose-5-P10.285.34.10.40.00.0
Ribose-5-P25.860.112.51.60.00.0
Sedoheptulose-7-P30.555.210.33.00.80.2
Fructose-6-P45.140.510.23.20.80.2
Glucose-6-P48.338.99.82.50.40.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.

Table 2: Calculated Metabolic Fluxes
ReactionFlux (relative to Xylitol uptake)
Xylitol Dehydrogenase100.0
Transketolase (Xylulose-5-P + Ribose-5-P)65.2
Transaldolase (Sedoheptulose-7-P + GAP)30.8
Pentose Phosphate Pathway (Oxidative)5.1
Glycolysis (Fructose-6-P -> Pyruvate)70.3
TCA Cycle (Citrate Synthase)25.7

Note: The data presented in this table is hypothetical and for illustrative purposes only. Fluxes are calculated using specialized software that fits the MID data to a metabolic network model.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for conducting this compound metabolic flux analysis. By carefully following these procedures and adapting them to specific experimental systems, researchers can gain valuable insights into the metabolic fate of xylitol and the regulation of associated pathways. This information is crucial for advancing our understanding of cellular metabolism in various biological contexts, from microbial engineering to the development of novel therapeutics.

References

Application Notes and Protocols for Xylitol-2-13C Tracer Experiments in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting stable isotope tracer experiments using Xylitol-2-13C in mammalian cell culture. This powerful technique allows for the precise tracking of xylitol's metabolic fate, offering valuable insights into cellular metabolism, particularly the pentose phosphate pathway (PPP), and its implications in various physiological and pathological states.

Introduction to Xylitol Metabolism and 13C Tracing

Xylitol, a five-carbon sugar alcohol, is metabolized in mammalian cells primarily through the pentose phosphate pathway.[1][2] It is first oxidized to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, a key intermediate of the PPP. By using this compound, where the carbon at the second position is a heavy isotope of carbon (¹³C), researchers can trace the journey of this specific carbon atom as it is incorporated into various downstream metabolites. This enables the quantification of metabolic fluxes and the elucidation of pathway activities that are crucial for understanding cellular bioenergetics, redox homeostasis, and nucleotide biosynthesis.

Stable isotope-resolved metabolomics (SIRM) using tracers like this compound is instrumental in cancer research, studies of inborn errors of metabolism, and in the development of novel therapeutic strategies that target metabolic pathways.

Key Applications

  • Quantifying Pentose Phosphate Pathway (PPP) Flux: Determine the relative and absolute rates of the oxidative and non-oxidative branches of the PPP.

  • Investigating Redox Metabolism: Trace the flow of carbon to understand the regeneration of NADPH, a critical cofactor for antioxidant defense and reductive biosynthesis.

  • Nucleotide and Amino Acid Synthesis: Track the incorporation of the ¹³C label from xylitol into ribose-5-phosphate for the de novo synthesis of nucleotides and into other precursors for amino acid biosynthesis.

  • Drug Discovery and Development: Evaluate the metabolic effects of drug candidates on central carbon metabolism and identify potential therapeutic targets.

  • Disease Modeling: Study metabolic reprogramming in various diseases, including cancer and metabolic disorders.

Quantitative Data Summary

The following tables provide an illustrative summary of quantitative data that can be obtained from this compound tracer experiments. Note: The values presented here are hypothetical and for illustrative purposes only, as specific quantitative flux data from this compound experiments in mammalian cells is not extensively available in the current literature. Actual experimental results will vary depending on the cell type, culture conditions, and experimental design.

Table 1: Illustrative Xylitol Uptake and Metabolite Concentrations

ParameterValueUnitsNotes
Xylitol Uptake Rate5 - 20nmol/10^6 cells/hrHighly cell-type dependent.
Intracellular Xylitol0.1 - 1.0mMCan vary based on extracellular concentration and transporter activity.
Intracellular D-Xylulose-5-P50 - 200µMA key indicator of xylitol metabolism initiation.
¹³C Enrichment in Ribose-5-P10 - 40%Represents the contribution of xylitol to nucleotide biosynthesis.

Table 2: Illustrative Metabolic Fluxes Determined by ¹³C-MFA

Metabolic PathwayRelative Flux (%)Notes
Xylitol -> Pentose Phosphate Pathway> 90The primary fate of intracellular xylitol.
PPP Oxidative Branch30 - 60Contribution to NADPH production.
PPP Non-oxidative Branch40 - 70Contribution to glycolysis and nucleotide synthesis precursors.
Glycolysis (from PPP intermediates)20 - 50Indicates the interplay between the PPP and glycolysis.
De Novo Nucleotide Synthesis5 - 15Represents the flux of xylitol-derived ribose into RNA/DNA.

Signaling Pathways and Experimental Workflows

Diagram 1: Xylitol Metabolism Pathway

Xylitol_Metabolism Xylitol_ext This compound (Extracellular) Xylitol_int This compound (Intracellular) Xylitol_ext->Xylitol_int Transport D_Xylulose D-Xylulose-2-13C Xylitol_int->D_Xylulose Xylitol Dehydrogenase (NAD+) D_Xylulose_5P D-Xylulose-5-Phosphate-2-13C D_Xylulose->D_Xylulose_5P Xylulokinase (ATP) PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP Glycolysis Glycolysis PPP->Glycolysis Nucleotides Nucleotide Biosynthesis PPP->Nucleotides NADPH NADPH PPP->NADPH

Caption: Metabolic fate of this compound in mammalian cells.

Diagram 2: Experimental Workflow for this compound Tracing

Experimental_Workflow cluster_cell_culture 1. Cell Culture cluster_sample_prep 2. Sample Preparation cluster_analysis 3. Analysis Seeding Seed cells and grow to desired confluency Medium_Change Switch to custom medium containing this compound Seeding->Medium_Change Incubation Incubate for a defined period to achieve isotopic steady state Medium_Change->Incubation Quenching Rapidly quench metabolism (e.g., with cold saline) Incubation->Quenching Harvesting Harvest cells (e.g., scraping or trypsinization) Quenching->Harvesting Extraction Extract metabolites (e.g., with 80% methanol) Harvesting->Extraction GCMS GC-MS or LC-MS/MS analysis to determine 13C enrichment Extraction->GCMS MFA Metabolic Flux Analysis (MFA) using software tools GCMS->MFA Data_Interpretation Data Interpretation and Pathway Visualization MFA->Data_Interpretation

Caption: A typical workflow for a this compound tracer experiment.

Experimental Protocols

Protocol 1: Mammalian Cell Culture and Labeling with this compound

Materials:

  • Mammalian cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Custom labeling medium: Glucose-free and pyruvate-free medium supplemented with a known concentration of this compound (e.g., 5-10 mM) and dialyzed FBS.

  • Cell culture plates or flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in standard complete growth medium at a density that will result in 70-80% confluency at the time of harvest. Culture for 24-48 hours.

  • Medium Exchange: Aspirate the standard growth medium. Wash the cells once with pre-warmed, serum-free medium.

  • Labeling: Add the pre-warmed custom labeling medium containing this compound to the cells.

  • Incubation: Return the cells to the incubator and culture for a predetermined time to allow for the incorporation of the ¹³C label and to reach isotopic steady state. This time should be optimized for the specific cell line and experimental goals (typically ranging from 6 to 24 hours).

Protocol 2: Metabolite Extraction

Materials:

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scraper

  • Centrifuge tubes

  • Refrigerated centrifuge

  • Liquid nitrogen or dry ice/ethanol bath

  • Lyophilizer or vacuum concentrator

Procedure:

  • Quenching Metabolism: Place the cell culture plate on ice. Quickly aspirate the labeling medium.

  • Washing: Gently wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.

  • Metabolite Extraction: Add a sufficient volume of ice-cold 80% methanol to the plate (e.g., 1 mL for a 6-well plate well).

  • Cell Lysis and Collection: Use a cell scraper to detach the cells in the methanol. Transfer the cell lysate to a pre-chilled centrifuge tube.

  • Protein Precipitation: Vortex the tube vigorously for 30 seconds and incubate at -80°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.

  • Drying: Dry the metabolite extract using a lyophilizer or a vacuum concentrator.

  • Storage: Store the dried metabolite pellets at -80°C until analysis.

Protocol 3: GC-MS Analysis of ¹³C-Labeled Metabolites

Materials:

  • Dried metabolite extracts

  • Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA))

  • GC-MS instrument with an appropriate column (e.g., DB-5ms)

Procedure:

  • Derivatization:

    • Resuspend the dried metabolite extract in methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.

    • Add MTBSTFA and incubate to silylate hydroxyl and amine groups, making the metabolites volatile for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use an appropriate temperature gradient to separate the metabolites.

    • Acquire mass spectra in full scan mode or selected ion monitoring (SIM) mode to detect the different mass isotopologues of the metabolites of interest.

  • Data Analysis:

    • Identify metabolites based on their retention times and mass fragmentation patterns by comparing them to a standard library.

    • Determine the mass isotopologue distribution (MID) for each metabolite by correcting for the natural abundance of ¹³C.

    • This data will be used as input for Metabolic Flux Analysis (MFA) software.

Data Interpretation and Metabolic Flux Analysis

The corrected MIDs are used in specialized software (e.g., INCA, Metran, WUFlux) to calculate intracellular metabolic fluxes. These programs use mathematical models of cellular metabolic networks to estimate the rates of reactions that best explain the observed ¹³C labeling patterns. The output provides a quantitative map of the metabolic activity within the cell, revealing how xylitol is processed and how its carbon is distributed throughout the metabolic network.

By following these detailed protocols and application notes, researchers can effectively utilize this compound as a powerful tool to unravel the complexities of mammalian cell metabolism.

References

Application Notes and Protocols for Xylitol-2-13C Labeling in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of many diseases, including cancer. The ability to trace the flow of nutrients through metabolic pathways is crucial for understanding disease mechanisms and identifying novel therapeutic targets. Stable isotope tracers, such as those labeled with Carbon-13 (¹³C), are powerful tools for these investigations. Xylitol, a five-carbon sugar alcohol, is known to enter central carbon metabolism, particularly the pentose phosphate pathway (PPP), a critical pathway for generating NADPH for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis.

This document provides detailed application notes and protocols for the use of Xylitol-2-¹³C as a tracer in metabolomics studies. By labeling the C2 position of xylitol, researchers can track the fate of this carbon atom as it is metabolized through the PPP and other interconnected pathways, such as serine biosynthesis. These studies can provide valuable insights into metabolic flux and pathway activity in various cell types, particularly in the context of cancer metabolism and drug development.

Application 1: Tracing the Pentose Phosphate Pathway (PPP)

Objective: To quantify the flux of xylitol through the oxidative and non-oxidative branches of the pentose phosphate pathway.

Background: Xylitol is metabolized to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, an intermediate of the non-oxidative PPP.[1] By tracing the ¹³C label from Xylitol-2-¹³C, it is possible to follow its incorporation into key PPP intermediates such as ribose-5-phosphate, sedoheptulose-7-phosphate, and erythrose-4-phosphate. This allows for the assessment of both the oxidative and non-oxidative PPP activities. Increased PPP flux is a characteristic of many cancer cells, as it provides the necessary building blocks for rapid proliferation and helps to mitigate oxidative stress.[2]

Experimental Workflow

The general workflow for a Xylitol-2-¹³C labeling experiment to trace the PPP is outlined below.

G cluster_0 Cell Culture & Labeling cluster_1 Metabolite Extraction cluster_2 Analysis cluster_3 Interpretation A Seed cells and allow to adhere B Switch to medium containing Xylitol-2-13C A->B C Incubate for defined time (e.g., 24 hours) B->C D Quench metabolism (e.g., cold methanol) C->D E Extract metabolites D->E F LC-MS/MS or GC-MS analysis E->F G NMR analysis (optional) E->G H Data processing and isotopologue analysis F->H G->H I Metabolic flux analysis H->I J Pathway mapping I->J

Figure 1: General experimental workflow for Xylitol-2-¹³C labeling studies.
Signaling and Metabolic Pathways

Xylitol-2-¹³C enters the pentose phosphate pathway, and its labeled carbon can be traced through various intermediates. The PPP is intricately connected to glycolysis and provides precursors for nucleotide and amino acid biosynthesis.

References

Probing Pentose Phosphate Pathway and Glycolytic Fluxes with Xylitol-2-13C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for designing and executing metabolic flux analysis (MFA) experiments using the novel tracer, Xylitol-2-13C. This powerful tool offers a unique window into the central carbon metabolism, particularly the pentose phosphate pathway (PPP) and its interplay with glycolysis. By tracing the fate of the 13C label from the second carbon of xylitol, researchers can gain valuable insights into cellular metabolic phenotypes in various biological systems, including microbial production hosts and mammalian cells. This approach is particularly relevant for metabolic engineering, disease research, and drug development.

Introduction to this compound Based Flux Analysis

13C Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying intracellular metabolic reaction rates (fluxes). The choice of the isotopic tracer is critical for the precision and resolution of the flux estimations. While specifically labeled glucose tracers are commonly employed, this compound presents a novel and advantageous alternative for probing specific sections of central carbon metabolism.

Xylitol is a five-carbon sugar alcohol that can be metabolized by a variety of organisms, including yeasts, bacteria, and mammals. In most metabolic pathways, xylitol is first oxidized to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, a key intermediate of the Pentose Phosphate Pathway (PPP). The strategic placement of the 13C label on the second carbon of xylitol provides a distinct isotopic signature that propagates through the PPP and glycolysis, enabling the deconvolution of complex metabolic networks.

Key Advantages of this compound:

  • Direct Entry into the Pentose Phosphate Pathway: Unlike glucose, which enters glycolysis first, xylitol's metabolic route directly feeds into the PPP, providing a more focused interrogation of this pathway.

  • Alternative Carbon Source: It allows for the study of cellular metabolism using a non-glycolytic carbon source, which is particularly useful for investigating metabolic flexibility and substrate utilization.

  • Specific Labeling Patterns: The 2-13C label generates unique mass isotopomer distributions in downstream metabolites, which can be used to resolve fluxes through the oxidative and non-oxidative branches of the PPP, as well as glycolysis and the TCA cycle.

Metabolic Pathways and Label Propagation

Understanding the metabolic fate of the 2-13C label is fundamental to designing and interpreting the experimental results.

Xylitol Metabolism
  • In Yeast and Fungi: Xylose is reduced to xylitol by xylose reductase (XR). Subsequently, xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH).[1][2][3][4]

  • In Bacteria: Some bacteria can directly isomerize xylose to xylulose. However, if xylitol is provided as a substrate, it is typically oxidized to D-xylulose.

  • In Mammalian Cells: Xylitol is primarily metabolized in the liver, where it is converted to D-xylulose by a polyol dehydrogenase.[5][6]

Propagation of the this compound Label

Once D-xylulose is formed, it is phosphorylated to D-xylulose-5-phosphate (Xu5P). The 13C label, originally at the C2 position of xylitol, is now at the C2 position of Xu5P. From here, the label is distributed through the non-oxidative PPP, glycolysis, and the TCA cycle. The expected labeling patterns in key metabolites are summarized in the table below.

Table 1: Expected Mass Isotopomer Distribution from this compound in Key Metabolic Pathways

MetabolitePathwayExpected Predominant Labeled SpeciesRationale
Ribose-5-phosphateNon-oxidative PPPM+1 (labeled at C1)Transketolase transfers the C1-C2 fragment from Xu5P to ribose-5-phosphate.
Sedoheptulose-7-phosphateNon-oxidative PPPM+1 (labeled at C3)Transketolase transfers the C1-C2 fragment from Xu5P to erythrose-4-phosphate.
Fructose-6-phosphateNon-oxidative PPP / GlycolysisM+1 (labeled at C1 or C3)Transaldolase and transketolase reactions will result in labeling at different positions.
Glyceraldehyde-3-phosphateGlycolysisM+1 (labeled at C1 or C3)Cleavage of fructose-1,6-bisphosphate will result in labeled G3P.
PyruvateGlycolysisM+1 (labeled at C1 or C3)Derived from labeled glyceraldehyde-3-phosphate.
LactateFermentationM+1 (labeled at C1 or C3)Derived from labeled pyruvate.
AlanineAnaplerosisM+1 (labeled at C1 or C3)Derived from labeled pyruvate.
Citrate / IsocitrateTCA CycleM+1 (labeled at various positions)Incorporation of labeled acetyl-CoA (from pyruvate) into the TCA cycle.

Experimental Design and Protocols

A successful this compound based flux analysis experiment requires careful planning and execution. The following protocols provide a general framework that can be adapted to specific research questions and biological systems.

Experimental Workflow

The overall experimental workflow for a this compound MFA study is depicted below.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture/ Microbial Growth tracer_prep Prepare this compound Containing Medium labeling Isotopic Labeling Experiment tracer_prep->labeling sampling Quenching and Metabolite Extraction labeling->sampling gcms_analysis GC-MS or LC-MS/MS Analysis sampling->gcms_analysis data_processing Data Processing and Isotopomer Distribution Determination gcms_analysis->data_processing flux_calculation Metabolic Flux Calculation data_processing->flux_calculation

Caption: A typical experimental workflow for this compound based metabolic flux analysis.

Protocol 1: Isotopic Labeling of Adherent Mammalian Cells

Objective: To label adherent mammalian cells with this compound to achieve isotopic steady-state for MFA.

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium

  • Custom medium lacking the standard carbon source (e.g., glucose-free DMEM)

  • This compound (ensure high isotopic purity)

  • Sterile PBS

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks at a density that will result in approximately 80-90% confluency at the time of harvest.

  • Adaptation (Optional but Recommended): If cells are sensitive to the change in carbon source, gradually adapt them to a medium containing a mixture of the standard carbon source and unlabeled xylitol over several passages.

  • Initiation of Labeling:

    • Aspirate the complete medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed custom medium containing this compound as the sole or primary carbon source. The concentration of this compound should be optimized based on cell type and experimental goals.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for a duration sufficient to reach isotopic steady-state. This time should be determined empirically for each cell line but is typically between 24 and 72 hours. To confirm steady-state, a time-course experiment measuring the isotopic enrichment of key metabolites can be performed.[7]

  • Metabolite Extraction: Proceed to Protocol 3 for quenching and metabolite extraction.

Protocol 2: Isotopic Labeling of Suspension Microbial Cultures

Objective: To label suspension microbial cultures (e.g., yeast, bacteria) with this compound for MFA.

Materials:

  • Microbial strain of interest

  • Defined growth medium

  • Custom defined medium with this compound as the carbon source

  • Shaking incubator or bioreactor

Procedure:

  • Pre-culture: Inoculate a pre-culture in the standard defined medium and grow to mid-exponential phase.

  • Inoculation of Labeling Culture:

    • Inoculate the custom defined medium containing this compound with the pre-culture to a desired starting optical density (e.g., OD600 of 0.1).

    • The concentration of this compound should be sufficient to support growth throughout the experiment.

  • Cultivation: Grow the culture in a shaking incubator or bioreactor under controlled conditions (temperature, pH, aeration).

  • Monitoring Growth: Monitor cell growth by measuring the optical density at regular intervals.

  • Harvesting: Harvest the cells during the mid-exponential growth phase to ensure metabolic pseudo-steady state.

  • Metabolite Extraction: Proceed to Protocol 3 for quenching and metabolite extraction.

Protocol 3: Quenching and Metabolite Extraction

Objective: To rapidly halt metabolic activity and extract intracellular metabolites for analysis.

Materials:

  • Quenching solution (e.g., 60% methanol, pre-chilled to -40°C or colder)

  • Extraction solvent (e.g., 80% methanol, pre-chilled to -20°C)

  • Centrifuge capable of reaching low temperatures

  • Lyophilizer or vacuum concentrator

Procedure:

  • Quenching:

    • For Adherent Cells: Rapidly aspirate the labeling medium and add ice-cold quenching solution to the plate. Scrape the cells and collect the cell suspension.

    • For Suspension Cultures: Rapidly transfer a known volume of the cell culture into a larger volume of ice-cold quenching solution.

  • Centrifugation: Pellet the cells by centrifugation at a low temperature (e.g., -9°C) and high speed.

  • Extraction:

    • Discard the supernatant.

    • Resuspend the cell pellet in the pre-chilled extraction solvent.

    • Incubate on ice or at -20°C for a defined period (e.g., 20 minutes) with intermittent vortexing.

  • Clarification: Centrifuge at high speed and low temperature to pellet cell debris.

  • Collection of Extract: Transfer the supernatant containing the metabolite extract to a new tube.

  • Drying: Dry the metabolite extract using a lyophilizer or vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Analytical Methods and Data Analysis

Mass Spectrometry Analysis

The isotopic labeling patterns in the extracted metabolites are typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-resolution mass spectrometry is recommended to accurately resolve mass isotopomers.

Data Processing

The raw mass spectrometry data needs to be processed to determine the mass isotopomer distributions (MIDs) of the targeted metabolites. This involves:

  • Peak Integration: Integrating the ion chromatograms for each mass isotopomer.

  • Correction for Natural Isotope Abundance: Correcting the raw MIDs for the natural abundance of 13C and other heavy isotopes. Several software tools are available for this correction.

Flux Calculation

The corrected MIDs, along with measured extracellular fluxes (e.g., substrate uptake and product secretion rates), are used as inputs for computational models to estimate the intracellular fluxes. Software packages such as INCA, Metran, or OpenFlux can be used for this purpose.

Data Presentation

Quantitative data from this compound MFA experiments should be summarized in a clear and structured manner to facilitate comparison and interpretation.

Table 2: Example of Reporting Relative Fluxes through Key Pathways

Metabolic Flux RatioControl ConditionTreated ConditionFold Changep-value
PPP / Glycolysis0.25 ± 0.030.45 ± 0.051.8<0.01
Oxidative PPP / Non-oxidative PPP1.2 ± 0.10.8 ± 0.080.67<0.05
Pyruvate Carboxylase / Pyruvate Dehydrogenase0.15 ± 0.020.30 ± 0.042.0<0.01

Signaling Pathways and Logical Relationships

The following diagrams illustrate the metabolic pathways involved in xylitol metabolism and the logic of using this compound as a tracer.

xylitol_metabolism Xylitol Xylitol DXylulose D-Xylulose Xylitol->DXylulose XDH/PDH Xu5P D-Xylulose-5-P DXylulose->Xu5P Xylulokinase PPP Pentose Phosphate Pathway Xu5P->PPP Glycolysis Glycolysis PPP->Glycolysis TCACycle TCA Cycle Glycolysis->TCACycle

Caption: Overview of Xylitol Metabolism and its entry into Central Carbon Metabolism.

label_propagation Xylitol2C13 This compound Xu5P2C13 D-Xylulose-5-P (2-13C) Xylitol2C13->Xu5P2C13 R5P1C13 Ribose-5-P (1-13C) Xu5P2C13->R5P1C13 Transketolase F6P_G3P_13C Labeled F6P & G3P Xu5P2C13->F6P_G3P_13C Non-oxidative PPP Pyruvate_Lactate_13C Labeled Pyruvate & Lactate F6P_G3P_13C->Pyruvate_Lactate_13C Glycolysis TCACycle_Intermediates_13C Labeled TCA Cycle Intermediates Pyruvate_Lactate_13C->TCACycle_Intermediates_13C PDH

Caption: Propagation of the 2-13C label from Xylitol through central metabolic pathways.

By following these application notes and protocols, researchers can effectively utilize this compound to gain deeper insights into cellular metabolism, paving the way for advancements in biotechnology and medicine.

References

Application Notes and Protocols: Quantifying Pentose Phosphate Pathway Flux with Xylitol-2-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis. It is a primary source of NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense. Additionally, the PPP produces pentose sugars, such as ribose-5-phosphate, the precursor for nucleotide and nucleic acid synthesis. Given its central role in cellular proliferation and stress response, the PPP is a significant target in drug development, particularly in oncology and infectious diseases.

Quantifying the metabolic flux through the PPP provides valuable insights into the cellular metabolic state. While glucose-based tracers are commonly used, Xylitol-2-13C offers a more direct method for probing the non-oxidative phase of the PPP. Xylitol enters the PPP after being oxidized to D-xylulose and subsequently phosphorylated to D-xylulose-5-phosphate. This application note provides a detailed protocol for utilizing this compound to quantify PPP flux using Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of the Method

This compound is a stable isotope-labeled tracer that can be introduced into cell culture media. Once taken up by the cells, it is metabolized and the 13C label is incorporated into various intermediates of the PPP and connected pathways. By analyzing the mass isotopomer distribution (MID) of these metabolites using LC-MS, it is possible to calculate the relative and absolute flux through the PPP. The labeling pattern of key metabolites, such as sedoheptulose-7-phosphate, erythrose-4-phosphate, and fructose-6-phosphate, will be informative of the PPP activity.

Data Presentation

The following tables represent hypothetical, yet realistic, quantitative data that could be obtained from a this compound labeling experiment in a cancer cell line (e.g., A549) under control and drug-treated conditions. The data is presented as mass isotopomer distributions (MIDs) for key PPP intermediates. The flux rates are calculated based on this data using metabolic flux analysis software.

Table 1: Mass Isotopomer Distribution of PPP Intermediates in A549 Cells

MetaboliteIsotopomerControl Condition (Relative Abundance %)Drug-Treated Condition (Relative Abundance %)
Xylulose-5-Phosphate M+05.28.1
M+1 (from this compound)94.891.9
Ribose-5-Phosphate M+065.375.8
M+125.118.2
M+29.66.0
Sedoheptulose-7-Phosphate M+050.162.5
M+130.725.3
M+219.212.2
Erythrose-4-Phosphate M+058.970.1
M+128.321.5
M+212.88.4
Fructose-6-Phosphate M+072.480.3
M+118.513.7
M+29.16.0

Table 2: Calculated Pentose Phosphate Pathway Fluxes

FluxControl Condition (nmol/10^6 cells/hr)Drug-Treated Condition (nmol/10^6 cells/hr)Fold Change
Xylitol Uptake 50.045.00.90
Oxidative PPP 15.28.50.56
Non-oxidative PPP (Transketolase) 35.822.10.62
Non-oxidative PPP (Transaldolase) 20.112.90.64
Glycolysis (from F6P) 85.395.11.12

Experimental Protocols

This section provides a detailed methodology for conducting a this compound labeling experiment to quantify PPP flux.

Cell Culture and Labeling
  • Cell Seeding: Plate cells (e.g., A549) in 6-well plates at a density that will result in 80-90% confluency at the time of harvesting.

  • Media Preparation: Prepare culture medium containing a known concentration of this compound (e.g., 100 µM). The concentration may need to be optimized for different cell lines. The corresponding unlabeled medium should be used for control wells.

  • Labeling: Once cells reach the desired confluency, replace the standard medium with the this compound containing medium. Incubate for a predetermined time to achieve isotopic steady-state. This time should be determined empirically but is typically in the range of 6-24 hours.

Metabolite Extraction
  • Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Lysis and Precipitation: Vortex the tubes vigorously and incubate at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

LC-MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of LC-MS grade water or a compatible solvent.

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A column suitable for separating polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an anion-exchange column.

    • Mobile Phase: A gradient of solvents, typically acetonitrile and water with additives like ammonium acetate or ammonium hydroxide to improve peak shape and ionization.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or an Orbitrap, is recommended for accurate mass measurements and isotopomer analysis.

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for the analysis of phosphorylated sugar intermediates.

    • Data Acquisition: Acquire data in full scan mode to capture all mass isotopomers of the target metabolites. Targeted MS/MS can be used for confirmation of metabolite identity.

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for all detected isotopomers of the target PPP intermediates.

  • Correction for Natural Isotope Abundance: Correct the raw peak areas for the natural abundance of 13C and other isotopes.

  • Calculation of Mass Isotopomer Distributions (MIDs): Calculate the relative abundance of each isotopomer for each metabolite.

  • Metabolic Flux Analysis (MFA): Use a software package for 13C-MFA (e.g., INCA, Metran) to fit the experimental MIDs to a metabolic model of the central carbon metabolism. This will allow for the calculation of absolute flux values.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Metabolic Pathway of this compound This compound This compound D-Xylulose-2-13C D-Xylulose-2-13C This compound->D-Xylulose-2-13C Xylitol Dehydrogenase D-Xylulose-5-P-2-13C D-Xylulose-5-P-2-13C D-Xylulose-2-13C->D-Xylulose-5-P-2-13C Xylulokinase PPP Pentose Phosphate Pathway D-Xylulose-5-P-2-13C->PPP

Caption: Metabolic conversion of this compound into the Pentose Phosphate Pathway.

cluster_1 Experimental Workflow A Cell Culture & Labeling with this compound B Metabolite Quenching & Extraction A->B C LC-MS Analysis B->C D Data Processing & Isotopomer Analysis C->D E Metabolic Flux Calculation D->E

Caption: High-level overview of the experimental workflow for PPP flux analysis.

cluster_2 Logical Relationship for Flux Calculation This compound This compound Measured MIDs Measured MIDs This compound->Measured MIDs Flux Estimation\n(Software) Flux Estimation (Software) Measured MIDs->Flux Estimation\n(Software) Metabolic Model Metabolic Model Metabolic Model->Flux Estimation\n(Software) Calculated Fluxes Calculated Fluxes Flux Estimation\n(Software)->Calculated Fluxes

Caption: Logical diagram illustrating the inputs and outputs of metabolic flux analysis.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low "Xylitol-2-13C" Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low incorporation of "Xylitol-2-13C" in their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary metabolic fate?

A1: this compound is a stable isotope-labeled version of xylitol, a five-carbon sugar alcohol. The carbon atom at the second position is replaced with a heavy isotope of carbon (¹³C). In most eukaryotic organisms, xylitol is metabolized primarily through the pentose phosphate pathway (PPP).[1][2][3] It is first oxidized to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, a key intermediate of the PPP.[2][4][5] This pathway is crucial for generating NADPH and precursors for nucleotide biosynthesis.[1][3]

Q2: What are the expected outcomes of a successful this compound labeling experiment?

A2: A successful experiment will show significant enrichment of ¹³C in downstream metabolites of the pentose phosphate pathway. The specific level of incorporation can vary depending on the cell type, experimental conditions, and the specific metabolite being analyzed. Generally, you would expect to see the ¹³C label appear in intermediates like ribose-5-phosphate, sedoheptulose-7-phosphate, and erythrose-4-phosphate, as well as in nucleotides and certain amino acids.

Q3: Which analytical techniques are most suitable for measuring this compound incorporation?

A3: The most common and powerful techniques for measuring the incorporation of stable isotopes like ¹³C are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly well-suited for separating and identifying labeled metabolites and quantifying the degree of ¹³C enrichment.[6][8] NMR can provide detailed information about the specific position of the ¹³C label within a molecule.[6][7]

Troubleshooting Guide for Low this compound Incorporation

Low incorporation of this compound can arise from various factors, from experimental setup to cellular metabolism. The following sections provide a structured approach to troubleshooting these issues.

Issue 1: Suboptimal Cell Culture and Labeling Conditions

Q: My cells are viable, but I'm seeing very low enrichment of ¹³C in my target metabolites. What could be wrong with my culture or labeling conditions?

A: Several factors related to your cell culture and labeling protocol can lead to poor incorporation. Consider the following:

  • Competition with other carbon sources: The presence of high concentrations of other sugars, like glucose, in your culture medium can dilute the this compound label.[9] Cells may preferentially utilize the more abundant, unlabeled carbon source.

  • Insufficient labeling time: Isotopic labeling is a dynamic process. It takes time for the labeled substrate to be taken up by the cells, metabolized, and for the label to be incorporated into downstream metabolites to a detectable level.[10][11]

  • Cell density and health: The metabolic activity of cells can be highly dependent on their growth phase and overall health. Cells that are overly confluent or in a senescent state may have altered metabolic fluxes, leading to reduced uptake and metabolism of xylitol.

  • Substrate concentration: The concentration of this compound in the medium might be too low to result in significant incorporation, especially if the cells have a low affinity for xylitol transport.

Troubleshooting Steps & Recommendations:

ParameterRecommendationRationale
Culture Medium Reduce or temporarily remove unlabeled glucose from the medium during the labeling period.To minimize isotopic dilution and encourage the uptake of this compound.
Labeling Duration Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal labeling time for your specific cell line and experimental goals.To ensure you are capturing the peak incorporation of the ¹³C label.
Cell Density Seed cells at a density that ensures they are in the exponential growth phase during the labeling experiment.To maximize metabolic activity and substrate uptake.
This compound Concentration Titrate the concentration of this compound to find the optimal level that results in good incorporation without causing cellular toxicity.To balance labeling efficiency with cell viability.
Issue 2: Inefficient Cellular Uptake of Xylitol

Q: I've optimized my labeling conditions, but the incorporation is still low. How can I be sure the cells are taking up the this compound?

A: Cellular uptake is a critical first step. Unlike glucose, which has dedicated transporters, xylitol uptake can be less efficient in some cell types.

  • Transport mechanisms: Xylitol can be transported into cells via passive diffusion or through various sugar transporters with varying affinities.[5][12] The expression levels of these transporters can differ significantly between cell lines.

Troubleshooting Steps & Recommendations:

  • Directly measure uptake: Use radiolabeled xylitol or quantify the disappearance of this compound from the culture medium over time using an appropriate analytical method.

  • Permeabilize cells (for in vitro assays): For experiments with isolated enzymes or organelles, consider cell permeabilization to bypass transport limitations.

  • Consult literature for your cell line: Research whether your specific cell line is known to efficiently transport and metabolize xylitol.

Issue 3: Problems with Metabolite Extraction and Sample Preparation

Q: I suspect the issue might be with my sample processing. How can I ensure I'm not losing the labeled metabolites during extraction?

A: The extraction of small, polar metabolites like those in the pentose phosphate pathway can be challenging.

  • Extraction efficiency: The choice of extraction solvent and method is critical for efficiently recovering polar metabolites.

  • Metabolite degradation: Some phosphorylated intermediates are unstable and can be degraded by cellular enzymes or during the extraction process if not handled properly.

Troubleshooting Steps & Recommendations:

StepRecommendationRationale
Metabolism Quenching Rapidly quench metabolic activity by flash-freezing the cells in liquid nitrogen.To prevent further enzymatic activity and degradation of metabolites.
Extraction Solvent Use a cold extraction solvent mixture, such as 80% methanol, to precipitate proteins and extract polar metabolites.To efficiently extract a broad range of polar metabolites while minimizing enzymatic degradation.
Sample Handling Keep samples on dry ice or at -80°C throughout the extraction process.To maintain the integrity of the metabolites.

Experimental Protocols

Protocol 1: General Procedure for this compound Labeling in Adherent Mammalian Cells
  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Medium Exchange: Aspirate the growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Labeling Medium: Add pre-warmed culture medium containing this compound at the desired final concentration. Ensure that the concentration of other carbon sources, like glucose, is adjusted according to your experimental design.

  • Incubation: Incubate the cells for the predetermined labeling period (e.g., 2-24 hours) under standard culture conditions (37°C, 5% CO₂).

  • Metabolite Extraction: At the end of the incubation, proceed immediately to the metabolite extraction protocol.

Protocol 2: Metabolite Extraction from Adherent Cells
  • Quenching: Place the culture plate on dry ice and aspirate the labeling medium as quickly as possible.

  • Washing: Wash the cell monolayer with ice-cold PBS to remove any remaining extracellular label.

  • Extraction: Add a sufficient volume of cold (-80°C) 80% methanol to the plate to cover the cells.

  • Scraping: Use a cell scraper to detach the cells in the methanol.

  • Collection: Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet the protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.

  • Storage: Store the metabolite extracts at -80°C until analysis by MS or NMR.

Visualizations

Metabolic Pathway of this compound

Xylitol_Metabolism Xylitol_2_13C This compound Xylulose D-Xylulose-2-13C Xylitol_2_13C->Xylulose Xylitol Dehydrogenase Xylulose_5P D-Xylulose-5-Phosphate-2-13C Xylulose->Xylulose_5P Xylulokinase PPP Pentose Phosphate Pathway Xylulose_5P->PPP Downstream Downstream Metabolites (e.g., Ribose-5-P, Nucleotides) PPP->Downstream

Caption: Metabolic fate of this compound via the Pentose Phosphate Pathway.

Troubleshooting Workflow for Low Incorporation

Troubleshooting_Workflow Start Low this compound Incorporation Detected Check_Conditions Review Cell Culture and Labeling Conditions Start->Check_Conditions Optimize_Conditions Optimize: Medium Composition, Labeling Time, Cell Density, Substrate Concentration Check_Conditions->Optimize_Conditions If suboptimal Check_Uptake Assess Cellular Uptake Check_Conditions->Check_Uptake If optimal Re_evaluate Re-evaluate Incorporation Optimize_Conditions->Re_evaluate Measure_Uptake Directly Measure Uptake of This compound Check_Uptake->Measure_Uptake If uptake is questionable Check_Extraction Evaluate Metabolite Extraction Protocol Check_Uptake->Check_Extraction If uptake is confirmed Measure_Uptake->Re_evaluate Optimize_Extraction Optimize: Quenching, Extraction Solvent, Sample Handling Check_Extraction->Optimize_Extraction If protocol is suboptimal Check_Extraction->Re_evaluate If protocol is optimal Optimize_Extraction->Re_evaluate

Caption: A logical workflow for troubleshooting low this compound incorporation.

References

Technical Support Center: Xylitol-2-13C Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing and interpreting "Xylitol-2-13C" metabolic flux analysis (MFA) experiments.

Frequently Asked Questions (FAQs)

QuestionAnswer
1. What is the primary metabolic pathway traced by this compound? This compound is primarily used to trace the flux through the Pentose Phosphate Pathway (PPP). After uptake, xylitol is oxidized to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, a key intermediate of the PPP. The 13C label at the second carbon position allows for the deconvolution of fluxes through the oxidative and non-oxidative branches of the PPP.
2. Why is this compound a useful tracer for studying NADPH metabolism? The conversion of xylitol to D-xylulose is an oxidative step that can influence the cellular redox state. The subsequent metabolism of D-xylulose-5-phosphate through the oxidative PPP is a major source of NADPH. Therefore, this compound is an excellent tracer for investigating pathways involved in NADPH regeneration, which is critical for reductive biosynthesis and antioxidant defense.[1][2][3]
3. Can this compound be used in combination with other tracers? Yes, co-labeling experiments using this compound alongside other tracers, such as uniformly labeled glucose ([U-13C6]glucose) or glutamine, can provide a more comprehensive view of cellular metabolism. This approach allows for the simultaneous assessment of glycolysis, the TCA cycle, and the PPP, revealing intricate connections between these central carbon metabolism pathways.[4][5]
4. What are the key analytical techniques for measuring 13C enrichment from this compound? Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques used to measure the mass isotopomer distributions of key metabolites.[6] For certain metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine positional isotopomers.
5. Is isotopic steady state necessary for this compound MFA? While achieving isotopic steady state simplifies the modeling and data analysis, it is not always feasible, especially in slow-growing cells or tissues with large metabolite pools.[4][7] In such cases, isotopically non-stationary MFA (INST-MFA) can be applied to analyze the transient labeling dynamics.[8]

Troubleshooting Guide

This guide addresses common issues encountered during "this compound" metabolic flux analysis experiments.

Problem 1: Low 13C Enrichment in Downstream Metabolites

Possible Causes:

  • Poor cellular uptake of xylitol: The cell line or organism under investigation may have inefficient xylitol transporters.

  • Slow metabolism of xylitol: The enzymatic activity of xylitol dehydrogenase or xylulokinase might be low.

  • Dilution from endogenous unlabeled sources: The contribution of unlabeled carbon sources from the media or internal stores can dilute the 13C label.

  • Suboptimal tracer concentration: The concentration of this compound in the culture medium may be too low.

Troubleshooting Steps:

  • Verify Xylitol Uptake:

    • Perform a time-course experiment to measure the uptake of xylitol from the medium using techniques like HPLC or enzymatic assays.

    • If uptake is low, consider genetic engineering to express appropriate transporters or use a different cell line known for efficient pentose utilization.

  • Assess Enzyme Activity:

    • Measure the in vitro activity of xylitol dehydrogenase and xylulokinase from cell lysates.

    • Overexpression of these enzymes could be a potential solution to enhance xylitol metabolism.

  • Minimize Label Dilution:

    • Use a defined medium with known concentrations of all carbon sources.

    • If possible, deplete intracellular carbon stores by pre-incubating cells in a carbon-free medium before introducing the tracer.

  • Optimize Tracer Concentration:

    • Perform a dose-response experiment to determine the optimal concentration of this compound that results in sufficient labeling without causing metabolic perturbations.

ParameterLow Enrichment ConditionOptimized Condition
This compound Concentration 1 mM5 mM
13C Enrichment in Ribose-5-Phosphate 5%30%
13C Enrichment in Sedoheptulose-7-Phosphate 3%25%
Problem 2: Inconsistent or Non-reproducible Mass Isotopomer Distributions (MIDs)

Possible Causes:

  • Incomplete achievement of isotopic steady state: If performing steady-state MFA, variations in the time of harvest can lead to different labeling patterns.

  • Metabolic instability: The cells may not be in a metabolic steady state during the labeling experiment.

  • Analytical variability: Issues with the GC-MS or LC-MS instrument, sample preparation, or data processing can introduce errors.

Troubleshooting Steps:

  • Verify Isotopic Steady State:

    • Collect samples at multiple time points (e.g., 8, 12, and 24 hours) after introducing the tracer to confirm that the labeling patterns of key metabolites have stabilized.

    • If steady state is not reached, consider using isotopically non-stationary MFA (INST-MFA) for data analysis.

  • Ensure Metabolic Steady State:

    • Maintain consistent culture conditions (e.g., cell density, nutrient concentrations, pH, and oxygen levels).

    • Monitor key extracellular fluxes (e.g., xylitol uptake, lactate and acetate secretion) to ensure they are constant over the experimental period.

  • Standardize Analytical Procedures:

    • Use internal standards to control for variations in sample preparation and instrument response.

    • Perform regular calibration and maintenance of the mass spectrometer.

    • Utilize software for automated and consistent data processing to minimize manual errors.[9]

Problem 3: Poor Fit of the Metabolic Model to the Experimental Data

Possible Causes:

  • Incomplete or inaccurate metabolic network model: The model may be missing key reactions or contain incorrect atom transitions.

  • Incorrect assumptions about cofactor availability or compartmentalization.

  • Errors in the measurement of extracellular fluxes or biomass composition.

Troubleshooting Steps:

  • Refine the Metabolic Model:

    • Review the literature to ensure all relevant pathways of xylitol metabolism are included in your model.

    • Verify the stoichiometry and atom transitions of each reaction. Consider using tools for automated model construction and validation.

    • Investigate the possibility of alternative or "futile" cycles that may be active.

  • Evaluate Cofactor and Compartmentation Assumptions:

    • Ensure the model accurately reflects the known cofactor dependencies (e.g., NAD+/NADH vs. NADP+/NADPH) of the enzymes involved in xylitol metabolism.[2]

    • If working with eukaryotic cells, consider a compartmentalized model (e.g., cytosol and mitochondria) to account for subcellular localization of pathways.

  • Validate Experimental Inputs:

    • Carefully re-measure all extracellular uptake and secretion rates.

    • If biomass is a significant output, accurately determine its composition (e.g., protein, RNA, DNA, lipids).

Experimental Protocols

Protocol 1: Steady-State this compound Labeling Experiment
  • Cell Culture: Culture cells to mid-exponential phase in a standard growth medium.

  • Medium Switch: Replace the standard medium with an identical medium containing this compound as the sole or primary carbon source.

  • Incubation: Incubate the cells for a predetermined time to allow them to reach both metabolic and isotopic steady state. This duration should be determined empirically for the specific cell type.

  • Metabolite Extraction: Rapidly quench metabolism by, for example, immersing the culture plate in liquid nitrogen. Extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Sample Analysis: Analyze the 13C enrichment in key metabolites using GC-MS or LC-MS.

  • Extracellular Flux Analysis: Collect media samples at the beginning and end of the labeling period to measure the rates of xylitol uptake and secretion of byproducts (e.g., lactate, acetate).

Protocol 2: Mass Isotopomer Distribution Analysis
  • Derivatization: Derivatize the extracted metabolites to make them volatile for GC-MS analysis (e.g., silylation).

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the metabolites, and the mass spectrometer measures the mass-to-charge ratio of the fragments, providing the mass isotopomer distribution.

  • Data Correction: Correct the raw mass isotopomer data for the natural abundance of heavy isotopes of all elements (C, H, O, N, Si) in the metabolite and the derivatizing agent.[9]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_modeling Modeling Cell_Culture 1. Cell Culture Medium_Switch 2. Medium Switch to This compound Cell_Culture->Medium_Switch Incubation 3. Incubation to Isotopic Steady State Medium_Switch->Incubation Quenching 4. Rapid Quenching Incubation->Quenching Flux_Analysis 7. Extracellular Flux Analysis Incubation->Flux_Analysis Extraction 5. Metabolite Extraction Quenching->Extraction MS_Analysis 6. GC-MS / LC-MS Analysis Extraction->MS_Analysis Data_Processing 8. Data Correction & Processing MS_Analysis->Data_Processing Flux_Analysis->Data_Processing MFA 9. Metabolic Flux Analysis Modeling Data_Processing->MFA

Caption: Experimental workflow for this compound metabolic flux analysis.

Xylitol_Metabolism cluster_input Tracer Input cluster_ppp Pentose Phosphate Pathway cluster_glycolysis Glycolysis / Gluconeogenesis cluster_cofactors Cofactors Xylitol This compound Xylulose D-Xylulose-2-13C Xylitol->Xylulose Xylitol Dehydrogenase Xylitol->Xylulose X5P D-Xylulose-5-Phosphate-2-13C Xylulose->X5P Xylulokinase R5P Ribose-5-Phosphate X5P->R5P Ribulose-5-phosphate 3-epimerase X5P->R5P G3P Glyceraldehyde-3-Phosphate X5P->G3P Transketolase S7P Sedoheptulose-7-Phosphate R5P->S7P Transketolase F6P Fructose-6-Phosphate S7P->F6P Transaldolase G3P->F6P Transaldolase Pyruvate Pyruvate G3P->Pyruvate F6P->Pyruvate Glycolysis NADP NADP+ NADPH NADPH NADP->NADPH NAD NAD+ NADH NADH NAD->NADH

Caption: Metabolic fate of this compound through the Pentose Phosphate Pathway.

References

Correcting for natural 13C abundance in "Xylitol-2-13C" data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers using stable isotope-labeled compounds, with a specific focus on correcting for the natural abundance of ¹³C in experiments involving Xylitol-2-¹³C.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for the natural abundance of ¹³C?

A1: When conducting a stable isotope tracing experiment, the goal is to measure the incorporation of an experimentally introduced isotope (e.g., ¹³C from Xylitol-2-¹³C) into downstream metabolites. However, carbon naturally exists as two stable isotopes: ¹²C (~98.9%) and ¹³C (~1.1%).[1] This means that even in an unlabeled sample, a certain fraction of molecules will contain one or more ¹³C atoms, contributing to the M+1, M+2, etc. peaks in a mass spectrum. To accurately quantify the enrichment from the tracer, this natural background signal must be mathematically removed.[1][2] Failure to correct for natural abundance can lead to significant overestimation of label incorporation and incorrect interpretation of metabolic fluxes.[1]

Q2: What is the general principle behind the natural abundance correction?

A2: The correction is typically performed using a matrix-based algorithm.[1][3][4][5][6] The process can be summarized by the following relationship:

Measured Isotope Distribution = Correction Matrix * True Isotope Distribution

The Measured Isotope Distribution is the raw data obtained from the mass spectrometer. The Correction Matrix is a mathematically derived matrix based on the elemental formula of the analyte and the known natural abundances of all its constituent isotopes (C, H, O, N, etc.).[1] By inverting this matrix, one can solve for the True Isotope Distribution , which represents the isotopic enrichment solely from the experimental tracer.[3]

Q3: How is the correction matrix calculated for a metabolite like Xylitol?

A3: The correction matrix is constructed using combinatorial probability.[1][3] For a molecule like xylitol (C₅H₁₂O₅), the matrix accounts for the probability of finding naturally occurring heavy isotopes (¹³C, ²H, ¹⁷O, ¹⁸O) in an unlabeled molecule. Each column in the matrix represents the theoretical mass isotopologue distribution (MID) for a molecule that has 0, 1, 2, ...n atoms of the tracer isotope incorporated. For a ¹³C tracing experiment with xylitol (a 5-carbon molecule), this would involve calculating the expected MIDs for xylitol with zero ¹³C atoms from the tracer (M₀), one ¹³C from the tracer (M₁), and so on, up to five (M₅).

Q4: Does the position of the label, as in "Xylitol-2-¹³C", affect the correction itself?

A4: The position of the label does not affect the natural abundance correction algorithm. The correction is based on the metabolite's overall elemental formula (e.g., C₅H₁₂O₅ for xylitol). However, the position of the label is critical for the biological interpretation of the results, as it determines the labeling patterns of downstream metabolites and allows for the tracing of specific metabolic pathways.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
Negative values in corrected data This is a common artifact that can arise from measurement noise or slight inaccuracies in the assumed natural abundance values, especially for low-intensity signals.[3]Ensure high-quality raw data with good signal-to-noise ratios. While mathematically possible, negative values are not physically meaningful; they indicate that the measured abundance for that isotopologue is lower than what would be expected from natural abundance alone. Report these values as computed but interpret them as zero incorporation.[3] Do not manually set them to zero before downstream calculations, as this can distort the distribution.
Corrected M+1 abundance is higher than expected Incorrect elemental formula used for the correction, particularly if a derivatizing agent was used for GC-MS analysis.The elemental formula must include all atoms in the final analyzed ion, including those from derivatization agents. For example, if xylitol is derivatized with five TMS (trimethylsilyl) groups, the carbons and silicons from these groups must be included in the formula for the correction matrix calculation.
Results seem inconsistent with known biology Incomplete correction (e.g., only correcting for ¹³C but not for other elements like Oxygen or Silicon) or issues with the experimental setup.Ensure your correction algorithm accounts for all relevant elements in the molecule. Verify that the cells have reached isotopic steady state, if required by the experimental design. Also, confirm the purity of your isotopic tracer.
Software/tool for correction is unavailable Lack of access to commercial or specialized software for correction.Several open-source tools and packages are available for this purpose, such as IsoCorrectoR (R-based) and others implemented in Python.[5][7] The underlying mathematical principles are well-documented, allowing for the creation of custom scripts if necessary.[4][5]

Quantitative Data Summary

The correction calculations rely on the precise natural abundances of stable isotopes.

ElementIsotopeMolar Mass (u)Natural Abundance (%)
Carbon ¹²C12.00000098.93
¹³C13.0033551.07
Hydrogen ¹H1.00782599.9885
²H (D)2.0141020.0115
Oxygen ¹⁶O15.99491599.757
¹⁷O16.9991320.038
¹⁸O17.9991600.205
Data sourced from the IUPAC and National Institute of Standards and Technology (NIST).[8]

Experimental Protocols

Protocol: Sample Preparation and Analysis for Xylitol-2-¹³C Tracing

This protocol outlines the key steps for a cell culture-based experiment.

  • Cell Culture: Grow cells in a standard medium to the desired confluence. Ensure replicate cultures for each condition (e.g., unlabeled control, labeled experimental).

  • Labeling: Replace the standard medium with a medium containing Xylitol-2-¹³C at the desired concentration. The unlabeled control cultures should receive a medium with an equivalent amount of natural (unlabeled) xylitol. Incubate for a duration sufficient to approach isotopic steady state.

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

    • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the cell plate.

    • Scrape the cells and collect the cell lysate/solvent mixture.

    • Centrifuge at high speed at 4°C to pellet protein and cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis (LC-MS/MS):

    • Analyze the extracted metabolites using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire data in full scan mode to capture the mass isotopologue distributions (MIDs) for xylitol and its downstream metabolites (e.g., intermediates of the pentose phosphate pathway).

  • Data Processing:

    • Integrate the peak areas for each mass isotopologue (M+0, M+1, M+2, etc.) for every metabolite of interest. This provides the "Measured Isotope Distribution".

    • Analyze an unlabeled control sample to confirm the natural isotopologue distribution.

    • Apply the natural abundance correction algorithm using the correct elemental formula for each metabolite to obtain the "True Isotope Distribution".

Visualizations

Workflow for ¹³C Natural Abundance Correction

G cluster_exp Experimental Phase cluster_data Data Analysis Phase A 1. Cell Culture with Xylitol-2-13C Tracer B 2. Metabolite Extraction A->B C 3. Mass Spectrometry (LC-MS/MS) B->C D 4. Raw Data Acquisition (Measured MIDs) C->D Generate Spectra E 5. Natural Abundance Correction Algorithm D->E F 6. Corrected Data (True Tracer Enrichment) E->F G 7. Metabolic Flux Analysis & Interpretation F->G Input for

Caption: High-level workflow from experiment to data interpretation.

Logic of Natural Abundance Correction for Xylitol (C₅)

G Measured Measured Signal (from MS) True_M0 True M+0 (0 Tracer ¹³C) True_M0->Measured Contributes to M+0, M+1, M+2... Contribution_M0 Natural Abundance from 5 Carbons True_M0->Contribution_M0 True_M1 True M+1 (1 Tracer ¹³C) True_M1->Measured Contributes to M+1, M+2, M+3... Contribution_M1 Natural Abundance from 4 Carbons True_M1->Contribution_M1 True_M2 True M+2 (2 Tracer ¹³C) True_M2->Measured Contributes to M+2, M+3, M+4... Contribution_M2 Natural Abundance from 3 Carbons True_M2->Contribution_M2 etc ... etc->Measured

Caption: How true tracer enrichment and natural abundance combine.

Metabolic Fate of Xylitol-2-¹³C

G cluster_ppp Pentose Phosphate Pathway (PPP) xylitol Xylitol-2-¹³C (C-●-C-C-C) xylulose D-Xylulose-¹³C xylitol->xylulose Xylitol Dehydrogenase xylulose5p D-Xylulose-5-P-¹³C xylulose->xylulose5p Xylulokinase g3p Glyceraldehyde-3-P (Labeled or Unlabeled) xylulose5p->g3p Transketolase s7p Sedoheptulose-7-P (Labeled) xylulose5p->s7p Transketolase glycolysis Glycolysis & TCA Cycle g3p->glycolysis To Glycolysis f6p Fructose-6-P (Labeled) s7p->f6p Transaldolase e4p Erythrose-4-P (Labeled) s7p->e4p Transaldolase f6p->glycolysis To Glycolysis

References

Technical Support Center: Xylitol-2-13C Labeling for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Xylitol-2-13C labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing labeling time courses and troubleshooting common issues encountered during metabolic flux analysis (MFA).

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic fate of this compound in mammalian cells?

A1: When introduced into a biological system, this compound is primarily metabolized in the liver. It is first converted to D-xylulose. This conversion is catalyzed by a NAD-dependent dehydrogenase. The resulting D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which subsequently enters the pentose phosphate pathway (PPP).[1][2] This pathway is crucial for generating NADPH and precursors for nucleotide biosynthesis.

Q2: Why is optimizing the labeling time course critical for my this compound experiment?

Q3: What are the key considerations when designing a this compound labeling experiment?

A3: A well-designed experiment is fundamental for obtaining high-quality data. Key considerations include:

  • Cell Culture Conditions: Ensure your cells are in a steady state of growth and metabolism before introducing the tracer.[4]

  • Tracer Concentration: The concentration of this compound should be high enough to allow for detectable labeling but not so high as to induce metabolic perturbations.

  • Sampling Time Points: A pilot time course experiment is highly recommended to determine the time required to reach isotopic steady state for your specific cell line and experimental conditions.[5][6]

  • Analytical Method: Gas chromatography-mass spectrometry (GC-MS) is a common and robust method for measuring isotopic labeling in protein-bound amino acids and other metabolites.[7]

Q4: How do I know if my system has reached isotopic steady state?

A4: To determine if isotopic steady state has been achieved, you should perform a time-course experiment where you collect samples at multiple time points after the introduction of this compound.[3] By analyzing the isotopic enrichment of key downstream metabolites at each time point, you can identify the point at which the enrichment no longer changes significantly. This indicates that a steady state has been reached.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your this compound labeling experiments.

Problem Possible Causes Recommended Solutions
Low or No 13C Enrichment in Downstream Metabolites 1. Inefficient uptake of this compound by the cells.2. Low activity of the xylitol metabolic pathway in the chosen cell line.3. Insufficient incubation time with the tracer.4. Degradation of the this compound tracer.1. Verify the expression of appropriate transporters. Consider using a different cell line known to metabolize xylitol.2. Confirm the expression and activity of xylitol dehydrogenase and xylulokinase.3. Perform a pilot time-course experiment to determine the optimal labeling duration.4. Check the purity and stability of your this compound stock solution.
High Variability in Labeling Enrichment Between Replicates 1. Inconsistent cell culture conditions (e.g., cell density, growth phase).2. Inaccurate quantification of metabolites.3. Technical variability in sample preparation or GC-MS analysis.1. Standardize your cell seeding and culture protocols to ensure uniformity across replicates.2. Use an internal standard for accurate quantification.3. Ensure consistent sample handling and run technical replicates on the GC-MS.
Unexpected Labeling Patterns in Metabolites 1. Presence of alternative or unexpected metabolic pathways.2. Contamination of the culture with other carbon sources.3. Label scrambling due to reversible reactions or prolonged incubation.1. Consult metabolic pathway databases and literature for potential alternative routes of xylitol metabolism.2. Ensure all media components are well-defined and free of unlabeled carbon sources that could dilute the tracer.3. Shorten the labeling time, guided by your time-course experiment, to minimize the effects of label scrambling.
Poor Chromatographic Resolution in GC-MS Analysis 1. Suboptimal GC temperature gradient.2. Improper derivatization of metabolites.3. Column degradation.1. Optimize the GC oven temperature program to improve the separation of metabolites.2. Ensure complete derivatization by optimizing reaction time and temperature.3. Regularly check and replace the GC column as needed.

Experimental Protocols

Protocol 1: Pilot Time-Course Experiment for Isotopic Steady-State Determination

This protocol outlines the steps to determine the optimal labeling time for your specific experimental system.

  • Cell Culture: Seed your cells in multiple replicate plates or flasks. Grow them in your standard culture medium until they reach the desired confluence and are in a metabolic steady state.

  • Tracer Introduction: Replace the standard medium with a medium containing a known concentration of this compound.

  • Time-Point Sampling: Harvest cell samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after introducing the tracer.

  • Metabolite Extraction: Quench metabolism rapidly (e.g., with cold methanol) and extract the intracellular metabolites.

  • Sample Preparation for GC-MS: Hydrolyze protein pellets to release amino acids and derivatize the metabolites to make them volatile for GC-MS analysis.

  • GC-MS Analysis: Analyze the isotopic enrichment of key downstream metabolites, particularly those in the pentose phosphate pathway and connected pathways.

  • Data Analysis: Plot the isotopic enrichment of each metabolite as a function of time. The time point at which the enrichment plateaus indicates the attainment of isotopic steady state.

Protocol 2: 13C Metabolic Flux Analysis using this compound

This protocol provides a general workflow for a 13C-MFA experiment once the optimal labeling time has been determined.

  • Experimental Design: Based on your research question, design your experiment with appropriate controls and biological replicates.[8]

  • Cell Culture and Labeling: Culture your cells as standardized and introduce the this compound tracer for the predetermined optimal labeling time.

  • Sample Collection and Processing: Harvest the cells, quench metabolism, and extract metabolites as described in Protocol 1.

  • GC-MS Measurement: Quantify the mass isotopomer distributions of the derivatized metabolites.[7]

  • Flux Estimation: Use a metabolic model and specialized software (e.g., Metran) to estimate the intracellular fluxes by fitting the measured mass isotopomer distributions to the model.[4]

  • Statistical Analysis: Perform a goodness-of-fit analysis to validate your flux map and calculate confidence intervals for the estimated fluxes.[4]

Visualizations

Xylitol_Metabolism_Pathway Xylitol This compound DXylulose D-Xylulose-2-13C Xylitol->DXylulose Xylitol Dehydrogenase (NAD+ -> NADH) DXylulose5P D-Xylulose-5-P (2-13C) DXylulose->DXylulose5P Xylulokinase (ATP -> ADP) PPP Pentose Phosphate Pathway DXylulose5P->PPP

Caption: Metabolic pathway of this compound into the Pentose Phosphate Pathway.

Experimental_Workflow cluster_exp Experimental Phase cluster_analysis Analytical Phase start Start: Steady-State Culture labeling Introduce This compound start->labeling sampling Time-Course Sampling labeling->sampling quench Quench Metabolism & Extract sampling->quench gcms GC-MS Analysis of Isotopologues quench->gcms mfa Metabolic Flux Analysis (MFA) gcms->mfa interpretation Data Interpretation & Validation mfa->interpretation

Caption: General workflow for a this compound labeling experiment.

Troubleshooting_Logic start Problem: Low 13C Enrichment check_uptake Is Xylitol Uptake Efficient? start->check_uptake check_time Is Labeling Time Sufficient? check_uptake->check_time Yes solution1 Solution: Verify Transporters/ Change Cell Line check_uptake->solution1 No check_pathway Is Metabolic Pathway Active? check_time->check_pathway Yes solution2 Solution: Perform Time-Course Experiment check_time->solution2 No solution3 Solution: Confirm Enzyme Expression/Activity check_pathway->solution3 No end Problem Resolved check_pathway->end Yes solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for low 13C enrichment.

References

Minimizing analytical variability in "Xylitol-2-13C" measurements

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Xylitol-2-13C analysis. This resource is designed for researchers, scientists, and drug development professionals to help minimize analytical variability and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the handling and analysis of this compound.

Sample Preparation & Handling

Q: What are the most critical factors in sample preparation to avoid variability in 13C analysis?

A: The most critical factors are ensuring the correct quantity of material, complete removal of solid particles, and using high-quality, clean NMR tubes. For 13C NMR, which is significantly less sensitive than 1H NMR, using a higher concentration of the sample is crucial to obtain a good signal-to-noise ratio in a reasonable time.[1][2][3] If the sample quantity is halved, the data acquisition time may need to be quadrupled.[1] All samples should be filtered through a glass wool plug in a Pasteur pipette to remove suspended particles, which can distort the magnetic field and cause broad, indistinct spectral lines.[1][2]

Q: How does the choice of solvent impact my results?

A: The sample must be dissolved in a suitable deuterated solvent (e.g., CDCl3, D2O, DMSO-d6).[3][4] The solvent choice can affect sample solubility and viscosity. High solution viscosity can lead to broader spectral lines.[1][4] For some samples, a mixed solvent system may enhance solubility and improve the signal-to-noise ratio.[3] Ensure the sample is completely dissolved and the solution is transparent, not cloudy.[2]

Q: What is the optimal sample volume for NMR analysis?

A: The optimal sample height in the NMR tube is critical for proper shimming and achieving the best resolution. For many spectrometers, the recommended sample volume is between 0.55 mL and 0.7 mL, corresponding to a height of 4 to 5 cm.[1][3][4] Using a sample volume that is too short or too long can make shimming difficult and waste expensive solvent.[1]

Analytical Instrumentation & Methods

Q: I am seeing high baseline noise in my Isotope Ratio Mass Spectrometry (IRMS) data. What are the potential causes?

A: High baseline noise in IRMS can stem from several sources. Potential causes include contamination from the sample matrix, leaks in the gas chromatography or mass spectrometer system, or impure carrier gases. It is also important to consider potential contamination during sample preparation. For instance, in urinary tests for intestinal permeability, baseline mannitol levels can be elevated due to diet, which is why 13C-labeled mannitol (or xylitol) is used to differentiate from endogenous sources.[5]

Q: My 13C-Xylitol breath test results are inconsistent between subjects. What factors should I control?

A: Variability in breath tests is common and can be minimized by standardizing the test protocol.[6] Key factors to control include:

  • Patient Preparation: Patients should fast for a minimum of 8-12 hours.[7] For at least one day prior to the test, they should avoid foods high in fiber and poorly absorbed, fermentable carbohydrates, including other sugar alcohols.[7]

  • Substrate Dose: Using a standardized dose is critical. For children, a 50 mg dose of 13C-xylose was found to produce the most reliable results with the smallest range of excretion values.[8]

  • Breath Collection: Ensure end-expiratory breath is collected correctly at standardized intervals (e.g., every 30 minutes).[7][8] Measuring CO2 or O2 can help confirm correct sample collection.[7]

  • Physical Activity: Physical activity should be limited during the test as it can affect breath hydrogen levels, which may be measured concurrently.[9]

Q: What are the primary analytical techniques for quantifying xylitol, and what are their limitations?

A: The main techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[10]

  • HPLC: This is a common method for xylitol analysis as it is simple, fast, and accurate, often requiring only water dilution of the sample.[10] Various detectors can be used, including Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), and Ultraviolet Detector (UVD).[10]

  • GC: GC is a powerful tool but requires a derivatization step (e.g., trimethylsilylation) because xylitol is a non-volatile polyol.[10] This extra step can introduce variability if not performed consistently.

  • LC-IRMS: For stable isotope analysis specifically, Liquid Chromatography-Isotope Ratio Mass Spectrometry is used to determine δ13C values, which can help identify the botanical origin of the xylitol.[11]

Troubleshooting Guides

This section provides systematic approaches to resolving specific experimental problems.

Guide 1: Low Signal-to-Noise (S/N) Ratio in 13C NMR

A low S/N ratio is a frequent issue in 13C NMR due to the low natural abundance and sensitivity of the 13C nucleus.

Troubleshooting Steps:

  • Increase Sample Concentration: This is the most effective way to improve the S/N ratio. For 13C observation, use as much sample as can be dissolved to create a saturated solution.[1][3]

  • Increase Number of Scans: Doubling the number of scans increases the S/N ratio by a factor of the square root of 2. However, this significantly increases experiment time. Halving the sample quantity may require quadrupling the acquisition time.[1]

  • Check Instrument Parameters: Ensure the pulse width and relaxation delay are optimized for your specific sample and nucleus.

  • Verify Probe Tuning: An improperly tuned probe will result in a significant loss of signal. Always tune and match the probe for each sample.

  • Use a Cryoprobe: If available, a cryogenic probe provides a significant S/N enhancement over room temperature probes.

Experimental Protocols & Data

Protocol 1: Standard Operating Procedure for a 13C-Xylitol Breath Test

This protocol is a generalized procedure for diagnosing small intestinal bacterial overgrowth (SIBO).

  • Patient Preparation:

    • The patient must fast for at least 8 hours overnight.[7]

    • For 24 hours prior to the test, the patient should follow a diet low in fermentable carbohydrates and fiber.[7] This includes avoiding fruits, vegetables, grains, and dairy.

    • Antibiotics and probiotics should be discontinued for at least 2-4 weeks prior to the test.

  • Test Administration:

    • Collect two baseline breath samples in appropriate collection bags.

    • Administer the 13C-Xylitol dose (e.g., 50 mg for children) dissolved in water.[8]

    • The patient should rinse their mouth with water after ingestion to prevent oral bacteria from metabolizing the substrate.[12]

  • Sample Collection:

    • Collect breath samples every 30 minutes for a total of 3 to 4 hours.[7][8]

    • Label each bag clearly with the time point.

  • Analysis:

    • Analyze the 13CO2/12CO2 ratio in each breath sample using an Isotope Ratio Mass Spectrometer (IRMS) or a non-dispersive isotope-selective infrared spectrometer.[6][13]

    • Calculate the change in 13CO2 excretion over the baseline (Delta Over Baseline, DOB).

  • Interpretation:

    • A significant, early rise in the DOB value compared to control subjects is indicative of SIBO.[8] The exact threshold for a positive test should be established and validated by the performing laboratory.

Table 1: Key Parameters for 13C-Xylitol Breath Test Protocol

Parameter Recommended Value/Procedure Source(s)
Patient Fasting Minimum 8 hours [7]
Pre-Test Diet Low in fermentable carbohydrates and fiber for 24 hours [7]
13C-Xylitol Dose (Pediatric) 50 mg [8]
Breath Collection Interval Every 30 minutes [7][8]
Test Duration 3-5 hours [7]

| Analysis Method | IRMS or NDIRS |[6][13] |

Protocol 2: General Sample Preparation for 13C NMR Analysis

This protocol outlines the key steps for preparing a high-quality sample for 13C NMR spectroscopy.

  • Determine Sample Quantity:

    • Aim for a high concentration to maximize signal. For small molecules, 20-50 mg of the sample is often recommended.[3]

    • The goal is to dissolve approximately 0.2 to 0.3 millimoles of this compound in the solvent.[1]

  • Select Solvent and Prepare Solution:

    • Choose a deuterated solvent in which the xylitol is highly soluble.

    • Add approximately 0.6-0.7 mL of the solvent to the sample in a small vial.[4]

    • Vigorously shake or vortex the mixture until the sample is completely dissolved.[2]

  • Filter the Sample:

    • Tightly pack a small plug of glass wool into a Pasteur pipette. Do not use cotton wool, as it can leach impurities.[1]

    • Filter the entire sample solution through the pipette directly into a clean, high-quality 5 mm NMR tube.[1][2][4] This removes any dust or particulate matter.

  • Finalize and Label:

    • Check that the sample height in the tube is approximately 4-5 cm.[1][4]

    • Cap the NMR tube securely to prevent solvent evaporation.[1]

    • Clean the outside of the NMR tube with a solvent like isopropanol or acetone before inserting it into the spectrometer.[2][3]

    • Label the tube clearly.[14]

Table 2: Recommended Sample Parameters for 13C NMR

Parameter Recommendation Rationale/Notes Source(s)
Sample Amount 20-50 mg (for high concentration) Maximizes signal for the insensitive 13C nucleus. [3][4]
Concentration Saturated solution; ~0.2-0.3 mmol Reduces data acquisition time. [1]
Solvent Volume 0.6 - 0.7 mL Achieves optimal sample height (4-5 cm) for shimming. [1][4]
NMR Tube Quality High-quality, clean, free of defects Prevents poor resolution and instrument damage. [2][3]

| Filtration | Mandatory (glass wool) | Removes particulates that degrade spectral quality. |[1][2] |

Data Reference: Stable Isotope Values of Xylitol

The δ13C value of xylitol can vary depending on its botanical origin, which is determined by the photosynthetic pathway of the source plant (C3, C4, or CAM). This is a key source of pre-analytical variability if the origin of the this compound standard or substrate is not consistent.

Table 3: Typical δ13C Values for Xylitol & Related Sugars

Photosynthetic Pathway Common Source Product Typical δ13C Value (‰ vs VPDB) Source(s)
C3 Pathway Birch Tree, Sugar Beet Xylitol -22.3 to -19.7 [15][16]
Sugars -27.0 to -23.5 [15][16]
C4 Pathway Corn, Sugarcane Xylitol -13.0 to -9.7 [15][16]
Sugars -13.1 to -10.0 [15][16]

| CAM Pathway | Agave | Sugars | Intermediate (-27 to -12) |[15][16] |

Note: The conversion of xylose to xylitol can cause a small isotopic discrimination, with one study noting a +0.7‰ shift.[15][16]

Visualizations

Experimental & Analytical Workflow

G cluster_pre Pre-Analytical Phase cluster_ana Analytical Phase cluster_post Post-Analytical Phase A Study Design (Define Substrate, Dose, Timeline) B Sample Collection (e.g., Breath, Urine, Plasma) A->B C Sample Preparation (Extraction, Filtration, Derivatization) B->C D Instrumental Analysis (e.g., IRMS, NMR, LC-MS) C->D E Data Processing (Integration, Normalization, Isotope Ratio Calculation) D->E F Statistical Analysis & Interpretation E->F G cluster_pre Pre-Analytical Issues cluster_ana Analytical Issues cluster_post Post-Analytical Issues Start Inconsistent or Unexpected Results Detected P1 Check Sample Prep (Contamination, Wrong Conc.) Start->P1 Start Here A1 Review Instrument Calibration & Performance Checks Start->A1 D1 Validate Data Processing (Peak Integration, Baseline) Start->D1 P2 Verify Subject Prep (Diet, Fasting State) P1->P2 P3 Confirm Substrate Integrity (Purity, Isotopic Enrichment) P2->P3 A2 Inspect Consumables (GC Column, Solvents) A1->A2 A3 Check Method Parameters (Temperatures, Gradients) A2->A3 D2 Assess Statistical Model & Outlier Handling D1->D2 G center Sources of Variability pre Pre-Analytical center->pre ana Analytical center->ana post Post-Analytical center->post sub1 Substrate (Origin, Purity) pre->sub1 sub2 Subject (Diet, Physiology) pre->sub2 sub3 Sample Handling (Storage, Prep) pre->sub3 sub4 Instrument Drift (Mass Spec, NMR) ana->sub4 sub5 Method Parameters (Inconsistent Application) ana->sub5 sub6 Matrix Effects (Interference) ana->sub6 sub7 Data Processing (Integration Errors) post->sub7 sub8 Normalization (Incorrect Standards) post->sub8 sub9 Calculation Errors post->sub9

References

Technical Support Center: Xylitol-2-13C Isotope Tracer Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Xylitol-2-13C" data normalization and quality control. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your metabolic tracer experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in metabolic research?

This compound is a stable isotope-labeled form of xylitol, where the carbon atom at the second position is replaced with a heavy isotope, ¹³C. It is used as a tracer in metabolic flux analysis (MFA) to investigate specific pathways. Its primary application is to probe the pentose phosphate pathway (PPP) and related metabolic routes. By tracking the incorporation and transformation of the ¹³C label into downstream metabolites, researchers can quantify the activity of these pathways under various experimental conditions.

Q2: What is data normalization and why is it critical for this compound tracer studies?

Data normalization is a crucial data processing step that minimizes systematic, non-biological variation between samples.[1] In mass spectrometry-based metabolomics, variations can arise from differences in sample loading, instrument sensitivity drifts, or ion suppression effects.[2] Normalization ensures that observed differences between experimental groups are genuinely due to biological changes, thereby increasing the statistical power and reliability of the results.[1]

Q3: Which data normalization methods are most suitable for LC-MS-based metabolomics data from this compound experiments?

Several data-driven normalization methods are commonly used for LC-MS data.[1] The choice of method can significantly impact the outcome of the analysis. Below is a summary of common methods and their characteristics.

Normalization MethodPrincipleBest ForConsiderations
Total Useful Signal (TUS) Normalizes based on the sum of all peak intensities in a sample.[2]Simple, quick assessment of overall signal intensity.Can be biased if a few high-abundance metabolites change significantly between groups.[2]
Median Normalization Divides each peak intensity by the median intensity of all peaks in that sample.Robust to outliers and changes in a small number of high-intensity peaks.Assumes that the majority of metabolites do not change between samples.
Probabilistic Quotient Normalization (PQN) Calculates a dilution factor based on the median fold change of all metabolites relative to a reference spectrum (e.g., the median spectrum of all samples).[3]Effective for large-scale studies with complex metabolic changes.[1] Recommended for glycomics and potentially other omics data.[3]Requires a representative reference sample or spectrum.
Cyclic-Loess Normalization Performs a series of pairwise local regressions to normalize intensity-dependent biases.[1]Removes systematic variability between measurement blocks collected over time.[1]Computationally more intensive than simpler methods.
Internal Standard (IS) Normalization Uses one or more isotopically labeled standards added to each sample to correct for variations.[2]Corrects for matrix effects and extraction efficiency.[2]The internal standard must be carefully chosen to not interfere with endogenous metabolites and should ideally have similar physicochemical properties.[2]

Q4: What are Quality Control (QC) samples and how should they be used in a this compound experiment?

Quality Control (QC) samples are pooled aliquots of all experimental samples. They are injected periodically throughout the analytical run (e.g., every 5-10 experimental samples) to monitor the stability and performance of the analytical platform (e.g., LC-MS). Key uses include:

  • Assessing instrument drift: The signal intensity of metabolites in QC samples should remain stable throughout the run. Any systematic drift may need to be corrected during data normalization.[2]

  • Evaluating analytical precision: The relative standard deviation (RSD) of metabolite peaks in the QC samples is calculated. Features with high RSD (typically >30%) are often filtered out as they are considered unreliable.[2]

  • Conditioning the analytical system: Injecting QC samples at the beginning of a run helps to equilibrate the LC column and mass spectrometer.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound data.

Issue 1: High Variance in Isotopic Enrichment Among Technical Replicates

  • Possible Cause 1: Incomplete Cell Quenching. If metabolic activity is not halted instantly and completely, the labeling patterns can change during sample harvesting, leading to variability.

  • Solution: Optimize your quenching protocol. For adherent cells, this may involve rapid aspiration of media followed by immediate addition of a cold quenching solution (e.g., -80°C methanol). For suspension cells, rapid centrifugation and resuspension in a cold solution is critical.

  • Possible Cause 2: Inconsistent Sample Extraction. The efficiency of metabolite extraction can vary between samples, affecting the measured isotopic enrichment.

  • Solution: Standardize the extraction procedure meticulously. Ensure consistent solvent volumes, temperatures, and incubation times for all samples. The use of isotopically labeled internal standards can help correct for variations in extraction efficiency.[2]

  • Possible Cause 3: Isotopic Steady State Not Reached. If cells have not reached isotopic steady state, where the labeling of intracellular metabolites is stable, minor differences in incubation time can lead to large variations in enrichment.[4]

  • Solution: Perform a time-course experiment to determine when isotopic steady state is reached for key metabolites in your system. The time required can vary significantly depending on the pathway and metabolite pool sizes.[4]

Issue 2: Unexpected or Biologically Implausible Labeling Patterns

  • Possible Cause 1: Contamination from Unlabeled Carbon Sources. The cell culture medium may contain unlabeled carbon sources (e.g., glucose, glutamine, amino acids in serum) that dilute the this compound tracer, leading to lower-than-expected enrichment.

  • Solution: Use a defined medium where all carbon sources are known and their concentrations controlled. If using dialyzed serum, be aware that it may still contain small molecules that can act as carbon sources.

  • Possible Cause 2: Natural Isotope Abundance. The natural abundance of ¹³C (approximately 1.1%) can contribute to the mass isotopomer distribution (MID) of metabolites. This is especially relevant for larger molecules.

  • Solution: Correct for the natural abundance of ¹³C and other heavy isotopes. Several software packages and algorithms are available that can perform this correction on your raw mass spectrometry data.

  • Possible Cause 3: Background Interference in MS Analysis. Co-eluting compounds with similar mass-to-charge ratios (m/z) can interfere with the accurate measurement of your target metabolite's MID.

  • Solution: Improve chromatographic separation to resolve interfering peaks. Use high-resolution mass spectrometry to distinguish between your target metabolite and contaminants based on their exact masses.[5]

Issue 3: Systematic Drift in Signal Intensity Across the Analytical Run

  • Possible Cause: Change in Mass Spectrometer Performance. Over a long analytical run, the sensitivity of the mass spectrometer can decrease due to factors like contamination of the ion source.

  • Solution: Monitor the signal of internal standards and metabolites in QC samples.[2] Apply a normalization method that can correct for this drift. Methods based on QC samples (e.g., QC-robust spline normalization) or data-driven approaches like cyclic-Loess can be effective.[1] Regularly clean and calibrate the mass spectrometer as part of routine maintenance.

Experimental Protocols & Workflows

General Protocol for a this compound Tracer Experiment
  • Cell Seeding and Growth: Culture cells to the desired confluency or cell density under standard conditions.

  • Tracer Introduction: Replace the standard culture medium with an experimental medium containing this compound as the tracer. Ensure all other nutrient concentrations are precisely controlled.

  • Incubation: Incubate the cells with the tracer for a predetermined duration to allow for the label to incorporate into downstream metabolites. This duration should be sufficient to approach isotopic steady state.[4]

  • Metabolite Quenching & Extraction:

    • Rapidly quench metabolic activity by washing the cells with an ice-cold solution (e.g., saline) and then adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet protein and cell debris.

    • Collect the supernatant containing the polar metabolites.

  • Sample Analysis: Analyze the metabolite extracts using a suitable analytical platform, typically Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Processing: Process the raw data to identify peaks, calculate peak areas, and determine the mass isotopomer distributions for metabolites of interest.

  • Data Normalization and QC: Apply appropriate normalization methods and use QC samples to assess data quality before statistical analysis and flux modeling.

Visualizations

Figure 1: Hypothetical Metabolic Pathway for this compound Xylitol_2_13C Xylitol-2-¹³C Xylulose Xylulose Xylitol_2_13C->Xylulose Xylitol Dehydrogenase Xylulose_5P Xylulose-5-Phosphate Xylulose->Xylulose_5P Xylulokinase PPP Pentose Phosphate Pathway (PPP) Xylulose_5P->PPP F6P Fructose-6-Phosphate PPP->F6P G3P Glyceraldehyde-3-Phosphate PPP->G3P Glycolysis Glycolysis F6P->Glycolysis G3P->Glycolysis

Figure 1: Hypothetical Metabolic Pathway for this compound

Figure 2: Data Normalization and QC Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Quality Control & Normalization cluster_3 Final Output Raw_Data Raw LC-MS Data (including QC samples) Peak_Picking Peak Picking & Integration Raw_Data->Peak_Picking Feature_Alignment Feature Alignment Peak_Picking->Feature_Alignment Correction Natural Isotope Correction Feature_Alignment->Correction QC_Check QC Analysis (RSD%, Drift Assessment) Correction->QC_Check Filtering Feature Filtering (High RSD removal) QC_Check->Filtering Normalization Data Normalization (e.g., PQN, Cyclic-Loess) Filtering->Normalization Final_Matrix Clean Data Matrix for Statistical Analysis Normalization->Final_Matrix

Figure 2: Data Normalization and QC Workflow

Figure 3: Troubleshooting High Data Variance start High Variance Detected? check_qc Check RSD% in QC Samples start->check_qc check_replicates Check Variance in Biological Replicates start->check_replicates qc_high RSD > 30%? check_qc->qc_high rep_high High Biological Variance? check_replicates->rep_high analytical_issue Analytical Issue: Instrument Instability, Poor Chromatography qc_high->analytical_issue Yes experimental_issue Experimental Issue: Inconsistent Quenching, Extraction, or Cell Culture rep_high->experimental_issue Yes solution_analytical Solution: - Filter Unstable Features - Optimize LC-MS Method - Check Instrument analytical_issue->solution_analytical solution_experimental Solution: - Refine Quenching Protocol - Standardize Extraction - Verify Cell Viability experimental_issue->solution_experimental

Figure 3: Troubleshooting High Data Variance

References

Overcoming challenges in "Xylitol-2-13C" sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Xylitol-2-13C" sample preparation. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and quality of your labeled xylitol samples for downstream applications such as NMR and mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when preparing this compound samples for analysis?

A1: The most critical factors include ensuring the chemical and isotopic purity of the sample, choosing the appropriate solvent for dissolution, preventing moisture absorption due to xylitol's hygroscopic nature, and selecting the correct derivatization method if required for your analytical technique (e.g., GC-MS).

Q2: How can I assess the purity of my this compound sample?

A2: The purity of your this compound sample can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector) can be used to quantify chemical purity against a certified reference standard.[1][2][3][4][5] NMR spectroscopy (both ¹H and ¹³C) can confirm the isotopic enrichment and identify any organic impurities.

Q3: My this compound sample appears clumpy. Is this normal and how should I handle it?

A3: Yes, this can be normal. Xylitol is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can cause it to cake or clump.[6][7] It is recommended to store this compound in a desiccator and handle it in a low-humidity environment, such as a glove box, if possible. If the sample has clumped, it can still be used, but it is crucial to accurately weigh the sample for concentration calculations, as the water content will affect the true mass of the xylitol.

Q4: Can the 13C label at the C2 position of xylitol be lost during sample preparation?

A4: The carbon-carbon bond is generally stable under typical sample preparation conditions. However, harsh chemical treatments, such as strong oxidizing agents or extreme pH conditions, should be avoided as they could potentially lead to degradation of the xylitol molecule. Standard procedures for dissolution, derivatization (e.g., silylation), and analysis are not expected to cause the loss of the ¹³C label.

Troubleshooting Guides

NMR Sample Preparation
Issue Potential Cause Troubleshooting Steps
Low signal-to-noise ratio in ¹³C NMR spectrum. Insufficient sample concentration.Due to the low natural abundance and gyromagnetic ratio of ¹³C, higher concentrations are often required. Aim for a concentration that is as high as solubility permits.
Inadequate number of scans.Increase the number of scans (NS) to improve the signal-to-noise ratio. Doubling the number of scans will increase the signal-to-noise by a factor of √2.[8]
Suboptimal acquisition parameters.Utilize optimized pulse programs and parameters for ¹³C detection. For instance, using a 30° pulse angle with a shorter relaxation delay (D1) can enhance signal intensity for carbons with long T1 relaxation times.[8]
Broad or distorted peaks. Sample viscosity is too high.High sample concentrations can lead to increased viscosity and broader lines. A slight dilution might be necessary to find a balance between signal intensity and resolution.
Presence of paramagnetic impurities.The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned. If contamination is suspected, passing the sample solution through a small plug of Chelex resin may help.
Inhomogeneous magnetic field.Ensure the sample is properly shimmed before acquisition.
Unexpected peaks in the spectrum. Presence of impurities in the this compound sample.Common impurities in xylitol include other polyols like arabitol, mannitol, and sorbitol.[5] Compare your spectrum to a reference spectrum of pure xylitol and consult databases of common NMR impurities.[9][10][11]
Contamination from solvents or glassware.Use high-purity deuterated solvents and meticulously clean all glassware. Reference tables of common laboratory solvent residual peaks can help identify these contaminants.[9][10][11]
Mass Spectrometry (MS) Sample Preparation
Issue Potential Cause Troubleshooting Steps
Poor ionization efficiency in Electrospray Ionization (ESI)-MS. Suboptimal solvent system.Ensure the solvent system is compatible with ESI. Typically, a mixture of water or methanol with a small amount of volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) is used to promote ionization.
Inappropriate concentration.Both excessively high and low concentrations can lead to poor ionization. Perform a concentration series to find the optimal range for your instrument.
Multiple or unexpected peaks in Gas Chromatography (GC)-MS after derivatization. Incomplete derivatization.Ensure the derivatization reaction (e.g., silylation with MSTFA) goes to completion by following the recommended temperature and reaction time. The presence of multiple peaks could indicate partially derivatized species.[12][13]
Isomer formation.Sugars and sugar alcohols can exist as multiple isomers in solution, leading to multiple chromatographic peaks after derivatization. Using an oximation step before silylation can help to reduce the number of isomers by locking the sugar in its open-chain form.[14]
Degradation during derivatization or injection.High temperatures during derivatization or in the GC inlet can sometimes lead to degradation of the analyte. Optimize the temperature settings.
Difficulty in interpreting the fragmentation pattern. The presence of the ¹³C label will shift the mass of the molecular ion and any fragments containing the C2 position by one mass unit.Carefully analyze the expected fragmentation pathways of xylitol and predict the mass shifts for fragments containing the C2 carbon. A mass spectrometric study of unlabeled xylitol has shown common fragmentation patterns.[15][16][17]
Co-eluting impurities.Improve chromatographic separation to isolate the this compound peak from any impurities.

Experimental Protocols

Protocol 1: Preparation of this compound for NMR Analysis
  • Sample Weighing: Accurately weigh 10-50 mg of this compound into a clean, dry vial. Due to its hygroscopic nature, perform this step in a low-humidity environment if possible.

  • Solvent Addition: Add 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent may affect the chemical shifts of the xylitol protons and carbons.[18]

  • Dissolution: Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary, but avoid high temperatures to prevent any potential degradation.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, use optimized parameters for sensitivity, such as a sufficient number of scans and appropriate pulse sequences.[8][19]

Protocol 2: Derivatization of this compound for GC-MS Analysis

This protocol describes a two-step derivatization process involving oximation followed by silylation to reduce the formation of multiple isomers.[12][13][14]

  • Sample Preparation: Place a small, accurately weighed amount of this compound (e.g., 1-5 mg) into a reaction vial.

  • Drying: Ensure the sample is completely dry. This can be achieved by lyophilization or by drying under a stream of nitrogen. This step is critical as water will interfere with the derivatization reagents.

  • Oximation:

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dry sample.

    • Cap the vial tightly and heat at 70-80°C for 30-60 minutes with vortexing.

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the cooled reaction mixture.

    • Recap the vial and heat at 70-80°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection into the GC-MS.

  • GC-MS Analysis: Inject an appropriate volume of the derivatized sample into the GC-MS system. The resulting trimethylsilyl (TMS) derivative of xylitol will be more volatile and suitable for gas chromatography.

Visualizations

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh this compound (10-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H and 13C Spectra transfer->acquire process Process and Analyze Data acquire->process

Caption: Workflow for NMR sample preparation of this compound.

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis weigh Weigh this compound (1-5 mg) dry Dry Sample weigh->dry oximation Oximation (Methoxyamine HCl) dry->oximation silylation Silylation (MSTFA) oximation->silylation inject Inject into GC-MS silylation->inject analyze Analyze Data inject->analyze

Caption: Workflow for GC-MS sample preparation of this compound.

Troubleshooting_Logic start Problem with Analytical Result is_nmr NMR Analysis? start->is_nmr is_ms MS Analysis? start->is_ms nmr_issue Low Signal or Broad Peaks? is_nmr->nmr_issue Yes nmr_impurity Unexpected Peaks? is_nmr->nmr_impurity No ms_issue Poor Signal or Multiple Peaks? is_ms->ms_issue Yes ms_frag Fragmentation Issues? is_ms->ms_frag No check_conc Check Concentration and Scan Number nmr_issue->check_conc Yes check_params Optimize NMR Parameters nmr_issue->check_params No check_purity Check Sample Purity (HPLC, Ref. Spectra) nmr_impurity->check_purity Yes check_solvent Check Solvent Purity nmr_impurity->check_solvent No check_deriv Check Derivatization (Completeness, Method) ms_issue->check_deriv Yes check_ion Optimize Ionization Source ms_issue->check_ion No predict_frag Predict Isotopic Shifts ms_frag->predict_frag Yes improve_sep Improve Chromatographic Separation ms_frag->improve_sep No

Caption: A logical troubleshooting workflow for this compound analysis.

References

Validation & Comparative

Validating "Xylitol-2-13C" for Metabolic Flux Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of metabolic fluxes is paramount. While glucose isotopes are the gold standard for 13C metabolic flux analysis (MFA), alternative tracers like "Xylitol-2-13C" present a targeted approach for interrogating specific pathways, notably the Pentose Phosphate Pathway (PPP). This guide provides a framework for validating "this compound" as a metabolic tracer, comparing its potential performance with established methods and offering supporting experimental considerations.

Metabolic flux analysis is a powerful technique for quantifying the rates of intracellular metabolic reactions. The choice of isotopic tracer is critical and significantly influences the precision of flux estimations. While tracers like [1,2-13C2]glucose are well-characterized for analyzing glycolysis and the PPP, the use of a five-carbon sugar alcohol like xylitol offers a more direct route to studying pentose metabolism.

Comparative Analysis of Tracers: "this compound" vs. Glucose Isotopes

The primary advantage of using "this compound" lies in its direct entry into the pentose phosphate pathway. Unlike glucose, which is first metabolized through the upper stages of glycolysis, xylitol is converted to xylulose and then phosphorylated to xylulose-5-phosphate, a key intermediate of the non-oxidative PPP. This minimizes the confounding influence of glycolytic fluxes on PPP measurements.

TracerMetabolic Entry PointKey Pathways ProbedAdvantagesPotential Limitations
"this compound" Pentose Phosphate Pathway (via Xylulose-5-Phosphate)Pentose Phosphate Pathway (Oxidative & Non-oxidative), Glycolysis (lower part)Direct entry into PPP, potentially higher resolution of PPP fluxes.Cellular uptake and metabolism rates can vary; less information on upper glycolysis.
[1,2-13C2]Glucose Glycolysis (at Glucose-6-Phosphate)Glycolysis, Pentose Phosphate Pathway, TCA CycleWell-established protocols; provides a comprehensive view of central carbon metabolism.[1][2]PPP flux estimation can be convoluted by high glycolytic activity.
[U-13C6]Glucose Glycolysis (at Glucose-6-Phosphate)Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Biosynthetic PathwaysTraces all carbon atoms, useful for identifying contributions to biomass.Complex labeling patterns can be challenging to interpret for specific pathways.

Framework for Validation of "this compound" MFA Results

Validating results from a novel tracer is crucial for ensuring the accuracy and reliability of the metabolic flux map. A robust validation framework for "this compound" should include the following steps:

  • Goodness-of-Fit Analysis : The most common method is the chi-squared (χ²) test, which assesses the consistency between the measured isotopic labeling data and the data simulated by the metabolic model. A statistically acceptable fit indicates that the model accurately describes the experimental data.

  • Model Selection : It is essential to test different metabolic network models to find the one that best explains the data without being overly complex. This helps to avoid both underfitting and overfitting of the data.[3][4]

  • Comparison with Independent Measurements : Whenever possible, flux estimations should be compared with independently measured rates, such as substrate uptake or product secretion rates.

  • Parallel Labeling Experiments : Performing parallel experiments with well-characterized tracers, such as [1,2-13C2]glucose, can help to validate the fluxes determined using "this compound". Consistent results across different tracers increase confidence in the flux map.

Experimental Protocols

A generalized protocol for a "this compound" metabolic flux analysis experiment involves several key stages:

1. Cell Culture and Isotope Labeling:

  • Culture cells in a defined medium to ensure control over carbon sources.
  • Introduce "this compound" as the sole or a major carbon source. The concentration should be optimized based on cell type and experimental goals.
  • Incubate the cells until they reach a metabolic and isotopic steady state. This duration needs to be determined empirically for the specific cell line and conditions.

2. Metabolite Extraction:

  • Rapidly quench metabolic activity, typically using cold methanol or other quenching solutions, to prevent changes in metabolite levels during extraction.
  • Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

3. Analytical Measurement:

  • Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, organic acids) using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

4. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of isotopes.
  • Use a computational flux analysis software package (e.g., INCA, Metran) to estimate the intracellular fluxes by fitting a metabolic model to the experimental data.

Visualizing Metabolic Pathways and Workflows

To facilitate understanding, the following diagrams illustrate the metabolic entry of this compound and a typical experimental workflow for 13C-MFA.

cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ppp Pentose Phosphate Pathway cluster_glycolysis Glycolysis This compound This compound Xylitol Xylitol This compound->Xylitol Xylulose Xylulose Xylitol->Xylulose Xylitol Dehydrogenase Xylulose-5-P Xylulose-5-P Xylulose->Xylulose-5-P Xylulokinase Ribose-5-P Ribose-5-P Xylulose-5-P->Ribose-5-P Sedoheptulose-7-P Sedoheptulose-7-P Xylulose-5-P->Sedoheptulose-7-P Glyceraldehyde-3-P Glyceraldehyde-3-P Ribose-5-P->Glyceraldehyde-3-P Erythrose-4-P Erythrose-4-P Sedoheptulose-7-P->Erythrose-4-P Fructose-6-P Fructose-6-P Sedoheptulose-7-P->Fructose-6-P Fructose-6-P->Glyceraldehyde-3-P Pyruvate Pyruvate Glyceraldehyde-3-P->Pyruvate

Caption: Metabolic fate of this compound entering the Pentose Phosphate Pathway.

Cell Culture Cell Culture Isotope Labeling Isotope Labeling Cell Culture->Isotope Labeling Metabolite Quenching & Extraction Metabolite Quenching & Extraction Isotope Labeling->Metabolite Quenching & Extraction LC-MS/GC-MS Analysis LC-MS/GC-MS Analysis Metabolite Quenching & Extraction->LC-MS/GC-MS Analysis Data Processing & Correction Data Processing & Correction LC-MS/GC-MS Analysis->Data Processing & Correction Flux Estimation & Validation Flux Estimation & Validation Data Processing & Correction->Flux Estimation & Validation

Caption: General experimental workflow for 13C-Metabolic Flux Analysis.

References

A Comparative Guide to Isotopic Tracers: Cross-Validation of "Xylitol-2-13C" Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of "Xylitol-2-13C" as a metabolic tracer against other commonly used isotopic tracers, such as 13C-labeled glucose and fructose. By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in selecting the appropriate tracer for their metabolic studies and in interpreting the resulting data.

Introduction to Isotopic Tracers in Metabolic Research

Isotopic tracers are indispensable tools in metabolic research, enabling the elucidation of metabolic pathways and the quantification of flux through these pathways. The use of stable isotopes, such as Carbon-13 (13C), has become the gold standard, offering a safe and powerful alternative to radioactive isotopes. "this compound," a specifically labeled five-carbon sugar alcohol, provides a unique window into the pentose phosphate pathway (PPP) and related metabolic routes. This guide cross-validates data obtained with "this compound" by comparing its metabolic fate to that of other key isotopic tracers.

Metabolic Pathways of Xylitol and Other Isotopic Tracers

The metabolic journey of xylitol differs significantly from that of hexoses like glucose and fructose, primarily due to its entry point into central carbon metabolism.

Xylitol Metabolism:

Xylitol is predominantly metabolized in the liver. It is first oxidized to D-xylulose, a reaction catalyzed by xylitol dehydrogenase. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which directly enters the pentose phosphate pathway. The PPP is a crucial pathway for generating NADPH, a key reductant in biosynthetic processes, and for producing precursors for nucleotide synthesis.

Glucose Metabolism:

Glucose, the primary energy source for most organisms, enters glycolysis as glucose-6-phosphate. From there, it can proceed through glycolysis to produce pyruvate, which then enters the tricarboxylic acid (TCA) cycle for complete oxidation. Alternatively, glucose-6-phosphate can enter the oxidative branch of the pentose phosphate pathway.

Fructose Metabolism:

Fructose metabolism varies by tissue. In the liver, it is rapidly phosphorylated to fructose-1-phosphate and then cleaved into dihydroxyacetone phosphate and glyceraldehyde, both of which are intermediates in glycolysis. This bypasses the main regulatory steps of glycolysis, leading to a more rapid flux towards pyruvate and lactate.

Below is a diagram illustrating the entry points of these tracers into central metabolic pathways.

Metabolic Entry Points of Isotopic Tracers Xylitol This compound Xylulose D-Xylulose Xylitol->Xylulose Oxidation Glucose 13C-Glucose G6P Glucose-6-Phosphate Glucose->G6P Fructose 13C-Fructose F1P Fructose-1-Phosphate Fructose->F1P Xylulose5P D-Xylulose-5-Phosphate Xylulose->Xylulose5P Phosphorylation PPP Pentose Phosphate Pathway Xylulose5P->PPP Glycolysis Glycolysis G6P->Glycolysis G6P->PPP F6P Fructose-6-Phosphate F1P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PPP->Glycolysis TCA TCA Cycle Pyruvate->TCA

Caption: Entry of xylitol, glucose, and fructose into central metabolism.

Comparative Data Presentation

The following tables summarize quantitative data from various studies that have utilized isotopic tracers to investigate the metabolism of xylitol, glucose, and fructose. It is important to note that direct comparative studies using "this compound" are limited; therefore, data has been collated from different sources. Experimental conditions may vary between studies.

Table 1: Oxidation Rates of Isotopic Tracers

TracerOrganism/ModelOxidation Rate (% of infused dose recovered as 13CO2/14CO2)Reference
[U-14C]Xylitol Rat44 mg/min (rise in carbohydrate oxidation)[1]
[U-14C]Glucose Rat24 mg/min (rise in carbohydrate oxidation)[1]
[U-14C]Fructose Rat65 mg/min (rise in carbohydrate oxidation)[1]

Table 2: Conversion to Glucose and Glycogen

TracerOrganism/ModelConversion to Glucose/GlycogenReference
[14C]Xylitol Rat LiverPrimarily converted to glucose[2]
[U-14C]Xylitol RatSignificant incorporation into liver glycogen[2]
[1-13C]Glucose Human Hepatoma CellsServes as a direct precursor for glycogen synthesis[3]

Table 3: Contribution to Pentose Phosphate Pathway (PPP) Flux

TracerOrganism/ModelPPP Flux (% of Glucose-6-Phosphate entering PPP)Reference
[2-13C]Glucose Mammalian CellsProvides precise estimates for PPP flux[3]
[1,2-13C2]Glucose Mammalian CellsConsidered optimal for estimating PPP flux[3]
"this compound" (Projected)Direct entry into the non-oxidative PPP as xylulose-5-phosphate-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized protocols for in vivo and in vitro isotopic tracer studies, which can be adapted for "this compound".

In Vivo Isotopic Tracer Infusion Protocol (General)

This protocol outlines the key steps for an in vivo study using a 13C-labeled tracer.

In Vivo Isotopic Tracer Experimental Workflow AnimalPrep 1. Animal Preparation (e.g., fasting, catheterization) TracerInfusion 2. Tracer Infusion (e.g., 'this compound' or other 13C-tracer via IV) AnimalPrep->TracerInfusion BloodSampling 3. Blood Sampling (at timed intervals) TracerInfusion->BloodSampling TissueHarvest 4. Tissue Harvest (at study endpoint, flash-freeze) TracerInfusion->TissueHarvest MetaboliteExtraction 5. Metabolite Extraction (from plasma and tissues) BloodSampling->MetaboliteExtraction TissueHarvest->MetaboliteExtraction MS_Analysis 6. Mass Spectrometry Analysis (GC-MS or LC-MS) MetaboliteExtraction->MS_Analysis DataAnalysis 7. Data Analysis (Isotopologue distribution, flux calculation) MS_Analysis->DataAnalysis

Caption: A generalized workflow for in vivo isotopic tracer studies.

Key Steps:

  • Animal Preparation: Subjects (e.g., rodents) are often fasted to achieve a metabolic baseline. Catheters may be implanted for tracer infusion and blood sampling.

  • Tracer Infusion: A sterile solution of the 13C-labeled tracer (e.g., "this compound") is infused intravenously at a constant rate.

  • Sample Collection: Blood samples are collected at predetermined time points to monitor the appearance and distribution of the tracer and its metabolites. At the end of the infusion, tissues of interest are rapidly harvested and flash-frozen in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction: Metabolites are extracted from plasma and homogenized tissues using appropriate solvent systems (e.g., methanol/water/chloroform).

  • Mass Spectrometry (MS) Analysis: The isotopic enrichment of metabolites is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The mass isotopomer distributions are used to calculate metabolic fluxes through specific pathways.

In Vitro Cell Culture Labeling Protocol

This protocol is suitable for studying metabolism in cultured cells.

  • Cell Seeding: Plate cells at a desired density and allow them to adhere and grow.

  • Media Exchange: Replace the standard culture medium with a medium containing the 13C-labeled substrate (e.g., "this compound" or 13C-glucose).

  • Incubation: Incubate the cells for a specified period to allow for the uptake and metabolism of the tracer.

  • Metabolism Quenching and Metabolite Extraction: Rapidly wash the cells with ice-cold saline and then quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

  • Sample Preparation: Scrape the cells and collect the cell extract. Centrifuge to remove cell debris.

  • MS Analysis and Data Interpretation: Analyze the supernatant for labeled metabolites using MS, as described in the in vivo protocol.

Conclusion

"this compound" offers a valuable tool for investigating the pentose phosphate pathway and related metabolic routes due to its direct entry into this pathway. While direct, quantitative cross-validation studies with other tracers like 13C-glucose are still emerging, the existing body of research on xylitol and glucose metabolism provides a strong foundation for comparison. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies. By carefully selecting the appropriate isotopic tracer and employing robust experimental and analytical methodologies, researchers can gain significant insights into the complexities of cellular metabolism.

References

A Researcher's Guide to Isotopic Labeling in Xylitol Flux Analysis: A Comparative Analysis of Xylitol-2-13C and Uniformly Labeled Xylitol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolic flux analysis (MFA), the choice of isotopic tracer is a critical determinant of experimental success. This guide provides a comprehensive comparison of two key tracers for studying xylitol metabolism: positionally labeled Xylitol-2-13C and uniformly labeled xylitol. By examining their respective impacts on labeling patterns within the Pentose Phosphate Pathway (PPP), this document aims to equip researchers with the knowledge to select the optimal tracer for their specific research questions.

The central metabolism of xylitol proceeds through its conversion to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, a key intermediate of the Pentose Phosphate Pathway (PPP). Understanding the flux through the oxidative and non-oxidative branches of the PPP is crucial for elucidating the metabolic fate of xylitol and its impact on cellular bioenergetics and biosynthesis. The choice between a positionally labeled tracer like this compound and a uniformly labeled one directly influences the resolution with which these fluxes can be determined.

Principles of Tracer Selection in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2][3] By introducing a substrate labeled with a stable isotope, such as 13C, researchers can trace the path of carbon atoms through the metabolic network. The resulting distribution of these isotopes in downstream metabolites, known as isotopomer patterns, provides the necessary information to calculate intracellular fluxes.

The selection of the 13C-labeled substrate is a critical step in designing an MFA experiment.[1] Different labeling strategies can provide distinct insights into metabolic pathways. While uniformly labeled substrates, where every carbon atom is labeled with 13C, can provide a general overview of carbon flow, positionally labeled substrates, with 13C at specific atomic positions, can offer more detailed information about the activity of specific enzymes and pathways.[4]

Comparative Analysis: this compound vs. Uniformly Labeled Xylitol

The primary advantage of using this compound over uniformly labeled xylitol lies in its ability to distinguish between the oxidative and non-oxidative branches of the Pentose Phosphate Pathway. This is analogous to the well-established use of [1-13C]glucose and [2-13C]glucose in resolving PPP fluxes.[1][2]

FeatureThis compoundUniformly Labeled Xylitol
Labeling Position 13C is specifically at the C2 position.All five carbon atoms are labeled with 13C.
Resolution of PPP Fluxes High. Enables the distinction between the oxidative and non-oxidative branches of the PPP. The position of the label provides unique isotopic patterns depending on the pathway taken.Low. While it confirms entry into the PPP, it is less effective at resolving the relative fluxes of the oxidative and non-oxidative branches due to the uniform distribution of the label.
Information Content Provides detailed information on the activity of key PPP enzymes like transketolase and transaldolase.Primarily indicates that xylitol is being metabolized through the PPP.
Cost Generally higher due to the complexity of synthesis.Typically lower cost compared to positionally labeled tracers.
Primary Application Detailed mechanistic studies of xylitol metabolism and its interaction with the PPP. Precisely quantifying the split ratio between glycolysis and the PPP.General tracer studies to confirm xylitol uptake and metabolism. Studies where high-resolution flux data for the PPP is not the primary objective.

Experimental Data Interpretation

Upon entering the PPP, D-xylulose-5-phosphate (derived from xylitol) can be metabolized via two main routes:

  • Non-oxidative PPP: Involving the enzymes transketolase and transaldolase, which rearrange carbon skeletons.

  • Conversion to Fructose-6-Phosphate and Glyceraldehyde-3-Phosphate: These intermediates then enter glycolysis.

The distinct labeling patterns arising from this compound allow for a more precise determination of the fluxes through these pathways compared to the more ambiguous patterns generated by uniformly labeled xylitol.

Experimental Protocols

The following provides a generalized protocol for a 13C-xylitol metabolic flux analysis experiment. Specific parameters will need to be optimized based on the cell type and experimental conditions.

1. Cell Culture and Isotope Labeling:

  • Culture cells to a mid-exponential growth phase in a standard growth medium.

  • Replace the standard medium with a medium containing either this compound or uniformly labeled xylitol as the primary carbon source. The concentration of the labeled xylitol should be optimized for the specific cell line.

  • Incubate the cells for a duration sufficient to achieve isotopic steady-state. This typically requires multiple cell doublings and should be determined empirically.

2. Metabolite Extraction:

  • Rapidly quench metabolic activity by, for example, immersing the culture plates in liquid nitrogen.

  • Extract intracellular metabolites using a suitable solvent system, such as a cold methanol/water/chloroform mixture.

  • Separate the polar (containing sugar phosphates) and non-polar phases by centrifugation.

3. Sample Analysis:

  • Analyze the isotopic labeling patterns of key metabolites (e.g., sugar phosphates, organic acids, amino acids) in the polar extract using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Derivatization of the metabolites may be necessary prior to GC-MS analysis.

4. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of 13C.

  • Use a metabolic network model and specialized software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes that best fit the measured isotopomer distributions.

Visualizing Metabolic Pathways and Workflows

To aid in the understanding of xylitol metabolism and the experimental workflow, the following diagrams have been generated using the DOT language.

Xylitol_Metabolism Xylitol Xylitol Xylulose D-Xylulose Xylitol->Xylulose Xylitol Dehydrogenase X5P D-Xylulose-5-P Xylulose->X5P Xylulokinase PPP Pentose Phosphate Pathway X5P->PPP Glycolysis Glycolysis PPP->Glycolysis TCA TCA Cycle Glycolysis->TCA

Caption: Metabolic fate of xylitol through the Pentose Phosphate Pathway.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Culture 1. Cell Culture Labeling 2. Isotopic Labeling (Xylitol-13C) Culture->Labeling Quench 3. Metabolic Quenching Labeling->Quench Extract 4. Metabolite Extraction Quench->Extract MS 5. LC-MS/GC-MS Analysis Extract->MS Data 6. Data Processing MS->Data Flux 7. Flux Calculation Data->Flux

Caption: General workflow for a 13C-Metabolic Flux Analysis experiment.

Labeling_Comparison cluster_input Input Tracers cluster_output Resulting Information Xylitol2C This compound HighRes High-Resolution PPP Fluxes Xylitol2C->HighRes Provides XylitolU Uniformly Labeled Xylitol LowRes General PPP Metabolism XylitolU->LowRes Indicates

Caption: Logical relationship between tracer choice and experimental output.

Conclusion

The choice between this compound and uniformly labeled xylitol for metabolic flux analysis depends on the specific research question. For studies requiring a detailed understanding of the Pentose Phosphate Pathway and the precise metabolic fate of xylitol, the positionally labeled This compound is the superior choice , providing higher resolution data. For more general studies confirming xylitol metabolism or where the PPP is not the primary focus, the more economical uniformly labeled xylitol may be sufficient . By carefully considering the principles outlined in this guide, researchers can design more informative and impactful metabolic flux analysis experiments.

References

Navigating Metabolic Pathways: A Comparative Guide to Xylitol-2-13C and Alternative Tracers in Statistical Labeling Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

The robust analysis of metabolic pathways, particularly the Pentose Phosphate Pathway (PPP), relies on the use of stable isotope tracers. Tracers such as [1,2-13C2]glucose and [2,3-13C2]glucose are well-established for their ability to provide precise estimations of fluxes within glycolysis and the PPP.[1][2][3] While "Xylitol-2-13C" presents a potential, albeit currently theoretical, tool for probing specific entry points into the PPP, its utility and the statistical robustness of its labeling data are yet to be experimentally validated and compared against these gold-standard tracers. This guide will explore the established methodologies, compare the potential of "this compound" to known tracers, and provide the necessary experimental and analytical frameworks for such an evaluation.

Comparative Analysis of Isotopic Tracers for Pentose Phosphate Pathway (PPP) Flux Analysis

The selection of an isotopic tracer is a critical step in designing a 13C-MFA experiment, as it largely dictates the precision with which metabolic fluxes can be estimated.[1][3][4] Below is a comparison of established tracers for PPP analysis and a theoretical consideration of "this compound".

TracerPrimary Metabolic Entry PointKey Analytical ReadoutAdvantagesDisadvantages
[1,2-13C2]glucose GlycolysisLabeling patterns in lactate and proteinogenic amino acids.[5]- Provides precise estimates for glycolysis and the PPP.[1][2][3]- Distinguishes between the oxidative and non-oxidative branches of the PPP.[1]- Interpretation can be complex due to the interconnectedness of central carbon metabolism.
[2,3-13C2]glucose Glycolysis13C NMR analysis of lactate isotopomers.[6][7]- Offers a specific and simplified assessment of the PPP.[6][7]- [2,3-13C2]lactate arises exclusively through the PPP, avoiding the need for natural abundance correction.[6][7]- May provide less comprehensive information about the entire central carbon metabolism compared to other tracers.
[1-13C]glucose GlycolysisRelease of 13CO2.- Historically used for estimating PPP activity.- Outperformed by other tracers like [2-13C]glucose and [3-13C]glucose in terms of precision for flux estimation.[1]
[U-13C5]glutamine TCA CycleLabeling patterns in TCA cycle intermediates and related metabolites.- Preferred isotopic tracer for the analysis of the tricarboxylic acid (TCA) cycle.[1][2][3]- Provides limited direct information on glycolytic and PPP fluxes.[1]
This compound (Theoretical) Pentose Phosphate Pathway (via Xylulose-5-Phosphate)Expected labeling in PPP intermediates, glycolysis, and downstream metabolites.- Potentially offers a more direct entry into the non-oxidative PPP.- Lack of established experimental protocols and comparative data.- Cellular uptake and metabolism of xylitol can vary significantly between cell types.- Potential for xylitol to influence metabolic parameters, confounding flux analysis.[8]

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible 13C-MFA studies.[9][10] While a specific protocol for "this compound" is not available, the following sections outline a general methodology for a labeling experiment and the established protocol for using [1,2-13C2]glucose.

General Protocol for 13C Labeling Experiment
  • Cell Culture: Culture cells of interest in a standard growth medium to the desired confluence.

  • Tracer Introduction: Replace the standard medium with a medium containing the 13C-labeled tracer (e.g., "this compound" or an alternative) at a defined concentration.

  • Incubation: Incubate the cells for a predetermined period to allow for the tracer to be metabolized and incorporated into various intracellular metabolites, aiming to reach an isotopic steady state.[11]

  • Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites using a suitable solvent (e.g., cold methanol/water mixture).

  • Sample Analysis: Analyze the isotopic labeling patterns of the extracted metabolites using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Process the raw mass spectrometry data to determine the mass isotopomer distributions (MIDs) of key metabolites. These MIDs are then used in computational models to estimate metabolic fluxes.

Established Protocol for [1,2-13C2]glucose Labeling

A common method for assessing PPP flux involves incubating cells with [1,2-13C2]glucose.[5]

  • Cell Preparation: Plate cells (e.g., cerebellar granule neurons) and allow them to adhere and grow.

  • Labeling: Incubate the cells in a buffer containing [1,2-13C2]glucose for a period sufficient to reach isotopic steady-state in glycolytic, PPP, and TCA cycle metabolites (typically 2-4 hours).[5]

  • Analysis: Measure the rates of glucose consumption, lactate production, and mitochondrial respiration. Analyze the [13C]lactate labeling pattern.[5]

  • Flux Calculation: Utilize a metabolic model that accounts for hexose phosphate recycling to infer fluxes through the major glucose-consuming pathways by replicating the observed [13C]lactate labeling.[5]

Data Presentation and Statistical Analysis

A key output of a 13C-MFA study is the quantitative determination of metabolic fluxes. The statistical analysis of labeling data involves fitting the measured MIDs to a metabolic model to estimate the flux distribution that best explains the data.

Table 1: Hypothetical Comparison of Performance Metrics for PPP Tracers

Performance Metric[1,2-13C2]glucose[2,3-13C2]glucoseThis compound (Expected)
Precision of PPP Flux Estimation High[1][2][3]High[6][7]Unknown (Requires experimental validation)
Precision of Glycolysis Flux Estimation High[1][2][3]Moderate[6]Low (Indirectly labeled)
Precision of TCA Cycle Flux Estimation ModerateLowLow (Indirectly labeled)
Ease of Data Interpretation ModerateHighPotentially complex due to unknown metabolic effects
Requirement for Natural Abundance Correction YesNo[6][7]Yes
Commercial Availability Readily availableAvailableCustom synthesis likely required

Mandatory Visualizations

Diagrams are essential for visualizing complex metabolic pathways and experimental workflows.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Cell Culture Cell Culture Tracer Incubation Tracer Incubation Cell Culture->Tracer Incubation Introduce 13C Tracer Metabolite Extraction Metabolite Extraction Tracer Incubation->Metabolite Extraction Quench Metabolism MS Analysis MS Analysis Metabolite Extraction->MS Analysis GC-MS or LC-MS MID Determination MID Determination MS Analysis->MID Determination Flux Estimation Flux Estimation MID Determination->Flux Estimation Metabolic Model Statistical Analysis Statistical Analysis Flux Estimation->Statistical Analysis Goodness-of-fit

Figure 1. General workflow for a 13C-Metabolic Flux Analysis experiment.

ppp_xylitol_entry cluster_oxidative Oxidative PPP cluster_nonoxidative Non-oxidative PPP cluster_xylitol_pathway Xylitol Metabolism Glucose Glucose Glucose-6-Phosphate Glucose-6-Phosphate Glucose->Glucose-6-Phosphate Hexokinase 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-Phosphate->6-Phosphoglucono-δ-lactone G6PD Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphoglucono-δ-lactone->Ribulose-5-Phosphate 6PGL Xylulose-5-Phosphate Xylulose-5-Phosphate Ribulose-5-Phosphate->Xylulose-5-Phosphate Epimerase Ribose-5-Phosphate Ribose-5-Phosphate Ribulose-5-Phosphate->Ribose-5-Phosphate Isomerase Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Sedoheptulose-7-Phosphate Sedoheptulose-7-Phosphate Fructose-6-Phosphate Fructose-6-Phosphate Erythrose-4-Phosphate Erythrose-4-Phosphate Xylitol Xylitol Xylulose Xylulose Xylitol->Xylulose Xylitol Dehydrogenase Xylulose->Xylulose-5-Phosphate Xylulokinase Xylulose-5-PhosphateRibose-5-Phosphate Xylulose-5-PhosphateRibose-5-Phosphate Glyceraldehyde-3-PhosphateSedoheptulose-7-Phosphate Glyceraldehyde-3-PhosphateSedoheptulose-7-Phosphate Xylulose-5-PhosphateRibose-5-Phosphate->Glyceraldehyde-3-PhosphateSedoheptulose-7-Phosphate Transketolase Sedoheptulose-7-PhosphateGlyceraldehyde-3-Phosphate Sedoheptulose-7-PhosphateGlyceraldehyde-3-Phosphate Fructose-6-PhosphateErythrose-4-Phosphate Fructose-6-PhosphateErythrose-4-Phosphate Sedoheptulose-7-PhosphateGlyceraldehyde-3-Phosphate->Fructose-6-PhosphateErythrose-4-Phosphate Transaldolase Xylulose-5-PhosphateErythrose-4-Phosphate Xylulose-5-PhosphateErythrose-4-Phosphate Fructose-6-PhosphateGlyceraldehyde-3-Phosphate Fructose-6-PhosphateGlyceraldehyde-3-Phosphate Xylulose-5-PhosphateErythrose-4-Phosphate->Fructose-6-PhosphateGlyceraldehyde-3-Phosphate Transketolase

Figure 2. Entry of Xylitol into the Pentose Phosphate Pathway.

Conclusion

The statistical analysis of 13C labeling data is a powerful tool for elucidating metabolic fluxes. While established tracers like [1,2-13C2]glucose and [2,3-13C2]glucose provide reliable and precise data for analyzing the pentose phosphate pathway, the utility of "this compound" as a metabolic tracer remains theoretical. Future research is required to validate its use, establish standardized experimental protocols, and perform rigorous statistical comparisons with existing methods. For researchers aiming to conduct robust 13C-MFA studies of the PPP, the use of well-characterized glucose tracers is currently the recommended approach. Any endeavor to use novel tracers like "this compound" should be preceded by thorough validation and comparative studies to ensure the accuracy and reliability of the resulting flux estimations.

References

A Comparative Guide to a Novel Metabolic Tracer: Xylitol-2-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "Xylitol-2-13C," a stable isotope-labeled sugar alcohol, against other commonly used sugar tracers in metabolomics research. By leveraging the principles of metabolic flux analysis (MFA), this document outlines the experimental framework to objectively assess the metabolic fate of xylitol and its potential impact on central carbon metabolism, particularly the pentose phosphate pathway (PPP). The information presented herein is intended to support the design of novel tracer studies aimed at elucidating metabolic pathways in various physiological and pathological states.

Data Presentation: Comparative Metabolic Effects

The following tables summarize key data from studies comparing the metabolic effects of xylitol with other sugars and the utility of different 13C-labeled tracers in metabolic flux analysis.

Table 1: Comparative Effects of Dietary Xylitol and High-Fat Diet on Metabolic Parameters in Rats

ParameterHigh-Fat Diet (Control)High-Fat Diet + 1.0 g/100 kcal XylitolHigh-Fat Diet + 2.0 g/100 kcal Xylitol
Visceral Fat Mass (g)25.8 ± 1.520.1 ± 1.118.9 ± 0.9
Plasma Insulin (ng/mL)3.1 ± 0.42.2 ± 0.31.9 ± 0.2
Plasma Triglycerides (mg/dL)145.2 ± 12.1110.5 ± 9.8101.3 ± 8.5
Plasma Total Cholesterol (mg/dL)102.3 ± 5.689.4 ± 4.785.1 ± 4.2*

*p < 0.05 compared to the high-fat diet control group. Data adapted from a study on Sprague-Dawley rats over an 8-week feeding period.[1][2]

Table 2: Performance of Selected 13C-Labeled Glucose Tracers for Metabolic Flux Analysis

13C-Labeled TracerPrimary Pathway CoveragePrecision for GlycolysisPrecision for Pentose Phosphate PathwayPrecision for TCA Cycle
[1,2-13C2]glucoseGlycolysis, Pentose Phosphate PathwayHighHighModerate
[1-13C]glucoseGlycolysis, Pentose Phosphate PathwayModerateLowLow
[U-13C6]glucoseOverall MetabolismModerateModerateHigh
[2-13C]glucoseGlycolysis, Pentose Phosphate PathwayHighHighLow
[3-13C]glucoseGlycolysis, Pentose Phosphate PathwayHighHighLow

This table provides a qualitative summary of the precision of different 13C-labeled glucose tracers for estimating fluxes in major metabolic pathways. The choice of tracer significantly impacts the accuracy of metabolic flux analysis.[3][4][5]

Experimental Protocols

This section details a comprehensive protocol for a comparative metabolomics study designed to trace the metabolism of "this compound" alongside other 13C-labeled sugars.

Experimental Design and Animal Handling
  • Animal Model: Male Sprague-Dawley rats (8 weeks old) are used. Animals are housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to water.

  • Dietary Groups:

    • Group A: Control diet.

    • Group B: High-fat diet (HFD).

    • Group C: HFD supplemented with non-labeled xylitol.

    • Group D: HFD supplemented with non-labeled glucose.

  • Tracer Administration: After a dietary acclimation period of 8 weeks, animals are fasted overnight. A bolus of the respective 13C-labeled tracer ("this compound", [1,2-13C2]glucose, or [U-13C6]glucose) is administered via oral gavage.

Sample Collection
  • Blood Sampling: Blood samples are collected from the tail vein at multiple time points (e.g., 0, 15, 30, 60, 120, and 180 minutes) post-tracer administration. Plasma is separated by centrifugation and stored at -80°C.

  • Tissue Harvesting: At the final time point, animals are euthanized, and tissues (liver, adipose tissue, muscle) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C.

Metabolite Extraction
  • Plasma: Proteins are precipitated from plasma samples by adding a cold methanol/acetonitrile/water (50:30:20 v/v/v) solution. The mixture is vortexed and centrifuged, and the supernatant containing metabolites is collected.

  • Tissues: Frozen tissues are pulverized under liquid nitrogen. Metabolites are extracted using a two-phase extraction method with cold methanol, water, and chloroform. The polar phase containing central carbon metabolites is collected.

GC-MS Analysis of 13C-Labeled Sugars and Metabolites
  • Derivatization: The dried metabolite extracts are derivatized to increase their volatility for gas chromatography (GC) analysis. A common method is methoximation followed by silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6][7][8]

  • GC-MS Instrumentation: An Agilent GC-MS system (or equivalent) equipped with a DB-5ms column (or similar) is used for separation and detection.

  • GC Conditions:

    • Injector temperature: 250°C

    • Oven temperature program: Initial 70°C for 2 min, ramp to 280°C at 5°C/min, hold for 10 min.

    • Carrier gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass scanning range: m/z 50-600.

    • Data acquisition: Full scan mode to capture the mass isotopomer distributions of target metabolites.

  • Data Analysis: The raw GC-MS data is processed to identify metabolites and determine their 13C labeling patterns. The mass isotopomer distributions are corrected for natural 13C abundance.[6][7][8]

Mandatory Visualization

The following diagrams illustrate key metabolic pathways and the experimental workflow for the comparative metabolomics study.

cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_xylitol Xylitol Metabolism Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P Ru5P Ribulose-5-P G6P->Ru5P Oxidative Phase Pyruvate Pyruvate F6P->Pyruvate ... Xu5P Xylulose-5-P Ru5P->Xu5P R5P Ribose-5-P Ru5P->R5P Xu5P->F6P Non-oxidative Phase Xylitol Xylitol Xylulose D-Xylulose Xylitol->Xylulose Xylitol Dehydrogenase Xylulose->Xu5P Xylulokinase

Metabolic entry of this compound into the Pentose Phosphate Pathway.

cluster_design Experimental Design cluster_sampling Sample Collection cluster_analysis Analysis Diet Dietary Groups (Control, HFD, HFD+Xylitol, HFD+Glucose) Tracer Tracer Administration ('this compound', '[1,2-13C2]glucose', '[U-13C6]glucose') Diet->Tracer Blood Blood Sampling (Time Course) Tracer->Blood Tissue Tissue Harvesting (Endpoint) Tracer->Tissue Extraction Metabolite Extraction (Plasma & Tissues) Blood->Extraction Tissue->Extraction Derivatization Derivatization (Methoximation & Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS MFA Metabolic Flux Analysis GCMS->MFA

Workflow for comparative metabolomics with 13C-labeled sugars.

References

Assessing the Accuracy of Xylitol-2-13C for Flux Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic flux analysis (MFA), the choice of an isotopic tracer is paramount to the accuracy and resolution of flux quantification. While well-established tracers such as variously labeled glucose and glutamine isoforms have been extensively characterized, the exploration of novel tracers holds the potential to unlock new insights into metabolic pathways. This guide provides a comprehensive assessment of the theoretical accuracy and utility of "Xylitol-2-13C" as a tracer for quantifying metabolic fluxes, particularly through the pentose phosphate pathway (PPP).

This analysis is based on the established metabolic fate of xylitol and the fundamental principles of 13C-MFA. Direct experimental data for this compound is not yet available in published literature; therefore, this guide serves as a theoretical framework and a call for future experimental validation. The performance of this compound is compared with commonly used isotopic tracers.

Data Presentation: Comparative Analysis of Isotopic Tracers

The utility of an isotopic tracer in 13C-MFA is determined by how the labeled carbon atoms are distributed throughout the metabolic network, creating unique labeling patterns in downstream metabolites. The precision of flux estimations for specific pathways is highly dependent on the chosen tracer.

Below is a comparative table summarizing the theoretical advantages and disadvantages of this compound against established tracers for key pathways in central carbon metabolism. The performance of established tracers is based on published experimental data.[1][2]

TracerTarget Pathway(s)Theoretical AdvantagesTheoretical Disadvantages/Unknowns
This compound Pentose Phosphate Pathway (PPP), GlycolysisHigh sensitivity to PPP fluxes: The C2 of xylitol directly enters the PPP as the C2 of D-xylulose-5-phosphate, providing a direct probe into this pathway. Potentially reduced complexity: As a five-carbon substrate, its metabolism may introduce fewer overlapping labeling patterns from glycolysis compared to glucose tracers.Lack of experimental validation: Accuracy and precision are currently theoretical. Cellular uptake and metabolism variability: Uptake and conversion rates of xylitol can vary significantly between cell types. Potential for metabolic rewiring: Introduction of xylitol could alter cellular metabolism.
[1,2-13C2]Glucose Glycolysis, PPP, TCA CycleExcellent for PPP and glycolysis: Provides precise estimates for fluxes in these pathways.[1][2] Well-characterized: Extensive literature and established protocols are available.[3][4] Broad applicability: Useful for a wide range of cell types and conditions.Complex labeling patterns: Can lead to challenges in resolving fluxes in highly interconnected pathways.
[U-13C6]Glucose Overall Carbon MetabolismLabels all downstream metabolites: Provides a general overview of carbon flow. Useful for identifying novel pathways. Low precision for specific fluxes: Uniform labeling can mask the subtle differences needed to resolve individual pathway fluxes.
[U-13C5]Glutamine TCA Cycle, AnaplerosisOptimal for TCA cycle analysis: Provides high precision for fluxes within the TCA cycle and related anaplerotic reactions.[1] Complements glucose tracers: Often used in parallel with glucose tracers for comprehensive network analysis.[2]Limited information on glycolysis and PPP: Does not effectively label upper metabolic pathways.

Experimental Protocols

A rigorous and standardized experimental protocol is crucial for obtaining reliable and reproducible 13C-MFA data. The following is a generalized protocol that can be adapted for studies using this compound or other isotopic tracers.

Key Experiment: Steady-State 13C Labeling

Objective: To achieve a metabolic and isotopic steady state where the labeling enrichment of intracellular metabolites is constant over time.

Methodology:

  • Cell Culture:

    • Culture cells in a chemically defined medium to ensure control over all carbon sources.

    • Adapt cells to the experimental medium for a sufficient period to minimize metabolic stress.

    • Seed cells at a density that allows for logarithmic growth throughout the labeling experiment.

  • Isotope Labeling:

    • Prepare the labeling medium by replacing the primary carbon source (e.g., glucose) with the 13C-labeled tracer (e.g., this compound) at a known concentration and isotopic purity.

    • For parallel labeling experiments, multiple flasks or wells are cultured with different tracers.[3]

    • Incubate cells in the labeling medium for a predetermined duration to reach isotopic steady state. This duration should be optimized for the specific cell line and growth rate, typically determined by time-course experiments.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity by, for example, aspirating the medium and adding ice-cold saline or a quenching buffer.

    • Lyse the cells and extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • Sample Analysis:

    • Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, organic acids, sugar phosphates) using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

    • Derivatization of metabolites may be necessary to improve their volatility and chromatographic separation for GC-MS analysis.

  • Data Analysis and Flux Calculation:

    • Correct the raw mass isotopomer distributions for the natural abundance of 13C.

    • Use a metabolic network model and computational software (e.g., INCA, Metran) to estimate intracellular fluxes by minimizing the difference between the experimentally measured and model-predicted labeling patterns.

    • Perform statistical analysis to determine the goodness-of-fit and calculate confidence intervals for the estimated fluxes.[4]

Visualizations

Metabolic Pathway of Xylitol

The diagram below illustrates the entry of xylitol into the central carbon metabolism, specifically the pentose phosphate pathway. The labeled second carbon of this compound is highlighted.

Xylitol Xylitol (C1-C2-C3-C4-C5) Xylulose D-Xylulose (C1-C2-C3-C4-C5) Xylitol->Xylulose Xylitol Dehydrogenase X5P D-Xylulose-5-P (C1-C2*-C3-C4-C5) Xylulose->X5P Xylulokinase PPP Pentose Phosphate Pathway X5P->PPP Glycolysis Glycolysis PPP->Glycolysis TCA TCA Cycle Glycolysis->TCA

Caption: Metabolism of this compound into the Pentose Phosphate Pathway.

General Workflow for 13C Metabolic Flux Analysis

This diagram outlines the key steps involved in a typical 13C-MFA experiment, from experimental design to flux determination.

cluster_exp Experimental Phase cluster_comp Computational Phase design 1. Experimental Design (Tracer Selection) culture 2. Cell Culture & Isotope Labeling design->culture extraction 3. Metabolite Extraction culture->extraction analysis 4. MS/NMR Analysis extraction->analysis data_processing 5. Data Processing (MID Calculation) analysis->data_processing flux_estimation 6. Flux Estimation (Software) data_processing->flux_estimation stat_analysis 7. Statistical Analysis flux_estimation->stat_analysis

Caption: A generalized workflow for conducting a 13C Metabolic Flux Analysis study.

Logical Framework for Tracer Comparison

This diagram presents the logical basis for comparing this compound with a well-established tracer like [1,2-13C2]Glucose for probing the Pentose Phosphate Pathway.

cluster_tracers Isotopic Tracers cluster_pathways Metabolic Pathways cluster_outputs Analytical Outputs Xylitol This compound PPP Pentose Phosphate Pathway (PPP) Xylitol->PPP Glucose [1,2-13C2]Glucose Glucose->PPP Glycolysis Glycolysis Glucose->Glycolysis Labeling_Patterns Labeling Patterns in Metabolites PPP->Labeling_Patterns Glycolysis->Labeling_Patterns Flux_Precision Precision of Flux Estimates Labeling_Patterns->Flux_Precision

Caption: A logical diagram comparing how different tracers inform flux estimations.

Conclusion

The theoretical assessment suggests that this compound holds promise as a specialized tracer for interrogating the pentose phosphate pathway. Its direct entry into the PPP as D-xylulose-5-phosphate could offer a more focused and potentially less ambiguous signal for quantifying fluxes through this critical pathway compared to glucose tracers. However, the lack of direct experimental validation is a significant limitation. Researchers considering the use of this compound should undertake preliminary studies to characterize its uptake and metabolism in their specific biological system.

Future research should focus on direct experimental comparisons of this compound with established tracers like [1,2-13C2]glucose. Such studies would need to quantify the precision of flux estimates for the PPP and other central metabolic pathways. This would provide the necessary data to definitively assess the accuracy and utility of this compound as a valuable tool in the expanding toolkit of metabolic flux analysis.

References

Xylitol-2-13C: A Superior Tracer for Elucidating Pentose Phosphate Pathway Dynamics Compared to 13C-Glucose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in metabolic studies and drug development, the precise elucidation of pathways such as the Pentose Phosphate Pathway (PPP) is critical. While 13C-glucose has traditionally been the tracer of choice, emerging evidence highlights the unique advantages of Xylitol-2-13C for specifically interrogating the non-oxidative branch of the PPP, offering a clearer, more direct view of its activity.

This guide provides a comparative analysis of this compound and 13C-glucose as metabolic tracers for the PPP, supported by the metabolic principles that underpin their differential utility. We present a summary of expected labeling patterns, detailed experimental considerations, and visualizations to aid in the design and interpretation of metabolic flux analysis studies.

Differentiating Metabolic Entry Points: The Core Advantage of this compound

The primary advantage of this compound lies in its distinct metabolic entry point into the central carbon metabolism compared to glucose. Glucose, a six-carbon sugar, enters glycolysis where it is converted to glucose-6-phosphate. From there, it can proceed through glycolysis or enter the oxidative branch of the PPP. This dual potential can complicate the interpretation of labeling patterns when the specific goal is to isolate and quantify flux through the non-oxidative PPP.

In contrast, xylitol, a five-carbon sugar alcohol, is metabolized primarily in the liver. It is first oxidized to D-xylulose and then phosphorylated to D-xylulose-5-phosphate. This places the labeled carbon from this compound directly into the non-oxidative branch of the PPP, bypassing the complexities of glycolytic entry and the oxidative PPP. This direct entry provides a less convoluted and more specific measurement of the non-oxidative PPP activity.

Comparative Data Summary

While direct head-to-head comparative studies using this compound and 13C-glucose are not yet widely published, the theoretical advantages and expected outcomes can be summarized based on their distinct metabolic fates. The following table outlines the anticipated labeling patterns in key downstream metabolites when using either [2-13C]-glucose or [2-13C]-xylitol.

TracerEntry PointKey Labeled Intermediates in PPPExpected Labeling in Ribose-5-PhosphateExpected Labeling in Glycolytic Intermediates (e.g., Pyruvate)
[2-13C]-Glucose Glycolysis -> Oxidative PPP[2-13C]-Glucose-6-P -> [1-13C]-Ribulose-5-PPrimarily M+1M+1 (via PPP), M+2 (via Glycolysis)
[2-13C]-Xylitol Non-oxidative PPP[2-13C]-Xylulose-5-PPrimarily M+1M+1 (via reverse flux from PPP)

Note: M+n refers to the mass isotopologue with 'n' 13C atoms. The expected labeling patterns are simplified and can be influenced by metabolic cycling and exchange fluxes.

Experimental Protocols

The following provides a generalized protocol for a 13C metabolic flux analysis experiment using either this compound or 13C-glucose. Specific parameters should be optimized for the cell line or model system being studied.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

  • Tracer Introduction: For adherent cells, once they have reached the desired confluency, replace the growth medium with a medium containing either this compound or a specific 13C-glucose isomer (e.g., [1,2-13C2]-glucose) at a known concentration. For suspension cells, pellet the cells and resuspend them in the labeling medium.

  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the stable isotope and to reach a metabolic and isotopic steady state. The optimal time will vary depending on the cell type and metabolic rates.

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Quench metabolic activity by adding a cold solvent, such as 80% methanol pre-chilled to -80°C.

    • Scrape the cells and collect the cell suspension.

    • Perform metabolite extraction using a suitable method, such as a chloroform/methanol/water extraction, to separate polar metabolites.

  • Sample Preparation for Mass Spectrometry:

    • Dry the polar metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

Mass Spectrometry Analysis
  • Instrumentation: Utilize a GC-MS system for the analysis of the derivatized metabolites.

  • Data Acquisition: Acquire data in either full scan mode to identify all detectable metabolites or in selected ion monitoring (SIM) mode to target specific metabolites of interest with higher sensitivity.

  • Data Analysis:

    • Identify and quantify the mass isotopologue distributions (MIDs) of key metabolites in the PPP and connected pathways.

    • Correct the raw MIDs for the natural abundance of 13C.

    • Use the corrected MIDs and known metabolic network stoichiometry to calculate metabolic fluxes using software such as INCA, Metran, or WUFLUX.

Visualizing the Metabolic Pathways and Experimental Workflow

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the metabolic pathways and a typical experimental workflow.

Caption: Metabolic entry points of glucose and xylitol into central carbon metabolism.

Experimental workflow for 13C metabolic flux analysis. cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis A Cell Culture with 13C-Tracer B Metabolite Quenching & Extraction A->B C Sample Derivatization B->C D GC-MS Analysis C->D E Mass Isotopologue Distribution Analysis D->E F Metabolic Flux Calculation E->F

Caption: A generalized experimental workflow for 13C metabolic flux analysis.

Conclusion

This compound presents a compelling alternative to traditional 13C-glucose tracers for the specific investigation of the non-oxidative Pentose Phosphate Pathway. Its direct entry into this branch of metabolism offers the potential for more precise and less ambiguous flux measurements. While further direct comparative studies are warranted to quantify the exact advantages in various biological systems, the underlying metabolic principles strongly support the utility of this compound as a specialized tool for researchers in drug development and metabolic research. The adoption of this tracer, in conjunction with robust experimental protocols and data analysis, will contribute to a more refined understanding of PPP dynamics and its role in health and disease.

Decoding Metabolic Pathways: A Comparative Guide to Xylitol-2-13C Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic flux analysis, the choice of isotopic tracer is paramount. This guide provides an objective comparison of "Xylitol-2-13C" labeling, evaluating its performance against alternative methods and offering supporting experimental context. By presenting quantitative data, detailed methodologies, and clear visual aids, this document aims to empower informed decisions in experimental design.

The study of cellular metabolism is fundamental to understanding health and disease. Isotopic tracers, such as those labeled with Carbon-13 (¹³C), are powerful tools for elucidating the intricate network of biochemical reactions within a cell. "this compound" is a specialized tracer used to investigate specific metabolic pathways, particularly the Pentose Phosphate Pathway (PPP). This guide delves into the reproducibility and robustness of "this compound" labeling, offering a comparative analysis with other commonly used tracers.

Comparative Analysis of ¹³C-Labeled Tracers

The selection of a ¹³C tracer significantly influences the precision and scope of a metabolic flux analysis (MFA) study.[1] While "this compound" offers unique advantages for probing the PPP, it is essential to consider its performance in the context of other available tracers. The following table summarizes key characteristics of "this compound" in comparison to widely used alternatives like [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine.

TracerPrimary Pathway(s) ElucidatedPrecision in Flux EstimationKey AdvantagesPotential Challenges
Xylitol-2-¹³C Pentose Phosphate Pathway (PPP), Xylulose-5-Phosphate metabolismHigh for PPP fluxesDirect entry into the latter stages of the PPP, bypassing glycolysis.Limited commercial availability; metabolic pathway may not be active in all cell types.
[1,2-¹³C₂]glucose Glycolysis, Pentose Phosphate PathwayHigh for glycolysis and PPPWell-characterized tracer; provides comprehensive information on central carbon metabolism.[1]Label scrambling can complicate analysis of downstream pathways.
[U-¹³C₆]glucose TCA Cycle, GluconeogenesisHigh for TCA cycle intermediatesUniform labeling simplifies the interpretation of mass isotopomer distributions.Can be less informative for pathways with significant carbon rearrangements.
[U-¹³C₅]glutamine TCA Cycle anaplerosis, Reductive carboxylationHigh for TCA cycle fluxes[1]Traces a key alternative carbon source for the TCA cycle.Does not directly inform on glycolytic or PPP fluxes.
[1-¹³C]glucose Glycolysis, Lactate productionModerateUseful for assessing glycolytic activity.Outperformed by other tracers for comprehensive flux analysis.[1]

Experimental Protocol: A Generalized Approach for ¹³C Labeling Studies

While a specific, standardized protocol for "this compound" is not widely published, a general methodology for ¹³C metabolic flux analysis can be adapted. The following protocol outlines the key steps involved in a typical ¹³C labeling experiment.

Objective: To quantify metabolic fluxes through the Pentose Phosphate Pathway using "this compound" labeling.

Materials:

  • Cell culture of interest

  • Culture medium

  • "this compound" (or other desired ¹³C tracer)

  • Quenching solution (e.g., cold methanol)

  • Extraction solvent (e.g., chloroform:methanol:water mixture)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Cell Culture: Culture cells to the desired density under controlled conditions.

  • Isotope Labeling: Replace the standard culture medium with a medium containing "this compound" at a known concentration. The duration of labeling will depend on the time required to reach isotopic steady state, which can range from minutes for glycolysis to hours for the TCA cycle and nucleotides.

  • Metabolite Quenching: Rapidly halt metabolic activity by adding a cold quenching solution. This step is critical to prevent changes in metabolite levels during sample processing.

  • Metabolite Extraction: Extract intracellular metabolites using an appropriate solvent system.

  • Sample Analysis: Analyze the extracted metabolites using GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites.

  • Data Analysis: Correct the raw mass spectrometry data for natural isotope abundances.

  • Flux Calculation: Use the corrected mass isotopomer distributions and a metabolic network model to calculate the intracellular metabolic fluxes.

Visualizing Metabolic and Experimental Workflows

To better understand the journey of the ¹³C label and the experimental process, the following diagrams have been generated using the Graphviz DOT language.

Xylitol_Metabolism D-Xylose D-Xylose Xylitol Xylitol D-Xylose->Xylitol Xylose Reductase (XR) D-Xylulose D-Xylulose Xylitol->D-Xylulose Xylitol Dehydrogenase (XDH) D-Xylulose-5-Phosphate D-Xylulose-5-Phosphate D-Xylulose->D-Xylulose-5-Phosphate Xylulokinase This compound This compound D-Xylulose-2-13C D-Xylulose-2-13C This compound->D-Xylulose-2-13C XDH D-Xylulose-5-Phosphate-2-13C D-Xylulose-5-Phosphate-2-13C D-Xylulose-2-13C->D-Xylulose-5-Phosphate-2-13C Xylulokinase Pentose Phosphate Pathway Pentose Phosphate Pathway D-Xylulose-5-Phosphate->Pentose Phosphate Pathway D-Xylulose-5-Phosphate-2-13C->Pentose Phosphate Pathway MFA_Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase Cell_Culture 1. Cell Culture Isotope_Labeling 2. Isotope Labeling (e.g., this compound) Cell_Culture->Isotope_Labeling Quenching 3. Metabolic Quenching Isotope_Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction MS_Analysis 5. Mass Spectrometry (GC-MS or LC-MS) Extraction->MS_Analysis Data_Processing 6. Data Processing (Correction for Natural Abundance) MS_Analysis->Data_Processing Flux_Calculation 7. Metabolic Flux Calculation Data_Processing->Flux_Calculation Model_Interpretation 8. Model Interpretation & Validation Flux_Calculation->Model_Interpretation

References

Independent Verification of Metabolic Pathways with "Xylitol-2-13C": A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of "Xylitol-2-13C" with other isotopic tracers for the independent verification and analysis of metabolic pathways, particularly the Pentose Phosphate Pathway (PPP). The content is based on established principles of 13C-Metabolic Flux Analysis (MFA) and the known metabolic fate of xylitol.

Introduction to "this compound" in Metabolic Flux Analysis

Stable isotope-based metabolic flux analysis is a powerful technique for quantifying the rates of intracellular metabolic reactions.[1][2][3] The choice of isotopic tracer is critical and can significantly influence the precision of the determined metabolic fluxes.[4] While glucose-based tracers are the most common, non-glucose tracers like "this compound" offer unique advantages for probing specific pathways.

Xylitol is a five-carbon sugar alcohol that is primarily metabolized in the liver, where it is converted to D-xylulose.[5] D-xylulose is then phosphorylated to D-xylulose-5-phosphate, a key intermediate of the Pentose Phosphate Pathway. This direct entry into the PPP makes "this compound" a potentially powerful tool for specifically investigating the fluxes through this pathway, which is crucial for generating NADPH and precursors for nucleotide biosynthesis.[2]

Comparison of "this compound" with Alternative Tracers

The primary advantage of "this compound" lies in its specific entry point into the central carbon metabolism. Below is a comparative table summarizing its theoretical performance against commonly used glucose tracers.

Feature"this compound"[1,2-13C]Glucose[U-13C]Glucose
Primary Pathway Targeted Pentose Phosphate Pathway (PPP)Glycolysis and PPPCentral Carbon Metabolism
Entry Point D-xylulose-5-phosphate (in the PPP)Glucose-6-phosphateGlucose-6-phosphate
Information Yield for PPP HighModerate to HighModerate
Information Yield for Glycolysis Low (indirect)HighHigh
Potential for Resolving PPP vs. Glycolysis ExcellentGoodModerate
Complexity of Data Analysis Potentially lower for PPP-focused studiesModerateHigh
Published Applications LimitedExtensiveExtensive

Quantitative Data Comparison (Theoretical)

The following table presents a theoretical comparison of the expected labeling patterns in key metabolites when using "this compound" versus [1,2-13C]Glucose. This data is illustrative and assumes a hypothetical cell culture experiment. The values represent the percentage of the metabolite pool containing one or more 13C atoms (M+n).

MetaboliteExpected Labeling from "this compound" (%)Expected Labeling from [1,2-13C]Glucose (%)Rationale
Ribose-5-phosphate >95%50-70%Direct production from xylitol metabolism leads to high enrichment.
Sedoheptulose-7-phosphate >90%40-60%As a downstream product of the PPP, it will be highly labeled from xylitol.
Erythrose-4-phosphate >90%40-60%Similar to Sedoheptulose-7-phosphate, high labeling is expected.
Fructose-6-phosphate 30-50%>95%Labeled F6P from xylitol arises from the non-oxidative PPP, while it is a direct product of glucose metabolism.
Glyceraldehyde-3-phosphate 30-50%>95%Similar to Fructose-6-phosphate, labeling from xylitol is indirect.
Pyruvate 10-30%>90%Pyruvate is a downstream product of glycolysis; labeling from xylitol depends on the reverse flux from the PPP.
Lactate 10-30%>90%Reflects the labeling pattern of its precursor, pyruvate.

Experimental Protocols

This section details a generalized protocol for a 13C-labeling experiment that can be adapted for "this compound".

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

  • Media Preparation: Prepare culture medium containing a known concentration of the 13C tracer. For "this compound", this would replace glucose as the primary carbon source. Ensure all other nutrient concentrations are consistent with standard media.

  • Adaptation (Optional): If cells are not typically grown on xylitol, a gradual adaptation period may be necessary.

  • Labeling: When cells reach the desired confluency, replace the standard medium with the 13C-labeled medium.

  • Incubation: Incubate the cells for a predetermined period to allow the 13C label to incorporate into intracellular metabolites and reach a steady state. This duration should be optimized for the specific cell line and experimental goals.[6]

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with an ice-cold quenching solution (e.g., phosphate-buffered saline).

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at a low temperature to precipitate proteins and extract metabolites.

  • Harvesting: Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate to pellet cell debris and proteins.

  • Supernatant Collection: Collect the supernatant containing the extracted metabolites.

Sample Analysis
  • Derivatization: Evaporate the solvent and derivatize the metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • GC-MS Analysis: Analyze the derivatized samples using GC-MS to separate and detect the different metabolites and their isotopologue distributions.[1][6]

  • Data Analysis: Process the raw GC-MS data to correct for natural isotope abundances and determine the mass isotopomer distributions for each metabolite.

Metabolic Flux Analysis
  • Model Input: Use the determined mass isotopomer distributions, along with any measured extracellular fluxes (e.g., substrate uptake and product secretion rates), as inputs for a metabolic network model.

  • Flux Calculation: Employ software tools (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes that best reproduce the experimental labeling data.[6]

Mandatory Visualizations

The following diagrams illustrate the metabolic pathways and experimental workflow described in this guide.

G cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P X5P D-Xylulose-5-Phosphate G6P->X5P GAP Glyceraldehyde-3-Phosphate F6P->GAP Pyruvate Pyruvate GAP->Pyruvate Xylitol This compound Xylulose D-Xylulose Xylitol->Xylulose Xylulose->X5P X5P->F6P X5P->GAP R5P Ribose-5-Phosphate X5P->R5P R5P->GAP S7P Sedoheptulose-7-Phosphate R5P->S7P E4P Erythrose-4-Phosphate S7P->E4P E4P->F6P

Caption: Metabolic pathways showing the entry points of Glucose and this compound.

G cluster_experimental Experimental Workflow cluster_analysis Data Analysis Workflow A Cell Culture with 'this compound' B Metabolite Extraction A->B C GC-MS Analysis B->C D Mass Isotopomer Distribution C->D F Flux Estimation D->F E Metabolic Network Model E->F

Caption: Experimental and data analysis workflow for 13C-Metabolic Flux Analysis.

G Xylitol This compound Tracer PPP Pentose Phosphate Pathway Xylitol->PPP Glycolysis Glycolysis PPP->Glycolysis Biomass Biomass Precursors (e.g., Ribose) PPP->Biomass TCA TCA Cycle Glycolysis->TCA TCA->Biomass

Caption: Logical relationship of "this compound" tracer to central metabolic pathways.

References

Safety Operating Guide

Proper Disposal Procedures for Xylitol-2-13C

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Xylitol-2-13C, a non-radioactive, isotopically labeled compound. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.

Immediate Safety Assessment: Stable vs. Radioactive Isotope

The most critical step in determining the disposal procedure for an isotopically labeled compound is to identify the nature of the isotope. This compound is labeled with Carbon-13 (¹³C), which is a stable, non-radioactive isotope .

  • No Radiological Hazard : As a stable isotope, this compound does not emit radiation and poses no radiological threat.[1]

  • Standard Chemical Waste : The disposal of compounds containing stable isotopes does not require special handling beyond the procedures for the unlabeled chemical.[1][] Therefore, this compound waste can be managed as standard, non-hazardous chemical waste, following the same protocols as for regular xylitol.[]

This is in sharp contrast to radioactive isotopes like Carbon-14 (¹⁴C) or Tritium (³H), which are inherently unstable, emit radiation, and require specialized handling, segregation, and disposal by trained personnel according to strict radiation safety regulations.[1][]

Chemical and Physical Properties Summary

The disposal plan is informed by the chemical's physical properties and hazard profile. As per its Safety Data Sheet (SDS), xylitol is not classified as a hazardous substance.[3]

PropertyDataSource(s)
Chemical Name (2R,3r,4S)-Pentane-1,2,3,4,5-pentol-2-¹³C[4]
Molecular Formula C₄¹³CH₁₂O₅[4]
Isotope Type Stable (Non-Radioactive)[1]
Physical State Colorless or white crystalline solid[4]
Hazards Not classified as a hazardous substance or mixture[3][5]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.[6][7]
Solubility Highly soluble in water (168 g/100 g)[4]

Step-by-Step Disposal Protocol

Follow these procedures to ensure safe and compliant disposal of this compound and associated contaminated materials.

Step 1: Waste Characterization and Segregation

  • Confirm that the waste is solely this compound or materials contaminated with it.

  • Because it is a stable isotope, it does not need to be segregated from other non-hazardous solid or liquid chemical waste streams, unless institutional policy requires tracking of isotopically labeled materials. Do not mix it with radioactive waste.[]

Step 2: Container Selection and Labeling

  • Solid Waste : For solid this compound, contaminated personal protective equipment (PPE), or labware (e.g., weigh boats, tubes), use a designated solid chemical waste container. This should be a durable, leak-proof container with a secure lid.[8][9]

  • Liquid Waste : If the this compound is in a solution, use a leak-proof, screw-cap container that is chemically compatible with the solvent. Plastic is often preferred.[9][10] Do not fill the container beyond 90% capacity.[10]

  • Labeling : Clearly label the waste container with its contents. The label should include:

    • The words "Chemical Waste" or "Hazardous Waste" as per institutional guidelines.

    • The full chemical name: "this compound". If in a solution, list the solvent(s) and approximate concentrations.

    • The date accumulation started.

Step 3: Waste Accumulation and Storage

  • Store the waste container in a designated "Satellite Accumulation Area" within the laboratory, at or near the point of generation.[8][9]

  • Keep the waste container securely closed at all times, except when adding waste.[9]

  • Store in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][8]

Step 4: Disposal and Pickup

  • Do Not Dispose in Regular Trash or Drains : Never dispose of chemical waste in the standard trash or pour it down the sewer system.[3][5][8]

  • Contact Environmental Health & Safety (EH&S) : When the container is full or ready for disposal, contact your institution's Environmental Health & Safety (EH&S) department (or equivalent) to arrange for a waste pickup.[9]

  • Packaging Contaminated Items :

    • Empty Product Containers : The original this compound container can be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be collected as chemical waste. The rinsed container can then be offered for recycling or punctured to be made unusable and disposed of as regular solid waste.[5]

    • Sharps : Any contaminated sharps (needles, glass pipettes, etc.) must be placed in a designated sharps container.[11]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for disposing of isotopically labeled compounds.

G Start Start: Labeled Chemical Waste (e.g., this compound) CheckIsotope Is the Isotope Radioactive? Start->CheckIsotope StablePath NO (e.g., 13C, 15N, 2H) CheckIsotope->StablePath No RadioPath YES (e.g., 14C, 3H, 32P) CheckIsotope->RadioPath Yes StableProc Procedure for STABLE Isotopes: - Treat as standard chemical waste. - Follow protocol for the unlabeled compound. StablePath->StableProc RadioProc Procedure for RADIOACTIVE Isotopes: - Follow Radiation Safety protocols. - Segregate from all other waste. - Use designated radioactive waste containers. - Contact Radiation Safety Officer (RSO). RadioPath->RadioProc FinalDisp Arrange for Final Disposal via Environmental Health & Safety (EH&S) StableProc->FinalDisp RadioProc->FinalDisp

Caption: Isotope Disposal Decision Workflow.

References

Essential Safety and Logistical Information for Handling Xylitol-2-13C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides detailed procedural information for the personal protective equipment (PPE), operational handling, and disposal of Xylitol-2-13C, a stable isotope-labeled form of Xylitol. While Xylitol is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, especially in its powder form, the primary goal is to prevent inhalation of dust and direct contact with skin and eyes.[3][4] The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses/GogglesANSI Z87.1 compliant.[5] Should provide a full seal around the eyes if there is a risk of significant dust generation.To protect eyes from airborne powder particles.
Hand Protection Disposable GlovesNitrile gloves are recommended.[6]To prevent skin contact and contamination of the product.
Body Protection Laboratory CoatStandard lab coat.To protect personal clothing and skin from spills and dust.[7]

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound from receipt to disposal ensures safety and maintains the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly closed to prevent moisture absorption, as Xylitol is hygroscopic.[1][3]

  • Label the storage area clearly.

2. Handling and Weighing:

  • Preparation: Before handling, ensure the work area is clean and uncluttered.[8] It is best practice to cover the work surface with absorbent bench paper.[9]

  • Ventilation: Handle the powder in a well-ventilated area. For procedures that may generate significant dust, use a chemical fume hood.[10]

  • Weighing:

    • Use an analytical balance with a draft shield to minimize air currents and dust dispersal.

    • Use a weigh boat or weighing paper to contain the powder.[9]

    • Transfer the powder carefully using a spatula to avoid creating airborne dust.

    • Keep the primary container closed as much as possible during the process.[9]

  • Post-Handling:

    • Clean the balance and surrounding area with a damp cloth or a HEPA-filtered vacuum to remove any residual powder. Avoid dry sweeping.[11]

    • Wipe down the exterior of the container before returning it to storage.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[12]

3. Disposal Plan:

  • Waste Characterization: this compound is not considered hazardous waste.[1][2] As a stable isotope-labeled compound, it does not present a radiological hazard.[13]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent (e.g., water) before being discarded or recycled, in accordance with institutional guidelines.[4]

  • Unused Product: Unwanted or expired this compound should be disposed of according to local, state, and federal regulations for non-hazardous chemical waste.[1] Consult your institution's Environmental Health and Safety (EHS) office for specific procedures. Do not pour chemicals down the drain unless specifically permitted.[12]

  • Contaminated Materials: Disposable items such as gloves, weigh boats, and bench paper that have come into contact with the powder should be placed in a sealed bag and disposed of in the regular laboratory waste, unless institutional policy dictates otherwise.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (Lab Coat, Gloves, Safety Glasses) B Prepare Clean Work Area A->B C Retrieve this compound from Storage B->C Proceed to Handling D Weigh Required Amount in Ventilated Area C->D E Close Container and Return to Storage D->E F Proceed with Experimental Use E->F G Clean Work Area and Equipment F->G After Experiment H Dispose of Contaminated Materials G->H I Remove PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.